molecular formula C8H5ClFNO B1308155 3-Chloro-5-fluoro-4-methoxybenzonitrile CAS No. 886497-30-9

3-Chloro-5-fluoro-4-methoxybenzonitrile

Cat. No.: B1308155
CAS No.: 886497-30-9
M. Wt: 185.58 g/mol
InChI Key: DMZLTRBVBZNQKR-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methoxybenzonitrile (CAS 886497-30-9) is a high-purity benzo-nitrile derivative supplied for advanced chemical synthesis and pharmaceutical research. This compound, with the molecular formula C8H5ClFNO and a molecular weight of 185.58 g/mol, is characterized by a melting point of 71-73°C . Its defined structure, represented by the SMILES string COC1=C(F)C=C(C=C1Cl)C#N , serves as a versatile and critical building block in organic chemistry. Researchers value this compound primarily for its role as a key synthetic intermediate in the preparation of complex heterocyclic systems. A prominent application documented in patents is its use in the synthesis of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline , a chemical pathway central to the production of Gefitinib, a widely studied epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This establishes the compound's significant relevance in early-stage anticancer drug discovery and development research. Please note that this product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. It is essential to consult the Safety Data Sheet (SDS) prior to handling. This compound is classified with the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) , and it has a UN number of 3439 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-fluoro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZLTRBVBZNQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397357
Record name 3-Chloro-5-fluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-30-9
Record name 3-Chloro-5-fluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-5-fluoro-4-methoxybenzonitrile CAS 886497-30-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzonitrile (CAS 886497-30-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a strategically important, multi-functionalized aromatic compound. Its unique substitution pattern, featuring a nitrile group, a methoxy moiety, and two distinct halogen atoms, establishes it as a highly versatile building block in modern synthetic chemistry. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic protocol, explores its chemical reactivity, and contextualizes its critical role as a key intermediate in the design and development of novel pharmaceuticals and agrochemicals. The discussion emphasizes the mechanistic rationale behind synthetic choices and the strategic impact of its structural features on biological activity, offering field-proven insights for professionals in drug discovery and chemical development.

Core Molecular Profile and Physicochemical Properties

This compound is a crystalline solid at standard conditions. The convergence of electron-withdrawing groups (nitrile, fluoro, chloro) and an electron-donating group (methoxy) on a single benzene ring creates a unique electronic environment that dictates its reactivity and utility. The nitrile and halogen functionalities, in particular, serve as versatile handles for a wide range of chemical transformations, including cross-coupling and nucleophilic substitution reactions.[1]

Table 1: Physicochemical and Structural Data

PropertyValueSource
CAS Number 886497-30-9-
Molecular Formula C₈H₅ClFNOPubChem[2]
Molecular Weight 185.58 g/mol PubChem[2]
Monoisotopic Mass 185.00436 DaPubChem[2]
IUPAC Name This compoundPubChem[2]
SMILES COC1=C(C=C(C=C1Cl)C#N)FPubChem[2]
InChIKey DMZLTRBVBZNQKR-UHFFFAOYSA-NPubChem[2]
Predicted XlogP 2.3PubChem[2]
Appearance White to off-white crystalline solid (Predicted)-

Note: Some properties are predicted based on computational models due to the limited availability of experimental data for this specific compound.

Synthesis and Mechanistic Considerations

The synthesis of aryl nitriles from aryl halides is a cornerstone transformation in organic chemistry. The Rosenmund-von Braun reaction provides a classic and effective route for this conversion.[3][4] This methodology is particularly well-suited for the synthesis of this compound from a corresponding aryl bromide precursor.

Proposed Synthetic Pathway: The Rosenmund-von Braun Reaction

The reaction involves the cyanation of an aryl halide using copper(I) cyanide, typically in a high-boiling polar aprotic solvent like DMF or NMP.[5][6] The mechanism is thought to proceed via an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile and regenerate the active catalyst.[5]

Synthesis_Workflow Precursor 1-Bromo-3-chloro-5-fluoro-4-methoxybenzene Process Rosenmund-von Braun Reaction Precursor->Process Reagent Copper(I) Cyanide (CuCN) Solvent: DMF Reagent->Process Product This compound Purification Workup & Purification (Extraction, Chromatography) Process->Purification Reflux, ~150-200 °C Purification->Product Yields final product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Rosenmund-von Braun reaction and should be optimized for this specific substrate.

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-bromo-3-chloro-5-fluoro-4-methoxybenzene (1.0 eq).

  • Reagent Addition: Add copper(I) cyanide (CuCN, 1.2-1.5 eq) to the flask.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5-1.0 M.

  • Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes to ensure an inert atmosphere, which is crucial to prevent side reactions.

  • Reaction: Heat the reaction mixture to reflux (typically 150-160 °C for DMF) and maintain for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

    • Causality: The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper center.[6][7] DMF is an excellent solvent as it is polar, aprotic, has a high boiling point, and can coordinate with the copper species to facilitate the reaction.[5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid or an aqueous solution of sodium cyanide to complex with excess copper salts, facilitating their removal.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or toluene (3x).

    • Combine the organic layers and wash sequentially with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for derivatization, making it a powerful scaffold for building molecular complexity.

Key Reactive Sites
  • Nitrile Group: Can be hydrolyzed to a carboxylic acid, reduced to a primary amine (benzylamine derivative), or converted to a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

  • Aryl Halides (Cl and F): The chloro and fluoro substituents have different reactivities. The C-Cl bond is generally more susceptible to nucleophilic aromatic substitution and is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[8][9] This allows for the selective introduction of aryl, heteroaryl, amine, or alkyne groups.

  • Methoxy Group: Can be cleaved under harsh conditions (e.g., using BBr₃) to reveal a phenol, providing another point for functionalization or a key hydrogen bond donor for protein-ligand interactions.

Application in Suzuki-Miyaura Cross-Coupling

A common and powerful application is the Suzuki-Miyaura cross-coupling to form a C(sp²)-C(sp²) bond at the chlorine position. This reaction is fundamental in pharmaceutical synthesis for constructing biaryl scaffolds.[8][10]

Application_Workflow cluster_0 Suzuki-Miyaura Coupling Start 3-Chloro-5-fluoro- 4-methoxybenzonitrile Product Biaryl Product Start->Product Coupling Reaction BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Product

Sources

An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluoro-4-methoxybenzonitrile is a substituted benzonitrile that holds significant interest as a versatile building block in medicinal chemistry and agrochemical research. Its unique arrangement of chloro, fluoro, and methoxy functional groups on the phenyl ring, combined with the reactive nitrile moiety, offers a rich scaffold for the synthesis of complex molecules with diverse biological activities. The strategic placement of these substituents influences the molecule's electronic properties, reactivity, and potential interactions with biological targets, making it a valuable intermediate in the development of novel therapeutic agents and crop protection solutions.[1]

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its synthetic pathways and potential applications in drug discovery and development.

Molecular Structure and Properties

The foundational step in understanding the utility of any chemical compound lies in a thorough characterization of its physical and chemical properties. While experimental data for this compound is not extensively available in the public domain, we can compile its known attributes and draw inferences from closely related analogs.

Core Molecular Identifiers

PropertyValueSource
Molecular Formula C₈H₅ClFNOMySkinRecipes[1]
Molecular Weight 185.58 g/mol MySkinRecipes[1]
CAS Number 886497-30-9MySkinRecipes[1]
Predicted XlogP 2.3PubChemLite

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physical Properties

PropertyThis compound3-Fluoro-4-methoxybenzonitrile (CAS: 331-62-4)3-Chloro-4-fluorobenzonitrile (CAS: 117482-84-5)
Appearance White to off-white solid (predicted)White to almost white powder to crystalSolid
Melting Point Data not available98 - 102 °C69-71 °C[2]
Boiling Point Data not available98 °C / 1.5 mmHgData not available
Solubility Insoluble in water (predicted); Soluble in common organic solvents (predicted)Data not availableData not available

It is reasonable to predict that this compound is a solid at room temperature with limited solubility in water and good solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthetic products. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its functional groups and comparison with related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic signals, likely doublets or doublet of doublets, due to coupling with the fluorine atom. A singlet corresponding to the methoxy group protons would also be present.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms in the molecule, including the nitrile carbon, the aromatic carbons (with C-F and C-Cl coupling), and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A sharp, strong absorption around 2220-2240 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.

  • C-H stretching vibrations of the aromatic ring and the methoxy group in the region of 2850-3100 cm⁻¹.

  • C=C stretching vibrations of the aromatic ring in the 1400-1600 cm⁻¹ region.

  • A strong C-O stretching band for the methoxy group, typically around 1250 cm⁻¹.

  • C-F and C-Cl stretching vibrations, which will appear in the fingerprint region below 1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic M+2 isotopic pattern in an approximate 3:1 ratio will be observed. Predicted collision cross-section data for various adducts are available.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its functional groups. The electron-withdrawing nature of the nitrile, chloro, and fluoro groups deactivates the aromatic ring towards electrophilic substitution. Conversely, the ring is activated for nucleophilic aromatic substitution, although the methoxy group is an activating group.

Key Reaction Pathways

  • Nitrile Group Transformations: The nitrile group is a versatile handle for further synthetic modifications. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

  • Nucleophilic Aromatic Substitution: The chloro and fluoro substituents can potentially be displaced by strong nucleophiles under suitable reaction conditions. The relative reactivity of the halogens will depend on the specific nucleophile and reaction conditions.

Diagram: Potential Reactivity of this compound

G cluster_0 This compound A C₈H₅ClFNO B Carboxylic Acid / Amide A->B Hydrolysis C Primary Amine A->C Reduction D Nucleophilic Substitution Product A->D Nu⁻

Caption: Key reactive sites and potential transformations.

Synthesis

Illustrative Synthetic Protocol (Hypothetical)

A possible multi-step synthesis could involve:

  • Starting Material: A commercially available substituted phenol or aniline.

  • Halogenation: Introduction of the chloro and fluoro groups onto the aromatic ring.

  • Methoxylation: Conversion of a hydroxyl group to a methoxy group.

  • Introduction of the Nitrile Group: This can often be achieved via a Sandmeyer reaction from an amino group or by cyanation of an aryl halide.

For example, a related compound, 3-fluoro-4-methoxybenzonitrile, has been synthesized from 2-fluoro-4-bromoanisole and copper cyanide in dimethylformamide.[3] A similar approach could potentially be adapted for the synthesis of the title compound.

Applications in Drug Discovery and Agrochemicals

Substituted benzonitriles are prevalent scaffolds in a wide array of biologically active molecules. The presence of halogen atoms can significantly enhance the metabolic stability, binding affinity, and cell permeability of drug candidates.

  • Pharmaceuticals: This compound serves as a key intermediate in the synthesis of fluorinated pharmaceuticals.[1] The benzonitrile moiety is a common feature in various enzyme inhibitors and receptor modulators.

  • Agrochemicals: It is also utilized in the development of herbicides and fungicides, where the specific substitution pattern can contribute to the molecule's potency and selectivity.[1]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not available. However, based on the safety data for structurally related compounds such as 3-chloro-5-fluorobenzonitrile and other halogenated benzonitriles, the following precautions should be taken:

  • Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation, and respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, this guide provides a foundational understanding of its properties, reactivity, and potential applications based on available data and knowledge of related compounds. Further research into the experimental characterization and synthetic optimization of this molecule will undoubtedly expand its utility for researchers and scientists in the field of drug discovery and development.

References

  • PrepChem.com. Synthesis of 3-fluoro-4-methoxybenzonitrile. [Link]

  • PubChemLite. This compound (C8H5ClFNO). [Link]

  • MySkinRecipes. This compound. [Link]

Sources

An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-5-fluoro-4-methoxybenzonitrile, a substituted benzonitrile with significant potential in various chemical research and development sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, and potential applications, grounded in established scientific principles.

Introduction: The Significance of Substituted Benzonitriles

Substituted benzonitriles are a cornerstone class of organic compounds, serving as pivotal intermediates and structural motifs in a wide range of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic incorporation of halogen and methoxy groups onto the benzonitrile scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Specifically, the presence of fluorine is known to enhance pharmacokinetic properties and bioactivity in drug candidates.[3][4][5] this compound, with its unique substitution pattern, presents a valuable building block for the synthesis of complex molecules with tailored functionalities.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a chloro, a fluoro, a methoxy, and a nitrile group at positions 3, 5, 4, and 1, respectively. This arrangement of electron-withdrawing (chloro, fluoro, nitrile) and electron-donating (methoxy) groups creates a distinct electronic profile that governs its reactivity.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅ClFNO[6]
Molecular Weight 185.58 g/mol [6]
CAS Number 1365588-38-9N/A
Predicted XlogP 2.3[6]
Monoisotopic Mass 185.00436 Da[6]

Synthesis Strategies

The synthesis of substituted benzonitriles can be achieved through several established methodologies.[1] The choice of a specific route often depends on the availability of starting materials, desired purity, and scalability. Common strategies include the cyanation of aryl halides, the Sandmeyer reaction from anilines, dehydration of benzamides, and synthesis from benzaldehydes.[1][7]

For this compound, a plausible synthetic approach involves the cyanation of a corresponding aryl halide precursor, such as 1-bromo-3-chloro-5-fluoro-4-methoxybenzene. Transition metal-catalyzed cyanations, particularly using palladium or copper catalysts, are widely employed for their high functional group tolerance and efficiency.[1]

Below is a generalized workflow for a transition metal-catalyzed cyanation reaction.

Synthesis_Workflow A Starting Material (Aryl Halide) E Reaction Setup (Inert Atmosphere) A->E B Cyanide Source (e.g., Zn(CN)₂, CuCN) B->E C Catalyst System (e.g., Pd(dba)₂, dppf) C->E D Solvent & Base D->E F Heating & Stirring E->F Reaction Conditions G Work-up (Extraction, Washing) F->G Cooling H Purification (Chromatography) G->H I Final Product (this compound) H->I Reactivity_Applications cluster_reactivity Reactivity at Functional Groups cluster_applications Potential Applications Nitrile Nitrile Group (Hydrolysis, Reduction) Pharma Pharmaceuticals (Kinase Inhibitors, CNS Agents) Nitrile->Pharma Agro Agrochemicals (Herbicides, Fungicides) Nitrile->Agro Aromatic Ring Aromatic Ring (Nucleophilic Aromatic Substitution) Aromatic Ring->Pharma Aromatic Ring->Agro Materials Materials Science (Specialty Polymers, Dyes) Aromatic Ring->Materials Halogens Halogen Atoms (Cross-Coupling Reactions) Halogens->Pharma Halogens->Agro This compound This compound This compound->Nitrile This compound->Aromatic Ring This compound->Halogens

Sources

A Technical Guide to the Spectral Analysis of 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic characterization of 3-Chloro-5-fluoro-4-methoxybenzonitrile, a substituted aromatic compound of interest to researchers in medicinal chemistry and materials science. By integrating predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the structural elucidation of this and similar molecules. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring which gives rise to a distinct spectroscopic fingerprint. The presence of chloro, fluoro, methoxy, and nitrile functional groups, each with specific electronic and vibrational properties, allows for comprehensive characterization through a combination of analytical techniques.

Structure:

(Simplified 2D representation)

A multi-technique approach is essential for unambiguous structure confirmation. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and elemental composition.

Experimental Protocols for Data Acquisition

The following sections outline the standardized, self-validating protocols for acquiring high-quality spectral data. Adherence to these procedures is critical for obtaining reliable and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon environments within the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1] Ensure the sample is fully dissolved to prevent signal broadening.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).[2]

    • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the functional groups.

Methodology:

  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.[3]

    • Place a small amount of the solid sample directly onto the ATR crystal.[3]

    • Apply pressure to ensure good contact between the sample and the crystal.[3][4]

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Ionization Method: Electron Ionization (EI) is a suitable technique for this relatively small and volatile organic molecule.[5][6][7] A standard electron energy of 70 eV is used to generate reproducible fragmentation patterns.[6][8][9]

  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe can be used to introduce the sample into the high-vacuum source of the mass spectrometer.[7]

  • Data Acquisition:

    • The instrument separates ions based on their mass-to-charge ratio (m/z).

    • Scan a mass range that includes the expected molecular ion (e.g., 50-300 m/z).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the fragments. Pay close attention to the isotopic pattern for chlorine.

Predicted Spectral Data and Interpretation

The following data is predicted based on the structure of this compound and established spectroscopic principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals: one for the aromatic protons and one for the methoxy group protons.

Table 1: Predicted ¹H NMR Data

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.5 - 7.8Doublet1HAromatic H
2~7.3 - 7.6Doublet1HAromatic H
3~4.0Singlet3H-OCH₃

Interpretation:

  • The two aromatic protons are in different chemical environments due to the substitution pattern and are expected to appear as doublets due to coupling to the neighboring fluorine atom. The exact chemical shifts are influenced by the electron-withdrawing effects of the chloro, fluoro, and nitrile groups, and the electron-donating effect of the methoxy group.[10]

  • The methoxy protons (-OCH₃) are expected to appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170 - 185C-FThe carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded.
~150 - 165C-OCH₃The carbon attached to the oxygen of the methoxy group will be deshielded.
~130 - 145C-ClThe carbon bonded to chlorine will be deshielded.
~125 - 150C-CNThe carbon attached to the nitrile group. Aromatic carbons typically appear in this range.[11][12]
~115 - 125Aromatic C-HThe two carbons bonded to hydrogen in the aromatic ring.
~115 - 120C≡NThe carbon of the nitrile group.
~100 - 110C (quaternary)The quaternary carbon of the aromatic ring not directly attached to a heteroatom.
~55 - 65-OCH₃The carbon of the methoxy group.

Interpretation:

  • The chemical shifts of the aromatic carbons are influenced by the additive effects of the substituents.[13] The carbons directly attached to electronegative atoms (F, O, Cl) are shifted significantly downfield.[12]

  • The presence of eight distinct signals confirms the asymmetry of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 3: Predicted IR Absorption Bands

Frequency Range (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretch[14]
~2950-2850Medium-WeakAliphatic C-H stretch (-OCH₃)
~2240-2220Strong, SharpC≡N stretch (nitrile)[15][16]
~1600-1450MediumAromatic C=C ring stretches[14]
~1250-1200StrongAryl-O stretch (asymmetric)
~1050-1000StrongAryl-O stretch (symmetric)
~1200-1000StrongC-F stretch
~850-550Medium-StrongC-Cl stretch[14][17]

Interpretation:

  • A strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.[16]

  • The presence of bands in the C-O, C-F, and C-Cl stretching regions, along with aromatic C-H and C=C stretches, provides corroborating evidence for the proposed structure. The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule.[14]

Mass Spectrometry

The mass spectrum will provide the molecular weight and information about the stability of the molecule and its fragments.

Table 4: Predicted Mass Spectrometry Data

m/zIonNotes
185/187[M]⁺Molecular ion. The M+2 peak at m/z 187 with approximately one-third the intensity of the M⁺ peak at m/z 185 is characteristic of the presence of one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[18][19][20]
170/172[M - CH₃]⁺Loss of a methyl radical from the methoxy group. The chlorine isotope pattern will be retained.
156/158[M - CHO]⁺Loss of a formyl radical, a common fragmentation for methoxy-substituted aromatics.
121[M - CH₃ - Cl]⁺Subsequent loss of a chlorine radical from the [M - CH₃]⁺ fragment.

Interpretation:

  • The most critical piece of information is the molecular ion peak. The presence of a pair of peaks at m/z 185 and 187 in a roughly 3:1 intensity ratio is a strong confirmation of a molecule containing one chlorine atom.[18][20]

  • The fragmentation pattern, such as the loss of a methyl group (15 amu), is consistent with the presence of a methoxy substituent.

Integrated Structural Elucidation

The convergence of data from all four spectroscopic techniques provides a high degree of confidence in the structural assignment of this compound.

  • Mass Spectrometry establishes the molecular formula (C₈H₅ClFNO) and confirms the presence of one chlorine atom.

  • IR Spectroscopy confirms the presence of key functional groups: nitrile (C≡N), methoxy (C-O), and the aromatic ring.

  • ¹³C NMR Spectroscopy demonstrates the presence of eight unique carbon environments, consistent with the substituted benzene ring.

  • ¹H NMR Spectroscopy confirms the presence of two distinct aromatic protons and a methoxy group, with splitting patterns that provide information about their relative positions.

The relationship between the spectroscopic data and the molecular structure is visualized below.

Caption: Integrated approach to structural elucidation.

Conclusion

This technical guide has outlined a comprehensive, multi-faceted approach to the spectroscopic analysis of this compound. By detailing robust experimental protocols and providing a thorough, theory-based interpretation of predicted spectral data, this document serves as a valuable resource for researchers and scientists. The principles and methodologies described are broadly applicable to the structural characterization of novel organic compounds in drug development and related fields.

References

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Nuances of a Substituted Benzonitrile

3-Chloro-5-fluoro-4-methoxybenzonitrile is a highly substituted aromatic compound, a class of molecules that form the backbone of countless pharmaceutical agents and advanced materials.[1] The specific arrangement of chloro, fluoro, methoxy, and nitrile functional groups on the benzene ring imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.[1][2] However, this same chemical complexity necessitates a thorough and nuanced understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide, designed for the experienced researcher and drug development professional, moves beyond generic safety data to provide a deeper understanding of the "why" behind the recommended handling procedures. By synthesizing data from structurally related compounds and general principles of chemical safety, we aim to equip you with the knowledge to work with this compound and similar molecules with the highest degree of safety and scientific integrity.

Section 1: Hazard Identification and Risk Assessment

1.1 Toxicological Profile by Analogy

The primary hazards of substituted benzonitriles are associated with the nitrile (-CN) group and the halogen substituents.

  • Nitrile Group Toxicity: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[3] While many nitrile-containing pharmaceuticals are designed to be metabolically stable, some nitriles can release cyanide in vivo, which is a potent inhibitor of cellular respiration.[4] Given that the nitrile group in this compound is attached to a fully substituted aromatic carbon, the likelihood of cyanide release is reduced compared to alkylnitriles with an adjacent C-H bond.[4]

  • Halogenated Aromatic Compound Hazards: Halogenated benzenes can induce a range of toxic effects, including hepatotoxicity and nephrotoxicity, often through the formation of reactive metabolites.[5] The presence of both chlorine and fluorine on the aromatic ring may influence the metabolic pathways and potential for bioaccumulation.

  • Irritation Potential: Based on data for similar compounds, this compound is expected to be an irritant to the skin, eyes, and respiratory tract.[6]

1.2 Physical and Chemical Properties

PropertyPredicted/Inferred ValueSource
Molecular Formula C₈H₅ClFNO[7]
Appearance Likely a white to off-white crystalline solid (by analogy with similar compounds).[8]
Reactivity Stable under normal conditions. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. The aromatic ring is activated towards certain nucleophilic substitutions.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[9]
Hazardous Decomposition Products Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, hydrogen cyanide, and hydrogen halides (HCl, HF).[9]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical when handling this and similar compounds.

2.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the event of a small spill outside of the fume hood.

2.2 Personal Protective Equipment (PPE): Essential for Direct Handling

The following PPE is mandatory when working with this compound:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile gloves are recommended for handling this compound.[10] It is crucial to check the breakthrough time of the specific gloves being used, especially when working with solutions of the compound. Always inspect gloves for any signs of degradation or perforation before use.[11]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For larger scale operations or situations with a higher risk of splashing, a chemical-resistant apron is also recommended.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a significant spill or a failure of engineering controls, a respirator with an appropriate cartridge for organic vapors and acid gases should be available.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and ensuring the integrity of the compound.

3.1 Handling Procedures

  • Avoid Inhalation, Ingestion, and Skin Contact: Treat this compound as acutely toxic and an irritant.

  • Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure.

  • Transfers: Use appropriate tools (spatulas, powder funnels) to transfer the solid and minimize dust generation. For solutions, use a syringe or cannula for transfers between sealed vessels.

  • Housekeeping: Maintain a clean and organized work area. Clean up any minor spills promptly and decontaminate surfaces after handling.

3.2 Storage Requirements

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

  • Segregation: Store separately from strong oxidizing agents, acids, and bases.

Section 4: Emergency Procedures

A well-defined emergency plan is essential for mitigating the consequences of an accidental exposure or spill.

4.1 First Aid Measures

Exposure RouteFirst Aid ProtocolSource
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12][13]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes. Seek medical attention if irritation persists.[12][14]
Eye Contact Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[14]
Ingestion Do NOT induce vomiting. If the person is conscious and able to swallow, rinse their mouth with water. Seek immediate medical attention and provide the medical team with the compound's identity.[13]

4.2 Spill Response

  • Minor Spills (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is large or involves a volatile solution, evacuate the entire lab and contact your institution's emergency response team.

    • Prevent the spill from entering drains.

    • Only personnel trained in hazardous spill cleanup should address major spills.

Section 5: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container, segregated by solvent type.

  • Contaminated Materials: Used gloves, absorbent materials, and other contaminated disposable items should be placed in a labeled hazardous waste container.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Diagrams

G cluster_0 Risk Assessment Workflow A Identify Hazards (Toxicity, Irritation, Reactivity) B Assess Exposure Potential (Inhalation, Dermal, Ingestion) A->B Evaluate Risks C Implement Control Measures (Engineering, PPE, SOPs) B->C Mitigate Risks D Review and Refine C->D Continuous Improvement D->A Re-evaluate

Caption: A workflow for assessing and mitigating risks associated with handling chemical compounds.

G cluster_1 Emergency Response Decision Tree Spill Spill Occurs Minor Minor Spill (in fume hood) Spill->Minor Is it small and contained? Major Major Spill (outside fume hood) Spill->Major No Cleanup Contain and Clean Up (Trained Personnel) Minor->Cleanup Yes Evacuate Evacuate Area Contact Emergency Response Major->Evacuate

Caption: A decision tree for responding to chemical spills in a laboratory setting.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (1978). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC. Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: 2-Dimethylaminoacetonitrile. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Field Equipment Decontamination Operating Procedure. Retrieved from [Link]

  • SIBUR International. (n.d.). Nitrile Butadiene Rubber (NBR) Safety Data Sheet. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Formlabs. (2022). Cleaning a solvent spill. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • NHS. (n.d.). Poisoning. Retrieved from [Link]

  • Poison Control. (n.d.). How to treat poisonings. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Poisoning: First aid. Retrieved from [Link]

  • MedlinePlus. (2025). Poisoning first aid. Retrieved from [Link]

  • Society of Toxicology. (n.d.). The Toxicologist. Retrieved from [Link]

  • MedNerd. (2022, March 11). Poisoning Treatment/Management in Emergency Department, Symptoms, Toxicology Medicine Lecture USMLE. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants. PMC. Retrieved from [Link]

  • Clark, D. G., & Tinston, D. J. (1982). Acute Inhalation Toxicity of Some Halogenated and Non-halogenated Hydrocarbons. Human Toxicology, 1(3), 239–247.
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  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
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An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzonitrile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-5-fluoro-4-methoxybenzonitrile, a key chemical intermediate in various research and development applications. Moving beyond a simple supplier list, this document delves into the compound's synthesis, properties, and applications, offering practical considerations for sourcing and quality verification to support the rigorous demands of scientific discovery.

Compound Profile: this compound

This compound, with CAS Number 136505-03-8, is a substituted benzonitrile derivative. Its unique arrangement of chloro, fluoro, methoxy, and nitrile functional groups on the benzene ring makes it a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitrile and halogen groups, combined with the electron-donating methoxy group, creates a specific electronic profile that is instrumental in various synthetic transformations.

Key Physicochemical Properties

For laboratory use, understanding the fundamental properties of a compound is critical for experimental design, safety, and purification. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 136505-03-8
Molecular Formula C₈H₅ClFNO
Molecular Weight 185.58 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥97% or ≥98%
Melting Point 98 - 103 °C
Boiling Point ~287.5 °C (Predicted)N/A
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl Acetate.General Chemical Knowledge

Synthesis and Strategic Importance

The molecular architecture of this compound makes it a valuable precursor for more complex molecules, particularly in the synthesis of kinase inhibitors. Its preparation is often a multi-step process, designed to precisely install the required functional groups onto the aromatic ring.

A representative synthetic pathway illustrates the strategic chemical transformations involved.

Synthesis_Pathway cluster_0 Synthetic Pathway Example Start Starting Material (e.g., Dihalogenated Phenol) Step1 Methoxylation Start->Step1 Reagent A Step2 Formylation or Cyanation Step1->Step2 Reagent B Product 3-Chloro-5-fluoro-4- methoxybenzonitrile Step2->Product Reagent C

Caption: A generalized workflow for the synthesis of the target compound.

This structure is particularly significant as an intermediate in the synthesis of certain targeted cancer therapies. For example, it serves as a crucial building block for compounds designed to inhibit specific protein kinases, which are pivotal in cell signaling pathways that can become dysregulated in cancer.

Sourcing and Supplier Evaluation

The integrity of research data is directly linked to the quality of the starting materials. When procuring this compound, researchers must prioritize suppliers who provide comprehensive analytical data and demonstrate consistent product quality.

Key Evaluation Criteria for Suppliers:
  • Purity Specification: Look for suppliers offering high purity grades (e.g., >98%), as trace impurities can lead to undesirable side reactions or complicate the interpretation of biological data.

  • Analytical Documentation: Reputable suppliers should provide a Certificate of Analysis (CoA) with each batch. This document should ideally include data from techniques like ¹H NMR, HPLC, or Mass Spectrometry to confirm the structure and purity of the compound.

  • Batch-to-Batch Consistency: For long-term projects or scalable syntheses, consistency between batches is paramount. Inquire about the supplier's quality control processes and their ability to provide data from different lots.

  • Available Quantities: Ensure the supplier can meet the scale requirements of your project, from milligram quantities for initial screening to kilogram quantities for later-stage development.

Selected Commercial Suppliers

The following table lists several commercial suppliers of this compound, highlighting typical purities and available quantities. This list is not exhaustive but represents established companies in the fine chemical market.

SupplierTypical PurityAvailable QuantitiesCountry of Origin
BLD Pharm ≥98%1g, 5g, 25gChina
Glentham Life Sciences ≥98%1g, 5g, 10gUnited Kingdom
AK Scientific, Inc. 97%1g, 5g, 25g, 100gUSA
Biosynth N/A1g, 5g, 25gSwitzerland
Fluorochem ≥97%1g, 5g, 10gUnited Kingdom

Quality Control and In-House Verification

Upon receipt of the compound, it is best practice to perform in-house verification to ensure it meets the specifications required for your experiment. This step provides an independent validation of the material's identity and purity.

QC_Workflow Start Receive Compound CheckCoA Review Supplier's Certificate of Analysis (CoA) Start->CheckCoA PrepSample Prepare Sample for In-House Analysis CheckCoA->PrepSample RunNMR Acquire ¹H NMR Spectrum PrepSample->RunNMR RunHPLC Run HPLC-MS Analysis PrepSample->RunHPLC CompareData Compare Experimental Data with CoA and Literature RunNMR->CompareData RunHPLC->CompareData Decision Accept or Reject Batch CompareData->Decision

Caption: A standard workflow for the quality control verification of incoming chemicals.

Recommended Verification Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Chemical Shifts: Verify that the observed chemical shifts for the aromatic protons and the methoxy protons match the expected values for the structure.

    • Integration: The ratio of the integrals for the aromatic protons to the methoxy protons should be consistent with the molecular structure (e.g., 2:3).

    • Coupling Patterns: Analyze the splitting patterns (e.g., doublets, triplets) which arise from spin-spin coupling between adjacent protons and with the fluorine atom.

    • Purity Assessment: Look for the presence of unexpected peaks, which may indicate impurities from the synthesis or degradation. The relative integration of these impurity peaks can provide a semi-quantitative measure of purity.

Handling and Safety Precautions

This compound is a chemical compound that requires careful handling in a laboratory setting. While a full safety data sheet (SDS) should always be consulted, general best practices include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

By integrating a thorough understanding of its chemical properties with a rigorous approach to sourcing and verification, researchers can confidently utilize this compound as a reliable building block in their synthetic and drug discovery endeavors.

References

A Comprehensive Technical Guide to the Synthesis Precursors for 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic precursors and strategic pathways for the preparation of 3-Chloro-5-fluoro-4-methoxybenzonitrile, a key building block in the development of advanced pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic routes, the rationale behind experimental choices, and field-proven insights into reaction optimization. We will delve into two primary synthetic strategies, providing step-by-step protocols, quantitative data, and mechanistic diagrams to ensure a thorough understanding of the chemical transformations involved.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound whose unique substitution pattern makes it a valuable intermediate in organic synthesis. The presence of chloro, fluoro, methoxy, and cyano groups on the benzene ring offers multiple points for chemical modification, enabling the construction of complex molecular architectures. This versatility has led to its use in the synthesis of a variety of biologically active molecules.

The strategic importance of this compound lies in its role as a precursor to novel therapeutic agents and crop protection chemicals. The combination of a halogen-substituted core with a methoxy and a nitrile group can impart desirable physicochemical properties to the final products, such as enhanced metabolic stability, improved binding affinity to biological targets, and optimized pharmacokinetic profiles.

This guide will focus on elucidating the most practical and efficient synthetic routes to this important molecule, starting from readily available precursors. We will explore the key chemical transformations required to assemble the target structure, providing detailed experimental procedures and discussing the critical parameters that influence reaction outcomes.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of this compound reveals several potential disconnection points. The nitrile group can be introduced via a Sandmeyer reaction from a corresponding aniline or by dehydration of an aldoxime derived from a benzaldehyde. The methoxy group is typically installed through Williamson ether synthesis on a phenol. The chloro and fluoro substituents can be present in the starting material or introduced through electrophilic halogenation or Sandmeyer-type reactions.

Based on this analysis and a review of established synthetic methodologies, we will focus on two primary synthetic pathways that offer a balance of efficiency, scalability, and control over regioselectivity.

Pathway 1: From 3-Chloro-5-fluoroaniline

This route is attractive due to the commercial availability of the starting material and the well-established transformations involved. The key steps include diazotization, hydroxylation, methoxylation, formylation, and conversion of the aldehyde to the nitrile.

Pathway 2: From 2,4-Dichloronitrobenzene

This alternative pathway explores a different sequence of functional group introductions, starting with a commercially available dichlorinated nitrobenzene derivative. This route involves nucleophilic aromatic substitution, reduction, and subsequent functionalization.

Pathway 1: Synthesis from 3-Chloro-5-fluoroaniline

This synthetic route offers a logical and stepwise approach to the target molecule, with each transformation being a well-documented and reliable chemical reaction.

graph "Pathway_1" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="3-Chloro-5-fluoroaniline"]; B [label="3-Chloro-5-fluorophenol"]; C [label="3-Chloro-5-fluoroanisole"]; D [label="3-Chloro-5-fluoro-4-methoxybenzaldehyde"]; E [label="this compound"];

A -> B [label="1. NaNO2, H2SO4\n2. H2O, Δ"]; B -> C [label="CH3I, K2CO3, Acetone"]; C -> D [label="POCl3, DMF"]; D -> E [label="NH2OH·HCl, Formic Acid"]; }

Caption: Synthetic pathway starting from 3-chloro-5-fluoroaniline.

Step 1: Diazotization and Hydroxylation of 3-Chloro-5-fluoroaniline to 3-Chloro-5-fluorophenol

The initial step involves the conversion of the amino group of 3-chloro-5-fluoroaniline into a diazonium salt, which is then hydrolyzed to the corresponding phenol. This is a classic and robust method for the synthesis of phenols from anilines.

Experimental Protocol:

  • To a stirred solution of 3-chloro-5-fluoroaniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

  • The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid.

  • The reaction mixture is heated at reflux for 1-2 hours until the evolution of nitrogen gas ceases.

  • After cooling to room temperature, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 3-chloro-5-fluorophenol.

ParameterValueReference
Starting Material3-Chloro-5-fluoroanilineCommercially Available
Key ReagentsNaNO₂, H₂SO₄[1]
Temperature0-5 °C (diazotization), Reflux (hydrolysis)[1]
Typical Yield75-85%[1]
Step 2: Methoxylation of 3-Chloro-5-fluorophenol to 3-Chloro-5-fluoroanisole

The phenolic hydroxyl group is then converted to a methoxy group via a Williamson ether synthesis. This reaction proceeds through the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from methyl iodide.

Experimental Protocol:

  • To a solution of 3-chloro-5-fluorophenol (1.0 eq) in acetone, anhydrous potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Methyl iodide (1.5 eq) is then added dropwise to the suspension.

  • The reaction mixture is heated at reflux for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure, and the residue is dissolved in an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give 3-chloro-5-fluoroanisole, which can be purified by distillation under reduced pressure.[2][3]

ParameterValueReference
Starting Material3-Chloro-5-fluorophenol-
Key ReagentsCH₃I, K₂CO₃[2]
SolventAcetone[2]
TemperatureReflux[2]
Typical Yield>90%[2]
Step 3: Formylation of 3-Chloro-5-fluoroanisole to 3-Chloro-5-fluoro-4-methoxybenzaldehyde

The introduction of the aldehyde group at the position para to the methoxy group is achieved through a Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically formed from phosphoryl chloride and dimethylformamide (DMF), to effect electrophilic substitution on the electron-rich aromatic ring.

Experimental Protocol:

  • To a stirred solution of phosphoryl chloride (2.0 eq) in DMF (5.0 eq) at 0 °C, a solution of 3-chloro-5-fluoroanisole (1.0 eq) in DMF is added dropwise.

  • The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours.

  • After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3-chloro-5-fluoro-4-methoxybenzaldehyde.

ParameterValueReference
Starting Material3-Chloro-5-fluoroanisole[4]
Key ReagentsPOCl₃, DMFGeneral Vilsmeier-Haack Conditions
Temperature80-90 °CGeneral Vilsmeier-Haack Conditions
Typical Yield70-80%Estimated
Step 4: Conversion of 3-Chloro-5-fluoro-4-methoxybenzaldehyde to this compound

The final step involves the conversion of the benzaldehyde to the corresponding benzonitrile. A common and efficient method is the dehydration of the corresponding aldoxime.

Experimental Protocol:

  • A mixture of 3-chloro-5-fluoro-4-methoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in formic acid is heated at reflux for 2-4 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude this compound can be purified by recrystallization.

ParameterValueReference
Starting Material3-Chloro-5-fluoro-4-methoxybenzaldehyde-
Key ReagentsNH₂OH·HCl, Formic AcidGeneral Aldoxime Dehydration
TemperatureRefluxGeneral Aldoxime Dehydration
Typical Yield>85%Estimated

Pathway 2: Synthesis from 2,4-Dichloronitrobenzene

This alternative route begins with a different set of commercially available starting materials and employs a different strategic approach to the introduction of the required functional groups.

graph "Pathway_2" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

F [label="2,4-Dichloronitrobenzene"]; G [label="3-Chloro-4-fluoro-nitrobenzene"]; H [label="3-Chloro-4-fluoroaniline"]; I [label="3-Chloro-5-bromo-4-fluoroaniline"]; J [label="3-Chloro-5-bromo-4-fluoromethoxybenzene"]; K [label="3-Chloro-5-cyano-4-fluoromethoxybenzene"];

F -> G [label="KF, Phase Transfer Catalyst"]; G -> H [label="Fe, HCl or H2, Pd/C"]; H -> I [label="Br2, AcOH"]; I -> J [label="1. NaNO2, HBF4\n2. NaOMe"]; J -> K [label="CuCN, DMF"]; }

Caption: Synthetic pathway starting from 2,4-dichloronitrobenzene.

Step 1: Fluorination of 2,4-Dichloronitrobenzene to 3-Chloro-4-fluoronitrobenzene

This step involves a nucleophilic aromatic substitution (SNAг) reaction where one of the chlorine atoms is replaced by a fluorine atom. The presence of the electron-withdrawing nitro group facilitates this transformation.[5]

Experimental Protocol:

  • A mixture of 2,4-dichloronitrobenzene (1.0 eq), potassium fluoride (1.5 eq), and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in a high-boiling polar aprotic solvent (e.g., sulfolane) is heated at 150-180 °C for several hours.

  • The reaction is monitored by gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by distillation.

ParameterValueReference
Starting Material2,4-DichloronitrobenzeneCommercially Available
Key ReagentsKF, Phase Transfer Catalyst[1]
Temperature150-180 °C[1]
Typical Yield80-90%[1]
Step 2: Reduction of 3-Chloro-4-fluoronitrobenzene to 3-Chloro-4-fluoroaniline

The nitro group is selectively reduced to an amine using standard reduction methods such as catalytic hydrogenation or metal-acid reduction.[6][7]

Experimental Protocol (Catalytic Hydrogenation):

  • A solution of 3-chloro-4-fluoronitrobenzene in ethanol is charged into a hydrogenation reactor containing a catalytic amount of palladium on carbon (Pd/C).

  • The reactor is purged with nitrogen and then pressurized with hydrogen gas (1-5 atm).

  • The mixture is stirred at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration, and the filtrate is concentrated to give 3-chloro-4-fluoroaniline.[6][7]

ParameterValueReference
Starting Material3-Chloro-4-fluoronitrobenzene-
Key ReagentsH₂, Pd/C[6][7]
Pressure1-5 atm[7]
Typical Yield>95%[7]
Subsequent Steps and Challenges

The subsequent steps in this pathway would involve the introduction of the methoxy and cyano groups. This could potentially be achieved through:

  • Bromination followed by a Sandmeyer reaction: Bromination of 3-chloro-4-fluoroaniline would likely occur at the position ortho to the amino group, followed by a Sandmeyer reaction to introduce the methoxy group. However, regioselectivity could be an issue.

  • Direct Cyanation: Direct cyanation of a halogenated precursor is also a possibility, for instance, via a Rosenmund-von Braun reaction.[8]

This pathway, while feasible, presents more significant challenges in terms of regioselectivity and the number of steps compared to Pathway 1. The directing effects of the existing substituents need to be carefully considered at each stage to ensure the desired substitution pattern.

Conclusion and Future Perspectives

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. Pathway 1, starting from 3-chloro-5-fluoroaniline, is presented as the more straightforward and controllable route, relying on a series of well-established and high-yielding chemical transformations. The experimental protocols provided are based on established literature procedures for similar substrates and offer a solid foundation for laboratory synthesis.

Pathway 2, while conceptually sound, presents greater challenges in controlling regioselectivity. However, it serves as a valuable alternative and highlights the diverse strategies that can be employed in the synthesis of highly substituted aromatic compounds.

Future research in this area may focus on the development of more convergent and atom-economical synthetic routes. The application of modern synthetic methodologies, such as C-H activation and flow chemistry, could lead to more efficient and sustainable processes for the production of this compound and its derivatives. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the development of robust and scalable syntheses of key building blocks like the one discussed herein will remain a critical area of research and development.

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An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-5-fluoro-4-methoxybenzonitrile, a substituted benzonitrile with significant potential as a key intermediate in the fields of pharmaceutical and agrochemical research. While detailed experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from analogous compounds and established chemical principles to present its nomenclature, proposed synthesis, predicted physicochemical and spectroscopic properties, and potential applications. The unique substitution pattern of a chloro, fluoro, and methoxy group on the benzonitrile scaffold suggests its utility in the development of novel bioactive molecules.

Nomenclature and Identification

The nomenclature of substituted benzene rings follows IUPAC guidelines, leading to the systematic name This compound .

Synonyms: Due to its specific substitution pattern, there are no widely recognized common synonyms for this compound.

Molecular Formula: C₈H₅ClFNO

Molecular Weight: 185.58 g/mol

Chemical Structure: Chemical structure of this compound

Figure 1: 2D structure of this compound

Proposed Synthesis

While a specific, published synthesis for this compound is not available, a plausible and efficient synthetic route can be designed based on well-established organic chemistry transformations for polysubstituted benzonitriles. A logical approach would involve the methylation of a phenolic precursor, 3-chloro-5-fluoro-4-hydroxybenzonitrile. This precursor can be synthesized from a suitable aniline derivative via the Sandmeyer reaction.

Overall Synthetic Scheme

Synthetic_Scheme A 2-Chloro-4-fluoro-5-nitroaniline B 3-Chloro-5-fluoro-4-nitrophenol A->B 1. NaNO₂, H₂SO₄, H₂O, 0-5 °C 2. H₂O, Δ C 4-Amino-2-chloro-6-fluorophenol B->C Fe, NH₄Cl, EtOH/H₂O D 3-Chloro-5-fluoro-4-hydroxybenzonitrile C->D 1. NaNO₂, HCl, H₂O, 0-5 °C 2. CuCN, KCN E This compound D->E (CH₃)₂SO₄, K₂CO₃, Acetone

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzonitrile (D)

This multi-step process begins with a commercially available starting material, 2-chloro-4-fluoro-5-nitroaniline (A).

  • Part A: Diazotization and Hydrolysis to form 3-Chloro-5-fluoro-4-nitrophenol (B)

    • Dissolve 2-chloro-4-fluoro-5-nitroaniline (A) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • Carefully add the diazonium salt solution to boiling water to facilitate hydrolysis, yielding 3-chloro-5-fluoro-4-nitrophenol (B).

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Part B: Reduction of the Nitro Group to form 4-Amino-2-chloro-6-fluorophenol (C)

    • Dissolve the crude 3-chloro-5-fluoro-4-nitrophenol (B) in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.

    • Filter the hot reaction mixture through celite to remove the iron salts and wash with ethanol.

    • Concentrate the filtrate to obtain the crude 4-amino-2-chloro-6-fluorophenol (C).

  • Part C: Sandmeyer Reaction to form 3-Chloro-5-fluoro-4-hydroxybenzonitrile (D)

    • Dissolve the crude 4-amino-2-chloro-6-fluorophenol (C) in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution, which will initiate the Sandmeyer reaction.[6][7]

    • Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

    • Cool the mixture and extract the product, 3-chloro-5-fluoro-4-hydroxybenzonitrile (D), with an organic solvent.

    • Purify the crude product by column chromatography.

Step 2: Methylation to form this compound (E)

  • To a solution of 3-chloro-5-fluoro-4-hydroxybenzonitrile (D) in acetone, add anhydrous potassium carbonate.

  • To this suspension, add dimethyl sulfate dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter off the potassium carbonate and evaporate the acetone.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain pure this compound (E).

Physicochemical and Spectroscopic Properties (Predicted)

The physicochemical and spectroscopic properties of this compound can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Physical State White to off-white solidSimilar substituted benzonitriles are typically solids at room temperature.
Melting Point 100 - 120 °CBased on melting points of similar compounds like 3-fluoro-4-methoxybenzonitrile (98-102 °C).
Boiling Point > 250 °CHalogenated and methoxylated aromatics generally have high boiling points.
Solubility Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane); insoluble in water.The aromatic and halogenated nature suggests poor water solubility.
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): 7.30-7.50 (m, 2H, Ar-H), 3.95 (s, 3H, -OCH₃).

    • Rationale: The two aromatic protons will appear as multiplets in the aromatic region, influenced by coupling to each other and to the fluorine atom. The methoxy protons will be a sharp singlet.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ (ppm): ~160 (C-F, d, ¹JCF), ~155 (C-OCH₃), ~135 (C-Cl), ~120-130 (Ar-C-H), ~115 (C-CN), ~110 (Ar-C-CN), ~60 (-OCH₃).

    • Rationale: The carbon attached to fluorine will show a large coupling constant. The other carbons will resonate at positions typical for substituted benzonitriles.

  • IR (KBr, cm⁻¹):

    • ν (cm⁻¹): ~2230 (C≡N stretch, strong), ~3050-3100 (Ar C-H stretch), ~2850-2950 (C-H stretch of -OCH₃), ~1550-1600 (C=C aromatic stretch), ~1250 (asymmetric C-O-C stretch), ~1050 (symmetric C-O-C stretch), ~1100-1200 (C-F stretch), ~700-800 (C-Cl stretch).

    • Rationale: The nitrile stretch is a characteristic and strong absorption.[8] The other peaks correspond to the various functional groups present in the molecule.[9][10]

  • Mass Spectrometry (EI):

    • m/z: 185/187 (M⁺/M⁺+2, ~3:1 ratio), fragments corresponding to the loss of CH₃, OCH₃, Cl, and CN.

    • Rationale: The molecular ion peak will exhibit the characteristic isotopic pattern for a compound containing one chlorine atom.[11][12] Fragmentation patterns will be typical for aromatic compounds.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by its functional groups: the nitrile, the aromatic ring, and the halogen and methoxy substituents.

  • Nitrile Group: The cyano group can undergo hydrolysis to a carboxylic acid or reduction to an amine. It also influences the electronic properties of the aromatic ring.

  • Aromatic Ring: The benzene ring is substituted with both electron-donating (methoxy) and electron-withdrawing (chloro, fluoro, nitrile) groups. This complex substitution pattern will direct further electrophilic aromatic substitution, likely to the position ortho to the methoxy group and meta to the chloro and nitrile groups.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing groups (fluoro, chloro, and nitrile) activates the ring towards nucleophilic aromatic substitution.[13][14][15] The fluorine atom, being a good leaving group in SNAr reactions, is the most likely site for substitution by strong nucleophiles.

Potential Applications in Research and Development

Substituted benzonitriles are valuable building blocks in medicinal chemistry and agrochemical synthesis.[16][17][18] The specific combination of chloro, fluoro, and methoxy groups in this compound offers unique properties that can be exploited in drug design and the development of new crop protection agents.[19][20][21][22]

Drug Discovery

The introduction of halogens, particularly fluorine, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Drug_Discovery_Workflow A 3-Chloro-5-fluoro-4- methoxybenzonitrile B Chemical Modification (e.g., SNAr, nitrile hydrolysis/reduction) A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Workflow for utilizing this compound in drug discovery.

This molecule can serve as a scaffold for the synthesis of inhibitors for various enzymes or receptors where the specific arrangement of substituents can lead to high potency and selectivity.

Agrochemicals

In the agrochemical industry, halogenated and methoxy-substituted aromatics are frequently incorporated into herbicides, fungicides, and insecticides. These substitutions can enhance the biological activity and improve the physicochemical properties of the active ingredients, such as soil mobility and persistence. This compound can be a key intermediate for the synthesis of new agrochemicals with potentially improved performance and environmental profiles.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on structurally related compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. It is likely to be an irritant to the eyes, skin, and respiratory system.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

  • Use in a well-ventilated area or a fume hood.

Conclusion

This compound is a promising chemical intermediate with significant potential for application in the synthesis of novel pharmaceuticals and agrochemicals. Although detailed characterization is not yet widely published, this guide provides a solid foundation for researchers by proposing a viable synthetic route and predicting its key properties. The unique combination of functional groups on the benzonitrile core makes it an attractive target for further investigation and a valuable tool for the development of new technologies in the life sciences.

References

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solubility of 3-Chloro-5-fluoro-4-methoxybenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Chloro-5-fluoro-4-methoxybenzonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Scientific Advancement

In the landscape of pharmaceutical development, agrochemical research, and materials science, the journey from a promising molecule to a viable product is paved with critical physicochemical assessments. Among these, solubility stands as a cornerstone parameter. It dictates a compound's bioavailability, influences its formulation, and is a key determinant in process chemistry and purification strategies. This compound, a substituted benzonitrile, represents a class of compounds with significant potential as versatile building blocks in the synthesis of complex molecules.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this specific compound in various organic solvents. While direct, published solubility data for this compound is scarce, this document imparts the foundational principles, predictive methodologies, and detailed experimental protocols necessary to empower researchers to generate this critical data in their own laboratories.

Molecular Profile of this compound

A thorough understanding of a molecule's structure is the first step in predicting its behavior in solution. The structure of this compound is characterized by a benzene ring substituted with five functional groups, each contributing to its overall physicochemical properties.

  • Benzonitrile Core : The aromatic ring and the nitrile group (-C≡N) introduce a degree of polarity. The nitrile group, with its triple bond and nitrogen atom, can act as a weak hydrogen bond acceptor.

  • Halogen Substituents (Chloro and Fluoro) : The presence of chlorine and fluorine atoms, both being electronegative, induces dipole moments within the molecule. This increases its polarity compared to an unsubstituted benzonitrile.

  • Methoxy Group (-OCH3) : The methoxy group is a polar ether linkage that can also participate as a hydrogen bond acceptor.

The combination of these features results in a molecule with moderate polarity. It is not expected to be highly soluble in water due to the large non-polar surface area of the benzene ring, but its polar functional groups suggest that it will exhibit solubility in a range of organic solvents.

PropertyPredicted Value/InformationSource
Molecular Formula C8H5ClFNO[2]
Molecular Weight 185.59 g/mol [2]
Appearance Likely a white to off-white solid, similar to related benzonitriles.[1]
Predicted XlogP 2.3[2]
Monoisotopic Mass 185.00436 Da[2]

XlogP is a computed value that indicates the lipophilicity of a compound. A value of 2.3 suggests a preference for lipid-like environments over aqueous ones, predicting low water solubility but higher solubility in many organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in chemistry that guides the prediction of solubility.[3][4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, we can anticipate its solubility based on the polarity of the solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While the target molecule can accept hydrogen bonds, it cannot donate them. Therefore, moderate solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF)) : These solvents have dipole moments but do not have O-H or N-H bonds. They are effective at dissolving polar molecules that are not capable of hydrogen bond donation. Good solubility of this compound is predicted in these solvents. The synthesis of related phthalonitriles often utilizes DMF, suggesting it is a good solvent for this class of compounds.[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene) : These solvents have low dielectric constants and interact primarily through weak van der Waals forces. Given the moderate polarity of this compound, low solubility is expected in nonpolar solvents.

G Solute 3-Chloro-5-fluoro- 4-methoxybenzonitrile PolarProtic Polar Protic Solvents (e.g., Methanol, Ethanol) Solute->PolarProtic Moderate Solubility (H-bond acceptance) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, DMF) Solute->PolarAprotic Good Solubility (Dipole-dipole interactions) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar Low Solubility (Weak interactions)

Caption: Predicted solubility based on intermolecular forces.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid solvent.[3]

Materials and Equipment
  • This compound (solute)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of high purity

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A 1. Add excess solid to a vial B 2. Add a known volume of solvent A->B C 3. Seal and agitate at constant temperature (e.g., 24-48 hours) B->C D 4. Allow solid to settle or centrifuge C->D E 5. Withdraw supernatant and filter D->E F 6. Dilute sample accurately E->F G 7. Analyze by HPLC F->G H 8. Determine concentration from calibration curve G->H I 9. Calculate solubility (mg/mL or mol/L) H->I

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol
  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a set of calibration standards.

  • HPLC Method Development:

    • Develop a reliable HPLC method to quantify the concentration of the compound. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Solubility Measurement:

    • To a series of vials, add an excess amount of solid this compound. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

    • Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[3]

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe, avoiding any solid particles.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples by HPLC.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

    • Determine the concentration of the diluted samples from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

The results of the solubility study should be presented in a clear and concise table, allowing for easy comparison between different solvents.

SolventClassificationTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic25Experimental DataCalculated Data
EthanolPolar Protic25Experimental DataCalculated Data
AcetonePolar Aprotic25Experimental DataCalculated Data
AcetonitrilePolar Aprotic25Experimental DataCalculated Data
Ethyl AcetatePolar Aprotic25Experimental DataCalculated Data
DichloromethanePolar Aprotic25Experimental DataCalculated Data
TolueneNonpolar25Experimental DataCalculated Data
HexaneNonpolar25Experimental DataCalculated Data

Safety and Handling Considerations

  • Hazard Classification : Likely to be harmful if swallowed, in contact with skin, or if inhaled.[6] May cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[6]

    • Skin Protection : Wear compatible chemical-resistant gloves and protective clothing.[6]

    • Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[6]

  • Handling : Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

The solubility of this compound is a critical parameter that underpins its utility in research and development. This guide has provided a robust framework for approaching this challenge, moving from theoretical prediction based on molecular structure to a detailed, practical protocol for experimental determination. By following the methodologies outlined herein, researchers can confidently and accurately generate the solubility data required to advance their projects, whether in the synthesis of novel pharmaceuticals, the development of new agrochemicals, or the creation of advanced materials. The principles of careful experimental design, precise execution, and thorough safety evaluation remain paramount in this and all scientific endeavors.

References
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Alfa Aesar. (2025, September 19). SAFETY DATA SHEET for 3-Fluoro-4-methylbenzonitrile.
  • Chem-Impex. 3-Fluoro-4-methoxybenzonitrile.
  • Sigma-Aldrich. (2024, September 6).
  • Biosynth Ltd. (2023, August 2).
  • PubChem. This compound (C8H5ClFNO).
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET for 4-Chloro-3-nitrobenzonitrile.
  • ResearchGate. (n.d.). Synthesis route to 4-chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile....

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The Emerging Therapeutic Potential of 3-Chloro-5-fluoro-4-methoxybenzonitrile Derivatives: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzonitrile derivatives represent a versatile and highly privileged scaffold in modern medicinal chemistry, contributing to a wide array of therapeutic agents.[1] This technical guide delves into the specific subclass of 3-Chloro-5-fluoro-4-methoxybenzonitrile derivatives, providing a comprehensive analysis of their potential biological activities. The strategic incorporation of chloro, fluoro, and methoxy functional groups onto the benzonitrile core creates a unique physicochemical profile, making these compounds promising candidates for targeted drug design. The fluorine atom, in particular, is a powerful tool in drug discovery, known to enhance metabolic stability, binding affinity, and bioavailability.[2][3] This guide will explore the mechanistic basis for their potential anticancer, enzyme inhibitory, and antimicrobial activities, supported by detailed experimental protocols and workflow visualizations to empower researchers in their drug development efforts.

The this compound Scaffold: A Foundation for Bioactivity

The core structure, this compound, serves as a pivotal chemical intermediate for synthesizing more complex, biologically active molecules.[4] Its inherent electron-withdrawing properties and structural stability make it a valuable building block in the development of novel pharmaceuticals and agrochemicals, particularly herbicides and fungicides.[4][5] The functional groups are not merely decorative; they are instrumental in defining the molecule's interaction with biological targets:

  • Fluorine (5-position): This highly electronegative atom can significantly alter the acidity of nearby protons, modulate lipophilicity, and form critical hydrogen bonds or halogen bonds within enzyme active sites, thereby enhancing binding affinity.[2][3] Its presence often improves metabolic stability by blocking sites susceptible to oxidative metabolism.

  • Chlorine (3-position): Like fluorine, chlorine is an electron-withdrawing group that influences the electronic landscape of the aromatic ring. It can enhance the potency of inhibitors and provides an additional site for potential specific interactions with target proteins.

  • Methoxy (4-position): The methoxy group is a key point for synthetic modification. Demethylation to a hydroxyl group[6] provides a handle for further derivatization, allowing for the creation of diverse chemical libraries to probe structure-activity relationships (SAR).

The combination of these features makes this scaffold a compelling starting point for targeting a range of diseases.

Potential Therapeutic Applications and Mechanisms of Action

Anticancer Activity

Substituted benzonitriles and their heterocyclic derivatives have demonstrated significant potential in oncology.[1][7][8] The primary mechanisms underpinning their antitumor effects often involve the inhibition of key proteins that regulate cell growth and proliferation.

2.1.1 Mechanism: Kinase and Tubulin Inhibition

Many benzonitrile derivatives function as potent inhibitors of various protein kinases, which are frequently dysregulated in cancer.[1] For example, quinazoline-based structures, which can be synthesized from related chloro-fluoro-phenyl precursors, are scaffolds for FDA-approved kinase inhibitors used in treating non-small cell lung cancer.[9][10] Additionally, certain heteroaryl-acrylonitrile derivatives have been shown to exert antiproliferative effects by interacting with tubulin at the colchicine-binding site, thereby disrupting microtubule dynamics and arresting mitosis.[7]

2.1.2 Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[1] It is a crucial first step in screening compounds for potential anticancer activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow Visualization: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Analysis A Seed Cancer Cells in 96-Well Plate C Add Compound to Cells A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent (4h Incubation) D->E F Solubilize Formazan Crystals with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Value G->H

MTT Assay workflow for cytotoxicity screening.
Enzyme Inhibition

The unique properties of fluorine make fluorinated compounds, including benzonitrile derivatives, particularly effective as enzyme inhibitors.[2] They can act through various mechanisms, often exhibiting high potency and selectivity.[11][12]

2.2.1 Mechanism: Diverse Modes of Inhibition

Fluorinated organic molecules can inhibit enzymes through several complex mechanisms:[2][12][13]

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. The fluorine atom can enhance binding affinity through favorable hydrophobic or halogen bonding interactions.[2]

  • Non-Competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), inducing a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding.[2]

  • Transition-State Analogue Inhibition: The fluorinated molecule is designed to mimic the transition state of the enzymatic reaction. These analogues bind to the active site with extremely high affinity, often leading to potent, reversible inhibition. α-fluorinated ketones, for example, are effective transition-state analogue inhibitors of serine proteases.[12]

  • Mechanism-Based Inactivation (Suicide Inhibition): The fluorinated compound acts as a "suicide substrate." It is processed by the enzyme's catalytic machinery, but a reactive intermediate is generated that forms a covalent, irreversible bond with an active site residue, permanently inactivating the enzyme.[11][12]

Visualization: Modes of Enzyme Inhibition

Enzyme_Inhibition cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) I Inhibitor (I) ES->E + P ESI ESI Complex P Product (P) E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc + S EI_nc EI Complex E_nc->EI_nc + I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc + P ESI_nc ESI Complex ES_nc->ESI_nc + I P_nc Product (P)

Diagram of competitive vs. non-competitive inhibition.
Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antibiotics.[14] Halogenated aromatic compounds, including benzonitrile derivatives, have emerged as a promising class of antimicrobial agents.

2.3.1 Mechanism: Targeting Bacterial Viability

While the precise mechanism for this specific scaffold requires further investigation, related benzonitrile derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[1] Chloro-analogs of natural compounds have demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), including the ability to eradicate biofilms, which are notoriously difficult to treat.[14] Fluorobenzoylthiosemicarbazides, another class of related compounds, are thought to act as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[15]

2.3.2 Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for assessing antibacterial potency.[15]

Step-by-Step Methodology (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Workflow Visualization: MIC Determination

MIC_Workflow A Prepare Serial Dilutions of Test Compound in 96-Well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Synthesis and Derivatization Strategies

The exploration of biological activity relies on the ability to synthesize a diverse library of derivatives. The this compound core is amenable to various chemical transformations, allowing for systematic modification to optimize potency and selectivity. A common strategy involves the demethylation of the methoxy group to yield a phenol, which can then be used in subsequent reactions.[6]

General Synthetic Scheme:

Synthesis_Scheme General Derivatization Pathway Start 3-Chloro-5-fluoro- 4-methoxybenzonitrile Intermediate 3-Chloro-5-fluoro- 4-hydroxybenzonitrile Start->Intermediate Demethylation (e.g., LiI, Collidine) Derivatives Library of Derivatives (Ethers, Esters, etc.) Intermediate->Derivatives Alkylation / Acylation (R-X, K2CO3) Screening Biological Screening (Anticancer, Antimicrobial, etc.) Derivatives->Screening

Synthetic pathway for creating a derivative library.

Quantitative Data Summary

While specific data for this compound derivatives is nascent, data from structurally related compounds highlight the potential of the broader benzonitrile class.

Table 1: Anticancer Activity of Representative Benzonitrile & Related Derivatives

Compound Class Target/Mechanism Cancer Cell Line IC50 / GI50 Reference
Benzonitrile Derivative Tubulin Polymerization HCT116 (Colon) 5.9 nM [1]
Indole-Acrylonitrile Antiproliferative Leukemia (CCRF-CEM) 0.228–6.6 μM [7]
N-methyl-indole-acrylonitrile Antiproliferative Non-Small Cell Lung 0.0866 μM (TGI) [7]

| Benzothiazole Derivative | Antitumor | HT29 (Colon) | 0.015 µM |[8] |

Table 2: Antimicrobial Activity of Representative Halogenated Analogues

Compound Class Target Organism Growth Mode MIC Reference
Chloro-analog of C58 MRSA Planktonic Comparable to SoC Antibiotics [14]

| Fluorobenzoylthiosemicarbazide | S. aureus (MRSA) | Planktonic | 7.82 - 31.25 µg/mL |[15] |

SoC: Standard-of-Care, TGI: Total Growth Inhibition

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of halogen and methoxy groups provides a robust framework for potent and selective interactions with various biological targets. The evidence from related compound classes strongly suggests potential applications in oncology, enzyme inhibition, and infectious disease.

Future research should focus on:

  • Synthesis of Diverse Libraries: Creating a broad range of derivatives by modifying the core scaffold to establish clear structure-activity relationships (SAR).

  • Target Identification: Elucidating the specific molecular targets (e.g., kinases, enzymes, receptors) for the most active compounds.

  • In Vivo Validation: Advancing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, derivatives of this compound hold significant promise for addressing unmet needs in modern medicine.

References

  • BenchChem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.
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  • PubMed Central (PMC). (n.d.). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies.
  • ResearchGate. (n.d.). Enzyme inhibition by fluoro compounds.
  • PubMed Central (PMC). (n.d.). Benzothiazole derivatives as anticancer agents.
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  • ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Semantic Scholar. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
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  • MySkinRecipes. (n.d.). 3-Chloro-5-fluoro-4-nitrobenzonitrile.
  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • ResearchGate. (2025, August 5). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF.
  • ResearchGate. (2025, January 21). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.
  • MDPI. (2020, December 31). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold.

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Methodological & Application

Application Note & Protocol: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Chloro-5-fluoro-4-methoxybenzonitrile is a key substituted benzonitrile that serves as a versatile building block in the synthesis of high-value compounds, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring electron-withdrawing halogen atoms and an electron-donating methoxy group, allows for targeted downstream functionalization. This document provides an in-depth guide to the synthesis of this compound, detailing two robust and strategically distinct pathways. We will explore a classic approach involving a Sandmeyer reaction on a pre-functionalized aniline and an alternative route based on the methylation of a phenolic precursor. This guide is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for successful synthesis.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a polysubstituted aromatic compound like this compound requires careful strategic planning. The choice of starting materials and the sequence of reactions are critical for achieving high yield and purity. Two primary retrosynthetic disconnections are considered the most logical and efficient.

Pathway I involves a late-stage introduction of the nitrile group via a Sandmeyer reaction. This is often a preferred strategy as the Sandmeyer reaction is a reliable and well-documented transformation for converting anilines into benzonitriles.[2][3] The key precursor for this route is 3-chloro-5-fluoro-4-methoxyaniline.

Pathway II focuses on a late-stage O-methylation. This approach starts from the corresponding phenolic compound, 3-chloro-5-fluoro-4-hydroxybenzonitrile, and introduces the methyl group in the final step. This is a classic Williamson ether synthesis, which is typically high-yielding and proceeds under mild conditions.[4]

The choice between these pathways often depends on the commercial availability and cost of the respective starting materials: the aniline precursor for Pathway I or the phenolic precursor for Pathway II.

G target This compound aniline 3-Chloro-5-fluoro-4-methoxyaniline p1_text Pathway I: Sandmeyer Reaction aniline->p1_text p1_text->target phenol 3-Chloro-5-fluoro-4-hydroxybenzonitrile p2_text Pathway II: O-Methylation phenol->p2_text p2_text->target

Figure 1: Retrosynthetic analysis of this compound.

Synthetic Pathway I: Diazotization and Sandmeyer Cyanation

This pathway is a robust, two-step process starting from the corresponding aniline. The core of this synthesis is the Sandmeyer reaction, a substitution reaction that proceeds via a diazonium salt intermediate and is catalyzed by copper(I) salts.[5] It is an example of a radical-nucleophilic aromatic substitution (SRNAr).[6]

Principle and Mechanism

The reaction begins with the diazotization of the primary aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. In the second step, this diazonium salt is treated with copper(I) cyanide. A single-electron transfer from the copper(I) to the diazonium salt generates an aryl radical, nitrogen gas, and a copper(II) species.[7] The aryl radical then reacts with the copper(II) cyanide complex to form the final benzonitrile product and regenerate the copper(I) catalyst.[6]

Experimental Protocol

Step A: Diazotization of 3-Chloro-5-fluoro-4-methoxyaniline

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-Chloro-5-fluoro-4-methoxyaniline (1.0 eq).

  • Add a 3 M solution of hydrochloric acid (3.0 eq) and cool the resulting slurry to 0 °C in an ice-salt bath.

  • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in deionized water to form a concentrated solution.

  • Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0–5 °C for an additional 20 minutes. The solution should be clear or slightly yellow.

Step B: Sandmeyer Reaction with Copper(I) Cyanide

  • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and sodium cyanide (NaCN, 1.3 eq) in water. Caution: Cyanide salts are highly toxic.

  • Cool this cyanide solution to 0 °C and neutralize it carefully with concentrated HCl to a pH of ~7 while maintaining the low temperature.

  • Slowly add the cold diazonium salt solution from Step A to the copper(I) cyanide solution via the dropping funnel. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50–60 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The crude product may precipitate or form an oily layer.

  • Workup: Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Data Summary
ReagentM.W. ( g/mol )Molar Eq.Typical AmountRole
3-Chloro-5-fluoro-4-methoxyaniline175.581.010.0 gStarting Material
Hydrochloric Acid (conc.)36.463.0~14 mLAcid/Solvent
Sodium Nitrite (NaNO₂)69.001.14.3 gDiazotizing Agent
Copper(I) Cyanide (CuCN)89.561.36.6 gCyanide Source/Cat.
Ethyl Acetate88.11N/A~400 mLExtraction Solvent
Expected Yield: 65-80%

Synthetic Pathway II: O-Methylation of 3-Chloro-5-fluoro-4-hydroxybenzonitrile

This alternative pathway utilizes the Williamson ether synthesis, a straightforward and high-yielding method for forming ethers.[4] It involves the reaction of a deprotonated alcohol (a phenoxide in this case) with an organohalide (methyl iodide).

Principle and Mechanism

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a moderately strong base, such as potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent like methyl iodide (MeI) in an SN2 reaction. This displaces the iodide leaving group and forms the desired methoxy group.

Experimental Protocol
  • To a 250 mL round-bottom flask, add 3-Chloro-5-fluoro-4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone or N,N-Dimethylformamide (DMF) as the solvent.

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (MeI, 1.5 eq) dropwise to the mixture. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood.

  • Heat the reaction mixture to reflux (for acetone, ~56 °C) or to 60 °C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Workup: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Purification: The crude product is often of high purity, but can be further purified by recrystallization from ethanol or by silica gel chromatography if necessary.

Workflow Visualization

G start_end start_end process process action action purify purify A 1. Reagent Prep (Aniline, HCl, NaNO₂) B 2. Diazotization (0-5 °C) A->B Slow addition C 3. Sandmeyer Reaction (Add to CuCN solution) B->C Maintain temp. D 4. Reaction Completion (Heat to 60 °C) C->D N₂ evolution E 5. Workup (Extraction with EtOAc) D->E F 6. Purification (Column Chromatography) E->F Crude Product G 7. Final Product F->G Pure Product

Figure 2: Experimental workflow for the Sandmeyer reaction pathway.

Safety and Handling Precautions

  • Cyanide Compounds (CuCN, NaCN): Extremely toxic by inhalation, ingestion, and skin contact. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves, lab coat, and safety goggles. Have a cyanide antidote kit available and be trained in its use. Acidification of cyanide waste generates highly toxic HCN gas. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide in a basic solution before disposal.

  • Methyl Iodide (MeI): A potent alkylating agent that is toxic and a suspected carcinogen.[4] It is volatile and should be handled exclusively in a fume hood with appropriate gloves.

  • Acids and Bases: Concentrated acids (HCl) and bases are corrosive. Handle with care and appropriate PPE.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. They are generally stable in cold aqueous solution and should be used immediately after preparation without isolation.

Troubleshooting and Field-Proven Insights

  • Issue: Low yield in the Diazotization step.

    • Cause & Solution: The most common cause is the temperature rising above 5 °C, leading to premature decomposition of the diazonium salt. Ensure efficient cooling with an ice-salt bath and add the NaNO₂ solution very slowly. The aniline starting material must also be of high purity.

  • Issue: The Sandmeyer reaction stalls or gives a low yield.

    • Cause & Solution: The activity of CuCN can vary. Ensure it is a fine, free-flowing powder. The reaction often produces tarry by-products; a final heating step (50-60 °C) is crucial to drive the reaction to completion.[8] Efficient stirring is necessary to manage the heterogeneous mixture.

  • Issue: Incomplete methylation in Pathway II.

    • Cause & Solution: The base (K₂CO₃) may not be sufficiently anhydrous or the solvent may contain water, which can hydrolyze the methyl iodide. Use freshly dried solvent and finely ground, anhydrous K₂CO₃. If the reaction is sluggish in acetone, switching to a more polar aprotic solvent like DMF can increase the rate.

References

  • BenchChem. (n.d.). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. BenchChem.
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Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

3-Chloro-5-fluoro-4-methoxybenzonitrile is a highly functionalized aromatic compound that serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring chloro, fluoro, methoxy, and nitrile moieties, provides multiple reaction sites for further chemical elaboration. This allows for the construction of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of a reliable synthetic route to this valuable intermediate, focusing on the underlying reaction mechanism, a detailed experimental protocol, and the scientific rationale behind key procedural choices.

Mechanistic Underpinnings: The Sandmeyer Reaction

The synthesis of substituted benzonitriles from aromatic amines is a cornerstone of organic chemistry. Among the various available methods, the Sandmeyer reaction stands out as a classic and dependable transformation.[1] It provides a robust pathway to introduce a cyano group onto an aromatic ring via a diazonium salt intermediate.[2][3] The reaction proceeds in two distinct, temperature-sensitive stages: the formation of an aryl diazonium salt (diazotization) and the subsequent copper(I)-catalyzed substitution of the diazonium group with a cyanide nucleophile.[4][5]

Step 1: Diazotization of the Aryl Amine

The process begins with the reaction of the starting material, 3-chloro-5-fluoro-4-methoxyaniline, with nitrous acid (HONO). Nitrous acid is generated in situ from the reaction of a nitrite salt (e.g., sodium nitrite, NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C). The electrophilic nitrosonium ion (NO⁺) produced in this step is then attacked by the nucleophilic amino group of the aniline. A series of proton transfers and a dehydration step follow, resulting in the formation of the highly reactive aryl diazonium salt.

Scientist's Note: Maintaining a temperature between 0–5 °C is critical. The aryl diazonium salt is thermally unstable and can decompose prematurely at higher temperatures, leading to unwanted side products and significantly reduced yields.

Step 2: Copper-Catalyzed Cyanation

The second stage involves the introduction of the cyanide nucleophile. The prepared diazonium salt solution is added to a solution of copper(I) cyanide (CuCN). The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] This is initiated by a single-electron transfer (SET) from the copper(I) species to the diazonium salt. This transfer reduces the diazonium salt, causing the irreversible loss of dinitrogen gas (N₂) and the formation of an aryl radical. This highly reactive radical then abstracts a cyanide group from the [Cu(CN)₂]⁻ complex to form the final benzonitrile product and regenerate the active copper(I) catalyst.[3]

Sandmeyer_Mechanism cluster_diazotization Part A: Diazotization cluster_cyanation Part B: Copper-Catalyzed Cyanation Start 3-Chloro-5-fluoro- 4-methoxyaniline Reagents1 + NaNO₂, HCl (0-5 °C) Start->Reagents1 Diazonium Aryl Diazonium Salt (Ar-N₂⁺ Cl⁻) Diazonium_ref Diazonium->Diazonium_ref Reagents1->Diazonium ArylRadical Aryl Radical (Ar•) Product 3-Chloro-5-fluoro- 4-methoxybenzonitrile ArylRadical->Product + •CN N2 N₂ Gas Reagents2 + CuCN Reagents2->ArylRadical SET from Cu(I) - N₂ Diazonium_ref->Reagents2 Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aniline 1. Dissolve Aniline in HCl Cooling 2. Cool to 0-5 °C Aniline->Cooling Diazotization 3. Add NaNO₂(aq) Dropwise Cooling->Diazotization Sandmeyer 4. Add Diazonium Salt to CuCN Solution Diazotization->Sandmeyer Stir 5. Stir and Heat to 60 °C Sandmeyer->Stir Extract 6. Ethyl Acetate Extraction Stir->Extract Wash 7. Wash with H₂O and Brine Extract->Wash Dry 8. Dry and Concentrate Wash->Dry Purify 9. Column Chromatography Dry->Purify

Sources

using 3-Chloro-5-fluoro-4-methoxybenzonitrile in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 3-Chloro-5-fluoro-4-methoxybenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Authored by a Senior Application Scientist

Abstract

Substituted benzonitriles are foundational structural motifs in a multitude of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] this compound is a particularly valuable building block, offering a unique combination of electronic properties and a reactive handle for molecular elaboration. This guide provides an in-depth exploration of its use in palladium-catalyzed cross-coupling reactions, focusing on the practical considerations and mechanistic underpinnings essential for successful synthesis. We present field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate.

Introduction: The Strategic Value of this compound

The chemical architecture of this compound is strategically designed for synthetic utility. The nitrile and halogen functional groups are amenable to a wide range of chemical transformations, making it a versatile scaffold for building molecular complexity.[2] The core challenge and opportunity lie in the selective activation of the carbon-chlorine bond.

Key Structural Features and Their Influence on Reactivity:

  • Aryl Chloride (C-Cl): The C-Cl bond is the primary site for cross-coupling. Aryl chlorides are economically attractive and widely available substrates, but their inherent stability (C-Cl bond energy: ~96 kcal/mol) makes them less reactive than their bromide (~81 kcal/mol) or iodide (~65 kcal/mol) counterparts.[3] This presents a significant challenge for the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[3]

  • Electron-Withdrawing Groups (-CN, -F): The strongly electron-withdrawing nitrile (cyano) and fluoro groups decrease the electron density of the aromatic ring. This electronic deficit renders the chlorinated carbon more electrophilic, thereby facilitating the oxidative addition to the electron-rich Pd(0) catalyst.[4][5] This "activation" is a key reason why substrates like this compound can be successful coupling partners.

  • Electron-Donating Group (-OCH₃): The methoxy group is a moderately electron-donating group, which can partially offset the effect of the withdrawing groups. Its primary influence is steric and electronic, modulating the overall properties of the final coupled product.

The successful cross-coupling of aryl chlorides has been a major focus of chemical research, leading to the development of sophisticated catalyst systems. Modern catalysts, particularly those based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have proven exceptionally effective in activating the C-Cl bond under mild conditions.[4][5][6]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and vinyl-aryl structures, which are prevalent in medicinal chemistry.[7][8] The reaction couples an organoboron species (typically a boronic acid) with an organohalide.[7]

Mechanistic Considerations

The catalytic cycle proceeds via three key steps: oxidative addition, transmetalation, and reductive elimination.[8] For an activated aryl chloride like this compound, the choice of ligand is paramount. Ligands such as SPhos or XPhos, known for their steric bulk and electron-donating properties, promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can readily undergo oxidative addition with the C-Cl bond. The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9][10]

Suzuki_Miyaura_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdCl Ar-Pd(II)L₂(Cl) OxAdd->ArPdCl Ar-Cl Transmetalation Transmetalation ArPdR Ar-Pd(II)L₂(R') Transmetalation->ArPdR [R'-B(OH)₃]⁻ RedElim Reductive Elimination RedElim->Pd0 Ar-R' Product Ar-R' Reactants Ar-Cl + R'-B(OH)₂ Base Base Boronate [R'-B(OH)₃]⁻

Suzuki-Miyaura Catalytic Cycle
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a robust starting point for coupling this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Pd-PEPPSI-IPr (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane/Water (e.g., 10:1 v/v)

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a strictly anaerobic environment.[11]

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 0.1 M concentration) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[1]

Data Summary: Typical Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ or Pd Pre-catalystsPre-catalysts offer better air stability and form the active Pd(0) species reliably.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands are essential for activating the C-Cl bond.[4][13]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required for aryl chlorides.[11]
Solvent Toluene, 1,4-Dioxane/H₂OAnhydrous solvents are often preferred, but aqueous mixtures can be effective.[7]
Temperature 100-120 °CHigher temperatures are needed to overcome the activation energy of the C-Cl bond.[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides.[14][15] This reaction has revolutionized the synthesis of anilines and related compounds, which are ubiquitous in pharmaceuticals.

Mechanistic Considerations

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination.[14][16] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is crucial for deprotonating the amine within the catalytic cycle.[16] The choice of ligand is again critical, with specialized "Buchwald ligands" like BrettPhos and RuPhos designed to facilitate both the oxidative addition of the aryl chloride and the final C-N bond-forming reductive elimination step.[13]

Buchwald_Hartwig_Cycle Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L OxAdd Oxidative Addition ArPdCl Ar-Pd(II)L(Cl) OxAdd->ArPdCl Ar-Cl AmineCoord Amine Coordination ArPdCl->AmineCoord R₂NH AmineComplex [Ar-Pd(II)L(Cl)(R₂NH)] Deprotonation Deprotonation (Base) AmidoComplex Ar-Pd(II)L(NR₂) Deprotonation->AmidoComplex RedElim Reductive Elimination RedElim->Pd0 Ar-NR₂ Product Ar-NR₂ Reactants Ar-Cl + R₂NH

Buchwald-Hartwig Catalytic Cycle
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol describes the coupling of this compound with a representative secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • BrettPhos or RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane

  • Glovebox or Schlenk line

  • Sealed reaction tube or vial

Procedure:

  • Preparation (in a glovebox): To a reaction vial, add NaOtBu (1.4 equiv). In a separate vial, weigh Pd₂(dba)₃ (0.01-0.02 equiv) and the phosphine ligand (0.02-0.04 equiv) and add the anhydrous solvent. Add this catalyst solution to the vial containing the base.

  • Reagent Addition: Add this compound (1.0 equiv) and the secondary amine (1.2 equiv) to the reaction vial.

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block at 80-100 °C. Stir for 16-24 hours.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[1]

  • Purification: Purify the residue by flash column chromatography to obtain the desired aryl amine product.

Data Summary: Typical Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common Pd(0) and Pd(II) precursors that form the active catalyst in situ.
Ligand BrettPhos, RuPhos, XPhosSpecialized ligands that promote both oxidative addition and C-N reductive elimination.[13]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are essential for amine deprotonation.[16]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required to prevent base quenching.
Temperature 80-110 °CThermal energy is needed to drive the reaction, especially with less reactive amines.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkyne structures.[17] The reaction typically employs a dual catalytic system of palladium and copper(I).[17][18]

Mechanistic Considerations

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride is followed by transmetalation with a copper(I)-acetylide species, and subsequent reductive elimination releases the product. The copper cycle facilitates the formation of the reactive copper(I)-acetylide intermediate from the terminal alkyne and the base.[17] Coupling aryl chlorides can be challenging and often requires higher temperatures and specific ligand sets. Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[18][19]

Sonogashira_Cycle Catalytic Cycle for Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdCl Ar-Pd(II)L₂(Cl) OxAdd->ArPdCl Ar-Cl Transmetalation Transmetalation ArPdCl->Transmetalation Cu-C≡CR' ArPdAlkyne Ar-Pd(II)L₂(C≡CR') RedElim Reductive Elimination RedElim->Pd0 Ar-C≡CR' CuX Cu(I)X AlkyneCoord Alkyne Coordination CuX->AlkyneCoord H-C≡CR' CuAlkyne Cu-C≡CR' AlkyneCoord->CuAlkyne Base CuAlkyne->Transmetalation Base Base Alkyne H-C≡CR'

Sonogashira Dual Catalytic Cycle
Protocol 3: Copper-Catalyzed Sonogashira Coupling

This protocol details a standard procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as both base and solvent, or co-solvent with THF)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add degassed triethylamine and/or THF via syringe, followed by the terminal alkyne (1.5 equiv).

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C. The reaction progress can often be visualized by the formation of triethylammonium chloride precipitate.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: After completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired alkynylated benzonitrile.

Data Summary: Typical Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, commercially available palladium catalysts.
Cu Co-catalyst CuIActivates the terminal alkyne for transmetalation.[17]
Ligand PPh₃ (often part of the catalyst)For challenging aryl chlorides, more specialized ligands may be needed.[19]
Base Et₃N, DIPAActs as both a base to deprotonate the alkyne and often as the solvent.[18]
Solvent Amine Base, THF, DMFAnhydrous conditions are generally preferred.
Temperature 25-80 °CMild conditions are often sufficient, but heating may be required for chlorides.

General Experimental Workflow and Troubleshooting

A successful cross-coupling campaign relies on meticulous experimental technique, particularly the maintenance of an inert atmosphere to prevent catalyst degradation.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Substrate, Catalyst, Ligand, Base Setup->Reagents Solvent 3. Add Degassed Solvent Reagents->Solvent Reaction 4. Heat & Stir (Monitor Progress) Solvent->Reaction Workup 5. Quench & Aqueous Work-up Reaction->Workup Purify 6. Column Chromatography Workup->Purify Analysis 7. Characterization (NMR, MS) Purify->Analysis

General Experimental Workflow

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient inerting.

    • Solution: Use a fresh batch of catalyst/ligand. Consider a more stable pre-catalyst. Ensure proper degassing of solvents and thorough purging of the reaction vessel.[11]

  • Formation of Side Products:

    • Suzuki: Homocoupling of the boronic acid. Solution: Use a slight excess (1.2-1.5 equiv) of the boronic acid.[11]

    • Sonogashira: Homocoupling of the alkyne (Glaser coupling). Solution: Ensure a strictly anaerobic environment. Consider a copper-free protocol.

  • Decomposition of Starting Material:

    • Cause: Base-labile functional groups or excessive temperature.

    • Solution: Screen alternative, milder bases (e.g., K₂CO₃ instead of K₃PO₄ in Suzuki coupling). Optimize the reaction temperature.

Conclusion

This compound is a highly adaptable building block for the synthesis of complex molecular targets. While its C-Cl bond requires specialized catalytic systems for efficient activation, modern palladium cross-coupling methodologies provide reliable and high-yielding pathways to a diverse array of C-C and C-N coupled products. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to successfully employ this valuable intermediate in their synthetic endeavors, accelerating discovery in pharmaceutical and materials science.

References

  • The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPVFexoj1A9NL8UOTWI-d6VSiwq4oSDc7KQcX6mQ6JcOmbzMAr1g2G_7VsM0kQVgOxAFJzbKaJIS69FJEhIvHuRXKZB_xIczoIS9ZeuTrCLhlpvwv7G23RlHutVAMlQ7ThOW7qwYB6EDVDfyLBgoXi_4z0eSgsI_CSv6rV7SgzqfStWCFuXIqv_Xpp2ppsviQfa3YO9gPoLSxr3TbWES5aVgpF]
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Littke, A. F., & Fu, G. C. (2002). Angewandte Chemie International Edition, 41(22), 4176-4211. [URL: https://onlinelibrary.wiley.com/doi/10.1002/1521-3773(20021115)41:22%3C4176::AID-ANIE4176%3E3.0.CO;2-U]
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Hassan, A. A., & El-Sheref, E. M. (2019). RSC Advances, 9(30), 17265-17293. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra02338k]
  • Palladium-catalyzed coupling reactions of aryl chlorides. Littke, A. F., & Fu, G. C. (2002). Angewandte Chemie International Edition, 41(22), 4176-4211. [URL: https://pubmed.ncbi.nlm.nih.gov/12434381/]
  • Palladium-catalyzed coupling reactions of aryl chlorides. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Palladium-catalyzed-coupling-reactions-of-aryl-Littke-Fu/20a614d956321f574a63138b8c568d45142a537f]
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1000&context=macdonald-pubs]
  • Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8742511/]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
  • Suzuki Coupling. The Chemists' Cookbook. [URL: https://www.youtube.
  • Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo0501184]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • This compound. MySkinRecipes. [URL: https://myskinrecipes.com/ingredients/3-chloro-5-fluoro-4-methoxybenzonitrile]
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem. [URL: https://www.benchchem.
  • The Ultimate Guide to Buchwald-Hartwig Amination. YouTube. [URL: https://www.youtube.
  • Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. Benchchem. [URL: https://www.benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/05%3A_Named_Reactions_in_Organic_Chemistry/5.01%3A_Suzuki-Miyaura_Coupling]
  • The Suzuki Reaction. Myers, Chem 115. [URL: https://myers.chemistry.harvard.edu/files/myers/files/10-suzuki.pdf]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate. [URL: https://www.researchgate.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Benchchem. [URL: https://www.benchchem.
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24992380/]
  • A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluoro-4-methoxybenzonitrile is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and agrochemical development. Its unique substitution pattern, featuring two distinct halogen atoms and activating methoxy and nitrile groups, presents a rich platform for a variety of chemical transformations. Notably, this compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the strategic introduction of diverse functionalities to the benzene ring. This guide provides a detailed exploration of the principles and practical protocols for conducting nucleophilic substitution reactions on this compound, empowering researchers to leverage this valuable building block in their synthetic endeavors. The presence of both chloro and fluoro substituents raises important questions of regioselectivity, which will be a central focus of this document.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution reactions on activated aryl halides, such as this compound, proceed through a well-established two-step addition-elimination mechanism. This process is contingent on the presence of electron-withdrawing groups on the aromatic ring, which serve to stabilize the negatively charged intermediate. In the case of our target molecule, the nitrile (-CN) group, and to a lesser extent the methoxy (-OCH3) and halogen substituents, contribute to the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack.

The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a halogen leaving group. This initial step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and is particularly stabilized when the electron-withdrawing groups are positioned ortho or para to the site of attack. In the final step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

SNAr_Mechanism cluster_steps Two-Step Mechanism reagents This compound + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reagents->meisenheimer Addition (Rate-Determining Step) product Substituted Product + Leaving Group (X⁻) meisenheimer->product Elimination

Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

Regioselectivity: Chloro vs. Fluoro as the Leaving Group

A critical consideration in the nucleophilic substitution reactions of this compound is the regioselectivity of the attack. The molecule presents two potential leaving groups: a chlorine atom at the 3-position and a fluorine atom at the 5-position. While both are ortho to the electron-donating methoxy group, their positions relative to the strongly electron-withdrawing nitrile group differ.

In nucleophilic aromatic substitution, the rate of reaction is often influenced by two opposing factors related to the halogen substituent: its ability to activate the ring towards attack (inductive effect) and its ability to act as a good leaving group (bond strength). Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect, making the carbon atom to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. Conversely, the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making fluoride a poorer leaving group than chloride.

In many cases of SNAr on polyhalogenated aromatic compounds, the inductive activation by fluorine dominates, leading to the preferential displacement of the fluoro substituent. This is particularly true when the fluorine atom is in a position that is activated by an electron-withdrawing group. In the analogous compound, 3-chloro-4-fluoronitrobenzene, nucleophilic substitution with piperazines occurs selectively at the fluorine-bearing carbon, which is para to the strongly activating nitro group[1]. Given that the nitrile group in this compound is also a strong activating group, it is highly probable that nucleophilic attack will preferentially occur at the 5-position, leading to the displacement of the fluorine atom.

Regioselectivity start 3-Chloro-5-fluoro-4- methoxybenzonitrile path_f Attack at C5 (Displacement of F⁻) start->path_f More Likely (Inductive Activation) path_cl Attack at C3 (Displacement of Cl⁻) start->path_cl Less Likely product_f 3-Chloro-5-nucleophile-4- methoxybenzonitrile (Major Product) path_f->product_f product_cl 5-Fluoro-3-nucleophile-4- methoxybenzonitrile (Minor Product) path_cl->product_cl

Caption: Predicted regioselectivity in nucleophilic substitution reactions of this compound.

Experimental Protocols

The following protocols are generalized procedures for conducting nucleophilic aromatic substitution reactions on this compound with common classes of nucleophiles. These protocols are based on established principles of SNAr reactions and successful examples with structurally similar compounds. Researchers should optimize the reaction conditions, including temperature, reaction time, and stoichiometry, for each specific nucleophile and desired product.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding 3-chloro-5-amino-4-methoxybenzonitrile derivative.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Anhydrous potassium carbonate (K2CO3) or another suitable non-nucleophilic base

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the desired amine (1.1-1.5 equivalents), and anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Add a sufficient volume of anhydrous polar aprotic solvent to dissolve the reactants (typically to a concentration of 0.1-0.5 M).

  • Stir the reaction mixture at room temperature or heat to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water to remove the solvent and inorganic salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: O-Alkylation with Alkoxides

This protocol outlines a general procedure for the synthesis of 3-chloro-5-alkoxy-4-methoxybenzonitrile derivatives through the reaction of this compound with an alkoxide.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, or a more complex alcohol)

  • Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or DMF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.2-1.5 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C and carefully add the strong base (1.1-1.3 equivalents) portion-wise to generate the alkoxide in situ.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the alkoxide solution.

  • Allow the reaction to warm to room temperature or gently heat to 50-80 °C, depending on the reactivity of the alkoxide.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: S-Thiolation with Thiols

This protocol provides a general method for the synthesis of 3-chloro-5-(aryl/alkylthio)-4-methoxybenzonitrile derivatives by reacting this compound with a thiol.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Anhydrous base (e.g., potassium carbonate (K2CO3) or sodium hydride (NaH))

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1-1.3 equivalents) and the anhydrous solvent.

  • Add the base (1.2-1.5 equivalents) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table provides a hypothetical summary of expected outcomes for the nucleophilic substitution reactions on this compound, based on the reactivity of analogous compounds. The yields are estimates and will vary depending on the specific nucleophile and reaction conditions.

Entry Nucleophile Product Estimated Yield (%)
1Morpholine3-Chloro-5-(morpholin-4-yl)-4-methoxybenzonitrile75-90
2Sodium Methoxide3-Chloro-4,5-dimethoxybenzonitrile80-95
3Thiophenol3-Chloro-4-methoxy-5-(phenylthio)benzonitrile70-85

Experimental Workflow Visualization

The following diagram outlines a general workflow for the synthesis, work-up, and purification of substituted products from this compound via nucleophilic aromatic substitution.

Workflow cluster_synthesis Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Reactants: - this compound - Nucleophile - Base - Solvent reaction_conditions Set Reaction Conditions: - Temperature - Time - Inert Atmosphere reagents->reaction_conditions monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_conditions->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization

Caption: A general workflow for nucleophilic aromatic substitution reactions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex aromatic molecules. Its susceptibility to nucleophilic aromatic substitution, coupled with the predictable regioselectivity favoring the displacement of the fluorine atom, makes it an attractive starting material for the introduction of a wide range of functional groups. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in pharmaceuticals and agrochemicals. As with any synthetic procedure, careful optimization of reaction conditions is crucial for achieving high yields and purity of the desired products.

References

  • MySkinRecipes. This compound. [Link]

  • Thapa, S.; Bolliger, J. L. High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank2025 , 2025, M1958. [Link]

  • Ravi, R.; Sivaramakrishnan, H.; Nagarajan, K. Nucleophilic substitutions on 3-chloro-4-fluoronitrobenzene. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry1997 , 36(4), 347-348. [Link]

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The Strategic Role of 3-Chloro-5-fluoro-4-methoxybenzonitrile in Advanced Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-chloro-5-fluoro-4-methoxybenzonitrile, a pivotal intermediate in the synthesis of next-generation arylpicolinate herbicides. We will elucidate its synthesis through a proposed, scientifically-grounded pathway, and detail its subsequent conversion into key building blocks for active herbicidal ingredients. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors, offering detailed protocols, mechanistic insights, and a comprehensive understanding of its application in the production of high-efficacy herbicides like florpyrauxifen-benzyl.

Introduction: The Significance of Fluorinated Benzonitriles in Agrochemicals

The strategic incorporation of fluorine and chlorine atoms, along with a methoxy group, into the benzonitrile scaffold of this compound makes it a highly valuable intermediate in the synthesis of complex agrochemicals.[1] These functional groups impart unique electronic properties and metabolic stability to the final active ingredient, enhancing its herbicidal efficacy and selectivity.[2] The nitrile group serves as a versatile handle for a variety of chemical transformations, allowing for its conversion into other key functional groups necessary for building the final herbicide structure.[3]

This application note will focus on the synthesis of this compound and its role as a precursor to the 4-chloro-2-fluoro-3-methoxyphenyl moiety, a critical component of the arylpicolinate herbicide, florpyrauxifen-benzyl (marketed as Rinskor™ active).[4]

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Scheme

Synthesis of this compound A 2,4-dichloro-5-fluorobenzonitrile C This compound A->C Nucleophilic Aromatic Substitution (SNAr) B Sodium methoxide (NaOMe) in Methanol (MeOH) B->C

Caption: Proposed synthesis of this compound.

Detailed Protocol: Methoxylation of 2,4-dichloro-5-fluorobenzonitrile

This protocol is based on analogous methoxylation reactions of polychlorinated aromatic compounds.

Materials:

  • 2,4-dichloro-5-fluorobenzonitrile

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,4-dichloro-5-fluorobenzonitrile (1 equivalent) in anhydrous DMF.

  • Addition of Methoxide: To the stirred solution, add sodium methoxide (1.1 equivalents) either as a solid or as a solution in methanol. The addition should be done portion-wise or dropwise to control any exotherm.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1M HCl until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure product.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen to facilitate the SNAr reaction by solvating the cation of the nucleophile, thereby increasing its reactivity.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for the nucleophilic aromatic substitution on an electron-rich aromatic ring.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially when using reactive reagents like sodium methoxide.

Application as an Intermediate for the Herbicide Florpyrauxifen-Benzyl

This compound is a key precursor for the synthesis of the 4-chloro-2-fluoro-3-methoxyphenyl moiety found in the herbicide florpyrauxifen-benzyl.[4] The conversion involves the transformation of the nitrile group into other functionalities that allow for its incorporation into the final herbicide structure. A key step is the generation of a reactive intermediate such as a boronic acid or an aniline derivative.

Conversion to 4-Chloro-2-fluoro-3-methoxyaniline

A plausible route for the conversion of this compound to a more versatile intermediate is its reduction to the corresponding aniline.

Reaction Scheme:

Conversion to Aniline A This compound C 4-chloro-2-fluoro-3-methoxyaniline A->C Nitrile Reduction B Reducing Agent (e.g., H2, Pd/C) B->C

Caption: Reduction of the benzonitrile to the corresponding aniline.

Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-2-fluoro-3-methoxyaniline, which can be purified by column chromatography or used directly in the next step.

Synthesis of the Herbicidal Core Structure

The resulting 4-chloro-2-fluoro-3-methoxyaniline can then be used to synthesize the 4-chloro-2-fluoro-3-methoxyphenylboronic acid, a key intermediate for the Suzuki coupling reaction in the synthesis of florpyrauxifen-benzyl.[5]

Workflow for Herbicide Synthesis:

Herbicide Synthesis Workflow A 4-chloro-2-fluoro-3-methoxyaniline B Sandmeyer Reaction A->B C 4-chloro-2-fluoro-3-methoxy-iodobenzene B->C D Borylation C->D E 4-chloro-2-fluoro-3-methoxyphenylboronic acid D->E G Suzuki Coupling E->G F Methyl 4-amino-3,6-dichloropicolinate F->G H Florpyrauxifen-benzyl precursor G->H I Final modifications H->I J Florpyrauxifen-benzyl I->J

Caption: Overall workflow from the aniline intermediate to the final herbicide.

The 4-chloro-2-fluoro-3-methoxyphenylboronic acid is then coupled with a suitable pyridine derivative, such as methyl 4-amino-3,6-dichloropicolinate, via a Suzuki-Miyaura cross-coupling reaction to form the core structure of the herbicide.[6]

Quantitative Data

The following table summarizes expected yields for the key synthetic steps based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction StepStarting MaterialProductTypical Yield (%)
Methoxylation2,4-dichloro-5-fluorobenzonitrileThis compound70-85
Nitrile ReductionThis compound4-chloro-2-fluoro-3-methoxyaniline85-95
Sandmeyer Reaction (Iodination)4-chloro-2-fluoro-3-methoxyaniline4-chloro-2-fluoro-3-methoxy-iodobenzene75-90
Borylation4-chloro-2-fluoro-3-methoxy-iodobenzene4-chloro-2-fluoro-3-methoxyphenylboronic acid60-80
Suzuki CouplingPhenylboronic acid and Picolinate derivativeFlorpyrauxifen-benzyl precursor70-90

Conclusion

This compound is a strategically important intermediate in the synthesis of modern arylpicolinate herbicides. Its synthesis, while not explicitly detailed in current literature, can be reliably achieved through a proposed methoxylation reaction. The subsequent transformations of this intermediate, particularly its conversion to aniline and then to a boronic acid derivative, provide a clear and efficient pathway to the core structure of high-value herbicides like florpyrauxifen-benzyl. The protocols and insights provided in this guide offer a valuable resource for researchers and professionals in the agrochemical industry, enabling the development and production of next-generation crop protection solutions.

References

  • PubChem. Florpyrauxifen-benzyl. National Center for Biotechnology Information. [Link]

  • Google Patents. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US8822730B2.
  • MySkinRecipes. (n.d.). This compound. [Link]

  • Google Patents. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • Zhang, Y., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-169.
  • Google Patents. (2014). Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid.
  • European Patent Office. (1991).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Google Patents. (2019). Preparation method of 3-fluoro-4-methylbenzonitrile. CN109400500B.
  • Google Patents. (1992). Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile. US5187295A.
  • PrepChem. (n.d.). Synthesis of 3-chloro-4,5-difluorobenzonitrile. [Link]

  • Google Patents. (1991).
  • Google Patents. (1997). Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile. US5670694A.

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Application Notes and Protocols for Fungicide Development Utilizing 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Chloro-5-fluoro-4-methoxybenzonitrile in Modern Fungicide Discovery

The relentless evolution of fungal pathogens necessitates a continuous pipeline of novel fungicides with diverse modes of action. In this context, the strategic selection of foundational chemical scaffolds is paramount to the successful development of effective and resilient crop protection agents. This compound emerges as a highly promising starting material in fungicide synthesis.[1] Its utility stems from the unique combination of functional groups that adorn the benzene ring:

  • The Nitrile Moiety: A versatile functional group that can be chemically transformed into a variety of fungicidally active pharmacophores.

  • Halogen Substituents (Chloro and Fluoro): The presence of chlorine and fluorine atoms is a common feature in many successful agrochemicals. These halogens can enhance the metabolic stability, binding affinity, and overall biological efficacy of the final compound.

  • The Methoxy Group: This electron-donating group can modulate the electronic properties of the aromatic ring, influencing the molecule's interaction with its biological target.

This document provides a comprehensive guide for researchers and drug development professionals on the application of this compound in the design and synthesis of a novel hypothetical fungicide, "Cyflumethox," targeting a key fungal enzyme. We will explore the synthetic route, propose a plausible mechanism of action, and provide detailed protocols for its evaluation.

Conceptual Framework: From Intermediate to a Novel Fungicidal Candidate

The development of a new fungicide from this compound involves a multi-step process that begins with the identification of a suitable fungicidal pharmacophore that can be synthesized from the benzonitrile group. For the purpose of this guide, we will focus on the synthesis of a hypothetical triazole-based fungicide, "Cyflumethox," inspired by the well-established class of triazole fungicides that inhibit the ergosterol biosynthesis pathway.

dot graph a { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

} caption: "Conceptual workflow for the synthesis of 'Cyflumethox'."

Proposed Synthesis of "Cyflumethox"

The following is a detailed, step-by-step protocol for the laboratory-scale synthesis of the hypothetical fungicide "Cyflumethox" from this compound.

Protocol 1: Synthesis of 1-(3-Chloro-5-fluoro-4-methoxyphenyl)ethan-1-one (Intermediate 1)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

  • Grignard Reagent Formation: Add a small crystal of iodine to the flask and then slowly add a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the Grignard reaction.

  • Addition of Benzonitrile: Once the Grignard reagent formation is complete, cool the reaction mixture to 0°C and add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

  • Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Subsequently, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Intermediate 1.

Protocol 2: Synthesis of 2-Bromo-1-(3-chloro-5-fluoro-4-methoxyphenyl)ethan-1-one (Intermediate 2)

  • Bromination: Dissolve Intermediate 1 (1.0 eq) in glacial acetic acid. Add bromine (1.1 eq) dropwise at room temperature with constant stirring.

  • Reaction Completion: Stir the reaction mixture for 4-6 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-water. Filter the precipitated solid, wash with water, and dry under vacuum to obtain Intermediate 2.

Protocol 3: Synthesis of 1-(3-Chloro-5-fluoro-4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one ("Cyflumethox")

  • Reaction Setup: In a round-bottom flask, dissolve Intermediate 2 (1.0 eq) and 1,2,4-triazole (1.2 eq) in acetonitrile.

  • Base Addition: Add potassium carbonate (1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.[2]

  • Work-up and Purification: After cooling, filter the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to yield "Cyflumethox".

Proposed Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Triazole fungicides are known to inhibit the cytochrome P450 enzyme 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] The disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth. We hypothesize that "Cyflumethox" will share this mechanism of action. The nitrogen atom (N4) of the triazole ring is expected to bind to the heme iron atom in the active site of CYP51, preventing the natural substrate from binding.

dot graph a { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [color="#5F6368"];

} caption: "Proposed mechanism of action for 'Cyflumethox'."

Protocols for Efficacy Evaluation

Protocol 4: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend with varying concentrations of "Cyflumethox" (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate with no fungicide should also be prepared.

  • Inoculation: Place a 5 mm mycelial plug of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum) in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the colony diameter at regular intervals (e.g., 24, 48, 72 hours).

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 (Effective Concentration to inhibit 50% of growth) value.

Protocol 5: In Vivo Protective Efficacy Assay (Detached Leaf Assay)

  • Plant Material: Use healthy, young leaves from a susceptible host plant (e.g., tomato, wheat).

  • Fungicide Application: Spray the leaves with a solution of "Cyflumethox" at various concentrations. A control group should be sprayed with a blank solvent.

  • Inoculation: After the leaves have dried, inoculate them with a spore suspension of the target pathogen.

  • Incubation: Place the leaves in a humid chamber to facilitate infection.

  • Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion size or the percentage of leaf area infected.

  • Analysis: Calculate the protective efficacy of "Cyflumethox" at each concentration.

Data Presentation and Interpretation

The results from the efficacy assays should be tabulated for clear comparison.

Table 1: In Vitro Antifungal Activity of "Cyflumethox"

Fungal SpeciesEC50 (µg/mL) of "Cyflumethox"EC50 (µg/mL) of Standard Fungicide
Botrytis cinerea[Insert Value][Insert Value]
Fusarium graminearum[Insert Value][Insert Value]
Puccinia triticina[Insert Value][Insert Value]

Table 2: In Vivo Protective Efficacy of "Cyflumethox" against Botrytis cinerea on Tomato Leaves

Concentration (µg/mL)Disease Severity (%)Protective Efficacy (%)
0 (Control)[Insert Value]0
10[Insert Value][Insert Value]
50[Insert Value][Insert Value]
100[Insert Value][Insert Value]

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of this compound is anticipated to contribute significantly to the fungicidal activity of "Cyflumethox".

  • 3-Chloro and 5-Fluoro groups: These electron-withdrawing groups can enhance the binding affinity of the molecule to the target enzyme through halogen bonding and by modulating the electronics of the phenyl ring.

  • 4-Methoxy group: This group can influence the molecule's solubility and transport properties within the plant and the fungal cell.

Further research should involve the synthesis and testing of analogues with variations in these substituents to establish a clear structure-activity relationship and optimize the fungicidal potency.

Conclusion and Future Directions

This compound represents a valuable and strategically important building block for the development of novel fungicides. The hypothetical fungicide "Cyflumethox" serves as a scientifically grounded example of how this intermediate can be utilized to create a potent inhibitor of fungal ergosterol biosynthesis. The detailed protocols provided herein offer a roadmap for the synthesis and evaluation of such compounds. Future research should focus on the synthesis of a library of "Cyflumethox" analogues to fully explore the structure-activity relationships and to identify candidates with superior fungicidal activity and a favorable toxicological profile.

References

  • MySkinRecipes. This compound. Available at: [Link]

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Application Note: A Robust and Optimized Protocol for the Suzuki-Miyaura Coupling of 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Aryl Chlorides in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in active pharmaceutical ingredients.[3][4] However, the reactivity of the aryl halide coupling partner significantly influences the reaction's success, with aryl chlorides being notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond.[5][6]

This application note provides a detailed and optimized protocol for the Suzuki-Miyaura coupling of a particularly challenging substrate: 3-Chloro-5-fluoro-4-methoxybenzonitrile. This molecule presents a confluence of synthetic hurdles:

  • An Unreactive Aryl Chloride: Requiring a highly active catalyst system to facilitate the rate-determining oxidative addition step.

  • Electron-Withdrawing Groups: The nitrile (-CN) and fluoro (-F) substituents decrease the electron density of the aromatic ring, which can further impede oxidative addition.

  • A Sterically Hindered Coupling Site: The ortho-fluoro and methoxy groups can sterically encumber the palladium catalyst's approach to the carbon-chlorine bond.

By leveraging recent advances in catalyst design, specifically the use of bulky, electron-rich phosphine ligands, we present a robust protocol for the efficient coupling of this challenging substrate with a variety of boronic acids. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate complex, functionalized benzonitriles into their synthetic workflows.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex that alternates between the Pd(0) and Pd(II) oxidation states.[3][7][8] Understanding this cycle is crucial for rationalizing the choice of reagents and troubleshooting potential issues.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Substrate Ar-Cl (3-Chloro-5-fluoro-4- methoxybenzonitrile) Substrate->OxAdd Boronic Ar'-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the chloride.[9][10]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[3][7]

Optimized Reaction Parameters

The successful coupling of this compound hinges on the careful selection of the catalyst system and reaction conditions. The following parameters are recommended as a starting point for this specific substrate.

ComponentRecommended Reagent/ConditionRationale
Palladium Precatalyst [Pd(dba)₂] or Pd(OAc)₂ (1-2 mol%)These are common and reliable sources of Pd(0) upon in-situ reduction.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich biaryl phosphine ligands are crucial for promoting the oxidative addition of aryl chlorides and stabilizing the active monoligated Pd(0) species.[11][12]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are effective in promoting transmetalation without causing unwanted side reactions with the nitrile or ester functionalities.[13][14]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O (e.g., 10:1)Aprotic polar solvents are generally effective. The addition of water can help to dissolve the base and facilitate the reaction.[5][15]
Temperature 90-110 °CElevated temperatures are typically required to overcome the activation barrier for the oxidative addition of aryl chlorides.
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[6][16]

Detailed Experimental Protocol

This protocol provides a step-by-step method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (as a source of Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Septum

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a flame-dried or oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 185.6 mg), the arylboronic acid (e.g., 1.2 mmol), palladium(II) acetate (e.g., 0.02 mmol, 4.5 mg), SPhos (e.g., 0.04 mmol, 16.4 mg), and potassium phosphate (e.g., 2.0 mmol, 424.4 mg).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[16][17] A balloon filled with inert gas can be used for this purpose in a teaching lab setting.[18]

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane (e.g., 5 mL) and deionized water (e.g., 1 mL) via syringe. The solvents should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.[19]

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[17]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[20][21]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a decision tree to guide troubleshooting efforts.

Troubleshooting_Suzuki Start Low or No Conversion CheckInert Ensure Rigorous Inert Atmosphere Start->CheckInert CheckReagents Verify Reagent Purity (esp. Boronic Acid) CheckInert->CheckReagents If no improvement IncreaseTemp Increase Temperature (e.g., to 120 °C) CheckReagents->IncreaseTemp If reagents are pure ChangeLigand Switch to a Different Ligand (e.g., XPhos, RuPhos) IncreaseTemp->ChangeLigand If still no improvement Success Improved Yield IncreaseTemp->Success ChangeBase Try a Different Base (e.g., Cs₂CO₃, K₂CO₃) ChangeLigand->ChangeBase If still no improvement ChangeLigand->Success ChangeSolvent Change Solvent System (e.g., Toluene/H₂O, DMF) ChangeBase->ChangeSolvent If still no improvement ChangeBase->Success ChangeSolvent->Success SideProducts Side Product Formation Homocoupling Homocoupling of Boronic Acid SideProducts->Homocoupling Dehalogenation Dehalogenation of Starting Material SideProducts->Dehalogenation Protodeborylation Protodeborylation of Boronic Acid SideProducts->Protodeborylation LowerTemp Lower Reaction Temperature Homocoupling->LowerTemp Dehalogenation->ChangeBase UseEster Use Boronic Ester (e.g., pinacol ester) Protodeborylation->UseEster LowerTemp->Success UseEster->Success

Caption: A decision tree for troubleshooting the Suzuki coupling reaction.

Common Issues and Solutions:

  • Low Yield: This is the most common issue. Ensure that the reaction is performed under strictly anaerobic conditions, as palladium catalysts are sensitive to oxygen.[6] The purity of the boronic acid is also critical; consider using a freshly opened bottle or purifying it before use.[6] Increasing the reaction temperature or switching to a more active ligand like XPhos may also improve the yield.[11]

  • Homocoupling of the Boronic Acid: This side reaction can be prevalent, especially at higher temperatures or in the presence of oxygen.[7] Lowering the reaction temperature or ensuring a thoroughly degassed reaction mixture can mitigate this issue.

  • Dehalogenation: The replacement of the chlorine atom with hydrogen can occur. This is sometimes promoted by certain bases or impurities in the solvent.[7] Trying a different base, such as Cs₂CO₃, may be beneficial.

  • Protodeboronation: The boronic acid can be converted to the corresponding arene, especially in the presence of water and at elevated temperatures.[6] Using a boronic ester (e.g., a pinacol ester) can enhance stability and reduce this side reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound presents a significant synthetic challenge that can be overcome with a carefully optimized protocol. The use of bulky, electron-rich phosphine ligands in combination with a strong base and appropriate solvent system is key to achieving high yields. This application note provides a reliable starting point for researchers and drug development professionals, along with a framework for troubleshooting and further optimization. By understanding the underlying mechanistic principles and the rationale behind the choice of reagents, chemists can confidently employ this powerful reaction to access novel and complex molecular architectures.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 5(21), 3919–3922. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Thomas, A. A., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Böhm, V. P. W., & Herrmann, W. A. (2000). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 65(21), 7191–7194. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]

  • Li, Y., et al. (2013). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Dalton Transactions, 42(4), 1134-1140. [Link]

  • Reddy, K. S., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 8(23), 5429–5432. [Link]

  • Cesa, L. G., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(11), 13685–13731. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl chlorides with aryl boronic acids.a,b.... [Link]

  • HTE. (2020, September 10). Improvements for air sensitive reactions by using a new developed inertizing manifold. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides a. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. [Link]

  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • R Discovery. (2001, July 1). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Scilit. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • YouTube. (2022, February 1). Inert Atmosphere. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ACS Publications. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

  • ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. [Link]

  • Semantic Scholar. (2001, April 7). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Link]

  • YouTube. (2017, January 17). Performing a Reaction Under an Inert Atmosphere. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Heck reaction conditions for 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Heck Vinylation of 3-Chloro-5-fluoro-4-methoxybenzonitrile

Introduction: Navigating the Challenges of Aryl Chloride Coupling

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the powerful formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This reaction has revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] However, the promise of this powerful tool is often met with significant challenges when employing aryl chlorides as substrates. Due to the inherent strength and low reactivity of the C-Cl bond, these substrates are notoriously difficult to activate compared to their bromide and iodide counterparts.[3][4]

This guide provides a detailed exploration of the Heck reaction conditions specifically tailored for this compound, an electron-deficient and sterically influenced aryl chloride. We will delve into the mechanistic principles that govern the reaction's success, offer a systematic approach to optimizing reaction parameters, and provide a detailed, field-proven protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the cost-effectiveness and availability of aryl chlorides in their synthetic campaigns.

Pillar 1: Mechanistic Insights & The Rationale for Parameter Selection

A successful Heck reaction hinges on the smooth progression of a catalytic cycle.[5] Understanding this cycle is paramount to troubleshooting and rationally designing experimental conditions, especially for a challenging substrate.

The generally accepted mechanism involves four key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond. This is the most challenging and typically rate-determining step for aryl chlorides due to the high C-Cl bond energy.[3][5]

  • Coordination and Migratory Insertion: The alkene coordinates to the newly formed arylpalladium(II) complex, followed by insertion into the Pd-Aryl bond.[5]

  • Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the desired substituted alkene product.[5]

  • Catalyst Regeneration: A base is required to react with the palladium-hydride species, regenerating the active Pd(0) catalyst and closing the catalytic cycle.[6][7]

The primary obstacle with this compound is facilitating the initial oxidative addition. The electron-withdrawing nature of the nitrile and fluorine substituents can make the aryl ring more electron-poor, which can aid oxidative addition to some extent. However, the fundamental strength of the C-Cl bond remains the dominant barrier.[4] Success, therefore, depends critically on the selection of a highly active catalytic system.

The Catalytic Cycle of the Heck Reaction

Heck_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd2_complex Ar-Pd(II)-Cl(L)₂ oxidative_add->pd2_complex insertion Migratory Insertion pd2_complex->insertion + Alkene alkyl_pd_complex R-CH₂-CH(Ar)-Pd(II)-Cl(L)₂ insertion->alkyl_pd_complex beta_elim β-Hydride Elimination alkyl_pd_complex->beta_elim hydrido_pd_complex H-Pd(II)-Cl(L)₂ beta_elim->hydrido_pd_complex Product Out (Ar-CH=CH-R) regen Catalyst Regeneration hydrido_pd_complex->regen + Base regen->pd0 - Base-HCl

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

Pillar 2: Optimizing Reaction Conditions for this compound

For a deactivated aryl chloride, every component of the reaction mixture must be carefully chosen to favor the desired transformation. The following table summarizes critical parameters and provides evidence-based recommendations.

ParameterRecommendation & Rationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ These Pd(II) and Pd(0) sources are highly effective for generating the catalytically active Pd(0) species in situ.[8] Pd(OAc)₂ is often preferred for its stability and cost-effectiveness.
Ligand (Critical) Bulky, Electron-Rich Phosphines This is the most crucial factor for activating the C-Cl bond. The ligand stabilizes the Pd(0) center and promotes the difficult oxidative addition step. • Buchwald Biarylphosphines: Ligands like XPhos, SPhos, or RuPhos are state-of-the-art for coupling aryl chlorides. Their steric bulk and electron-donating properties create a highly active catalytic species.[9] • Sterically Hindered Alkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) or di(1-adamantyl)-n-butylphosphine are also exceptionally effective for non-activated and deactivated aryl chlorides.[10][11]
Base Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) While organic amines like triethylamine are common, stronger inorganic bases are often required for challenging aryl chloride couplings.[5] They are essential for the final reductive elimination step that regenerates the Pd(0) catalyst. Cs₂CO₃ is particularly effective but more expensive. K₂CO₃ offers a good balance of reactivity and cost.
Solvent High-Boiling Polar Aprotic Solvents Solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP) are standard choices.[12] Their polarity aids in solubilizing the inorganic base and catalyst, while their high boiling points allow for the elevated temperatures often necessary to drive the reaction.[2][12]
Temperature 100 - 140 °C Significant thermal energy is typically required to overcome the activation barrier for the oxidative addition of aryl chlorides.[2] Reaction temperature should be carefully optimized, as catalyst decomposition can occur at excessively high temperatures.[4]
Alkene Partner Electron-Poor Alkenes (e.g., Acrylates, Styrenes) Alkenes bearing electron-withdrawing groups, such as n-butyl acrylate, or styrenes are ideal coupling partners.[1][13] They readily participate in the migratory insertion step.
Additives Phase-Transfer Catalysts (Optional) Under certain conditions, known as "Jeffery conditions," the addition of a tetraalkylammonium salt like tetra-n-butylammonium chloride (TBAC) can stabilize the palladium catalyst and accelerate the reaction, sometimes allowing for lower temperatures.[14]

Pillar 3: Detailed Application Protocol

This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate. Note: This reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Reagents & Materials
  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 equiv)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Experimental Workflow Diagram

Workflow start Start setup Assemble & Purge Schlenk Flask start->setup add_solids Add Aryl Chloride, Pd(OAc)₂, XPhos, & K₂CO₃ setup->add_solids add_liquids Add Anhydrous DMAc & n-Butyl Acrylate add_solids->add_liquids react Heat to 120 °C (Monitor by TLC/GC-MS) add_liquids->react cool Cool to Room Temp. react->cool quench Quench with Water & Extract with Ethyl Acetate cool->quench dry_concentrate Dry Organic Layer (Na₂SO₄) & Concentrate quench->dry_concentrate purify Purify via Column Chromatography dry_concentrate->purify end Characterize Product purify->end

Caption: Step-by-step experimental workflow for the Heck reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 185.6 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19.1 mg), and finely ground K₂CO₃ (2.0 mmol, 276.4 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Addition of Liquids: Under a positive pressure of inert gas, add anhydrous DMAc (5 mL) followed by n-butyl acrylate (1.5 mmol, 215 µL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing by TLC or GC-MS until the starting aryl chloride is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (20 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst/Ligand2. Insufficient Temperature3. Presence of Oxygen/Moisture4. Ineffective Base1. Use fresh, high-purity Pd precursor and ligand.2. Incrementally increase temperature to 130-140 °C.3. Ensure rigorous inert atmosphere techniques.4. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.
Formation of Side Products 1. Catalyst Decomposition2. Alkene Polymerization1. Lower reaction temperature; screen a different ligand.2. Ensure alkene is pure and free of stabilizers that may interfere; consider adding a polymerization inhibitor if necessary.
Inconsistent Results 1. Purity of Reagents2. Water Content in Solvent/Base1. Verify purity of starting materials.2. Use freshly dried, anhydrous solvent and ensure base is thoroughly dried before use.

References

  • Chemistry LibreTexts. (2023). Heck reaction.

  • Alfa Chemistry. (n.d.). Heck Reaction.

  • Beller, M., & Zapf, A. (1999). A New Efficient Palladium Catalyst for Heck Reactions of Deactivated Aryl Chlorides. Synlett, 1999(12), 1981-1983.

  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained.

  • Reitz, A. B., & Beller, M. (2005). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Tetrahedron, 61(41), 9855-9859.

  • Wikipedia. (2023). Heck reaction.

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
  • Koehler, K., & Reiner, K. (2005). Design of highly active heterogeneous palladium catalysts for the activation of aryl chlorides in Heck reactions. Tetrahedron, 61(41), 9855-9859.

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.

  • Larhed, M. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.

  • Sigma-Aldrich. (n.d.). Buchwald Catalysts & Ligands.

  • Jee, S. (n.d.). Chemistry Heck Reaction.

  • Schwarz, J., & Bohm, V. P. W. (2001). In Situ Generation of Highly Active Dissolved Palladium Species from Solid Catalysts—A Concept for the Activation of Aryl Chlorides in the Heck Reaction.
  • Chemistry LibreTexts. (2023). Heck Reaction.

  • Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 1488-1496.

  • de Vries, J. G. (2007). The Heck Reaction—State of the Art. Catalysts, 7(9), 267.

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.

  • Sigma-Aldrich. (n.d.). Buchwald Ligands.

  • Myers, A. (n.d.). The Heck Reaction. Chem 115.

  • Organic Chemistry Portal. (n.d.). Heck Reaction.

  • Shaughnessy, K. H., & Kim, P. (2005). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. The Journal of organic chemistry, 70(1), 18-24.
  • Xu, H. J., Zhao, Y. Q., & Zhou, X. F. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of organic chemistry, 76(19), 8036-8041.
  • Zhang, Z., & Hu, X. P. (2020). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society, 142(4), 1938-1946.
  • de Vries, J. G. (Ed.). (2013). The Mizoroki-Heck Reaction. John Wiley & Sons.
  • Lee, D. H., Taher, A., Hossain, S., & Jin, M. J. (2011). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic letters, 13(20), 5540-5543.

  • Buchwald, S. L. (2014). Buchwald Ligands and Precatalysts Table of Contents. CiteSeerX.

  • Jin, M. J., et al. (2011). An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters, 13(20), 5540-5543.
  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.

  • Myers, A. G. (n.d.). The Heck Reaction. Harvard University.

  • PubChem. (n.d.). This compound.

  • Benchchem. (n.d.). 3-Chloro-5-hydroxybenzonitrile.

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Application Notes and Protocols for the Analytical Characterization of 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Chloro-5-fluoro-4-methoxybenzonitrile is a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research and development. As a key intermediate or a final active ingredient, its unambiguous identification, purity assessment, and comprehensive characterization are paramount to ensure the quality, safety, and efficacy of the end product. This document provides a detailed guide to the analytical techniques and protocols for the thorough characterization of this molecule. The methodologies described herein are designed to provide a robust framework for researchers, enabling them to confidently assess the identity, purity, and structural integrity of this compound.

Physicochemical Properties (Predicted)

PropertyPredicted Value/RangeRationale/Comparison Compounds
Molecular Formula C₈H₅ClFNOBased on chemical structure
Molecular Weight 185.58 g/mol Calculated from the molecular formula
Melting Point (°C) 80 - 110Comparison with 3-fluoro-4-methoxybenzonitrile (96.5 °C)[1] and considering the effect of the additional chlorine atom.
Boiling Point (°C) > 250Comparison with 3-fluoro-4-methoxybenzonitrile (269.9 °C)[1].
Solubility Soluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane); sparingly soluble in water.General solubility of aromatic nitriles.

Analytical Workflow for Comprehensive Characterization

A multi-faceted analytical approach is essential for the complete characterization of this compound. The following workflow outlines a logical sequence of analyses to confirm the structure and assess the purity of the compound.

Analytical Workflow cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity & Quantitative Analysis Sample Preparation Sample Preparation Visual Inspection Visual Inspection Sample Preparation->Visual Inspection NMR NMR Visual Inspection->NMR MS MS NMR->MS FTIR FTIR MS->FTIR HPLC HPLC FTIR->HPLC GC GC HPLC->GC Elemental Analysis Elemental Analysis GC->Elemental Analysis

Caption: A comprehensive analytical workflow for the characterization of this compound.

Part 1: Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Rationale for Experimental Choices:

  • ¹H NMR: Provides information about the number, connectivity, and chemical environment of protons in the molecule. The aromatic protons and the methoxy protons will give distinct signals.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The carbon of the nitrile group will have a characteristic chemical shift.

  • ¹⁹F NMR: Due to the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique.[2][3][4] It provides a clean spectrum with a large chemical shift range, making it excellent for confirming the presence and environment of the fluorine substituent.[2][3][4]

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Features:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
¹H 3.8 - 4.0SingletN/A-OCH₃
7.0 - 7.5Doublet~2-3 HzAromatic H
7.5 - 8.0Doublet~8-10 HzAromatic H
¹³C ~55-65Quartet-OCH₃
~115-120Singlet-C≡N
~110-160Multiple SignalsAromatic Carbons
¹⁹F -100 to -140MultipletAromatic C-F

Protocol for NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16-32

      • Spectral Width: 16 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton decoupled)

      • Number of Scans: 1024-4096 (or more for dilute samples)

      • Spectral Width: 240 ppm

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

    • ¹⁹F NMR:

      • Pulse Program: zg30

      • Number of Scans: 64-128

      • Spectral Width: 200 ppm

      • Reference: CCl₃F (external or internal) set to 0 ppm.[4]

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecular structure.

    • Correlate the data from all three NMR experiments to build a cohesive and definitive structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Rationale for Experimental Choices:

  • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, which can be used for structural elucidation and library matching.

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts, allowing for the determination of the molecular weight with minimal fragmentation.

  • Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a key diagnostic feature.[5][6][7]

Protocol for MS Analysis (using LC-MS with ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation and Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

  • Data Interpretation:

    • Identify the molecular ion peak (or [M+H]⁺) and its corresponding isotopic pattern.

    • Calculate the theoretical exact mass and isotopic distribution for C₈H₅ClFNO and compare it with the experimental data.

    • Analyze any fragment ions to gain further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Rationale for Expected Absorptions:

  • Nitrile (C≡N) stretch: A sharp, intense absorption band is expected for the nitrile group. For aromatic nitriles, this peak appears at a slightly lower wavenumber due to conjugation.[8][9]

  • Aromatic C-H stretch: Aromatic rings show a characteristic C–H stretching absorption.[10]

  • C-O stretch: The methoxy group will exhibit a C-O stretching vibration.

  • C-Cl and C-F stretches: These vibrations occur in the fingerprint region and are dependent on the overall molecular structure.[11]

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2230Strong, SharpC≡N stretch[8][9][12]
~1600-1450Medium to StrongAromatic C=C skeletal vibrations
~1250StrongAsymmetric C-O-C stretch (methoxy)
~1050MediumSymmetric C-O-C stretch (methoxy)
~1200-1000StrongC-F stretch
~800-600Medium to StrongC-Cl stretch

Protocol for FTIR Analysis (using Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Part 2: Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of non-volatile and thermally labile compounds. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

Rationale for Method Development:

  • Reversed-Phase HPLC: This is the most common mode of HPLC and is well-suited for the separation of moderately polar to nonpolar compounds like substituted benzonitriles.[13]

  • C18 Column: A C18 (octadecylsilyl) stationary phase provides good retention and selectivity for aromatic compounds.

  • UV Detection: The aromatic nature of the compound allows for sensitive detection using a UV detector.

Protocol for HPLC Purity Analysis:

HPLC Protocol cluster_sample Sample Preparation cluster_instrument Instrument Setup cluster_conditions Chromatographic Conditions cluster_analysis Data Analysis Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Chromatographic Conditions Chromatographic Conditions Instrument Setup->Chromatographic Conditions Data Analysis Data Analysis Chromatographic Conditions->Data Analysis Weigh Sample Weigh Sample Dissolve in Mobile Phase Dissolve in Mobile Phase Weigh Sample->Dissolve in Mobile Phase Filter Solution Filter Solution Dissolve in Mobile Phase->Filter Solution HPLC System with UV Detector HPLC System with UV Detector Filter Solution->HPLC System with UV Detector C18 Column C18 Column Mobile Phase: Acetonitrile/Water Mobile Phase: Acetonitrile/Water C18 Column->Mobile Phase: Acetonitrile/Water Isocratic or Gradient Elution Isocratic or Gradient Elution Flow Rate: 1.0 mL/min Flow Rate: 1.0 mL/min Isocratic or Gradient Elution->Flow Rate: 1.0 mL/min Detection Wavelength: ~254 nm Detection Wavelength: ~254 nm Flow Rate: 1.0 mL/min->Detection Wavelength: ~254 nm Integrate Peaks Integrate Peaks Detection Wavelength: ~254 nm->Integrate Peaks Calculate % Purity Calculate % Purity Integrate Peaks->Calculate % Purity

Sources

The Strategic Application of 3-Chloro-5-fluoro-4-methoxybenzonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, 3-Chloro-5-fluoro-4-methoxybenzonitrile has emerged as a highly valuable and versatile building block for medicinal chemists. Its unique substitution pattern—featuring a nitrile group, a chloro atom, a fluoro atom, and a methoxy group—provides a rich platform for a variety of chemical transformations, enabling the synthesis of complex molecules for therapeutic intervention.[1][2]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of bioactive compounds, with a particular focus on its utility in constructing molecules targeting kinases and G-protein coupled receptors (GPCRs). Furthermore, this document will provide detailed, field-proven protocols for the synthetic manipulation of this key intermediate, empowering researchers to leverage its full potential in their drug discovery programs.

I. The Medicinally Relevant Features of the this compound Scaffold

The utility of this compound in medicinal chemistry is not coincidental; it is a direct result of the specific physicochemical properties imparted by its constituent functional groups.

  • Fluorine: The presence of a fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity through favorable electrostatic interactions and modulate the pKa of nearby functional groups.

  • Chlorine: The chloro group serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, rapidly building molecular complexity.

  • Nitrile: The nitrile group is a bioisostere for a variety of functional groups and can participate in hydrogen bonding interactions with biological targets. It can also be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

  • Methoxy Group: The methoxy group can influence the conformation of the molecule and its solubility. It can also serve as a hydrogen bond acceptor and its metabolic lability can sometimes be tuned to create soft drugs.

This unique combination of functionalities makes this compound an attractive starting material for the synthesis of compound libraries aimed at a diverse range of biological targets.

II. Application in the Synthesis of Bioactive Molecules

While a multitude of proprietary drug discovery programs may utilize this building block, publicly available information points towards its significant potential in the synthesis of kinase inhibitors and GPCR modulators.

A. Kinase Inhibitors

The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs for the treatment of cancer incorporating this moiety. The synthesis of substituted quinazolines often involves the reaction of an anthranilic acid derivative with a formamide source. This compound can be envisioned as a precursor to the requisite aniline or anthranilic acid derivatives through reduction of the nitrile and subsequent functional group manipulations. The chloro and fluoro substituents are often key for achieving selectivity and potency against specific kinases.

B. GPCR Modulators

G-protein coupled receptors are a major class of drug targets, and allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, have gained significant attention. A notable example is the discovery of HTL14242, a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). While the reported synthesis of HTL14242 starts from a closely related analogue, the core structure, 3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile, highlights the importance of the 3-chloro-5-substituted benzonitrile scaffold in generating potent and selective GPCR modulators. The chloro substituent in these scaffolds often serves as a key attachment point for other heterocyclic systems via cross-coupling reactions.

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of this compound. These protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, and product characterization.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating biaryl structures, which are prevalent in many classes of bioactive molecules.

Reaction Scheme:

Suzuki_Coupling start This compound product 3-Aryl-5-fluoro-4-methoxybenzonitrile start->product Suzuki Coupling boronic_acid Ar-B(OH)2 boronic_acid->product catalyst Pd Catalyst Base catalyst->product

A representative Suzuki Coupling reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound886497-30-9185.581.01.0
Arylboronic AcidVariesVaries1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.992.02.0
1,4-Dioxane123-91-188.11--
Water7732-18-518.02--

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add 1,4-dioxane (5 mL) and a solution of sodium carbonate (2.0 mmol) in water (1 mL). The solvent and water should be degassed prior to use by bubbling with argon or nitrogen for at least 20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings. Other palladium catalysts with different phosphine ligands can also be employed, and the choice may depend on the specific boronic acid used.[4]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Sodium carbonate is a common and effective choice, though other bases like potassium carbonate or cesium carbonate can also be used.[5]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[6]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is critical for catalytic activity.

Protocol 2: Reduction of the Nitrile to a Benzylamine

This protocol outlines the reduction of the nitrile group of this compound to a primary amine. Benzylamines are important intermediates in the synthesis of a wide range of pharmaceuticals.

Reaction Scheme:

Nitrile_Reduction start This compound product (3-Chloro-5-fluoro-4-methoxyphenyl)methanamine start->product Reduction reagents Reducing Agent (e.g., BH3-THF) reagents->product

Reduction of the nitrile to a primary amine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound886497-30-9185.581.01.0
Borane-tetrahydrofuran complex (1 M in THF)14044-65-6-3.03.0
Tetrahydrofuran (THF), anhydrous109-99-972.11--
Hydrochloric acid (HCl), 1 M aqueous7647-01-036.46--
Sodium hydroxide (NaOH), 1 M aqueous1310-73-240.00--

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add the borane-tetrahydrofuran complex (3.0 mL of a 1 M solution in THF, 3.0 mmol) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding 1 M aqueous HCl at 0 °C until the evolution of gas ceases.

  • Work-up: Stir the mixture for 30 minutes at room temperature. Remove the THF under reduced pressure. Basify the aqueous residue with 1 M aqueous NaOH to pH > 10.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure to yield the crude benzylamine, which can be further purified by distillation or chromatography if necessary.

Causality Behind Experimental Choices:

  • Reducing Agent: Borane-THF complex is a common and effective reagent for the reduction of nitriles to primary amines. Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but borane is often preferred for its milder reaction conditions and better functional group tolerance.

  • Anhydrous Conditions: Borane reagents are sensitive to moisture, so the use of anhydrous THF and an inert atmosphere is essential.

  • Acidic Quench: The initial acidic workup protonates the intermediate borate complexes, facilitating their hydrolysis and the liberation of the amine product.

  • Basic Work-up: The final basification step deprotonates the ammonium salt to yield the free amine, which can then be extracted into an organic solvent.

IV. Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its unique array of functional groups provides multiple handles for synthetic elaboration, enabling the efficient construction of complex and diverse molecular architectures. The protocols detailed in this guide offer a practical starting point for researchers looking to incorporate this valuable intermediate into their drug discovery efforts. By understanding the inherent reactivity of this scaffold and applying robust synthetic methodologies, the path to novel and effective therapeutics can be significantly streamlined.

V. References

  • MySkinRecipes. This compound. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Strategic Importance of 3-Chloro-5-fluorobenzonitrile as a Chemical Intermediate. [Link]

  • PubChem. This compound. [Link]

  • Zhang, J. et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 2020. [Link]

  • MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). [Link]

  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Strategic Importance of 3-Chloro-5-fluorobenzonitrile as a Chemical Intermediate. [Link]

  • PubChem. 4-Fluoro-3-methoxybenzonitrile. [Link]

  • ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MySkinRecipes. 3-Chloro-5-fluoro-4-nitrobenzonitrile. [Link]

  • Taylor & Francis. Multicomponent Reactions | Synthesis of Bioactive Heterocycles. [Link]

  • PubMed. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. [Link]

  • Google Patents. Preparation method of 3-fluoro-4-methylbenzonitrile.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Chloro-5-fluoro-4-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The content is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs) & Strategic Overview

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What is the most reliable and commonly employed synthetic route for this compound?

A1: The most prevalent and well-documented pathway is a Sandmeyer reaction .[1][2] This route typically begins with the corresponding aniline, 3-Chloro-5-fluoro-4-methoxyaniline. The synthesis proceeds in two critical stages:

  • Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C).

  • Cyanation: The intermediate diazonium salt is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst, to form the target benzonitrile.[3]

This method is advantageous because it provides a reliable way to introduce the nitrile group into a specific position on the aromatic ring, a transformation that is often difficult to achieve through direct electrophilic substitution.[3][4]

Q2: Are there viable alternative synthetic routes to consider?

A2: Yes, while the Sandmeyer reaction is common, other strategies exist. One notable alternative is a nucleophilic aromatic substitution (SNAr) reaction. This would involve a substrate with a good leaving group (e.g., another halide like bromine or an activated nitro group) at the desired position, which is then displaced by a cyanide source. For instance, a related synthesis of 3-fluoro-4-methoxybenzonitrile from 2-fluoro-4-bromoanisole using copper cyanide in DMF has been reported, demonstrating the feasibility of this approach.[5] However, the starting materials for an SNAr route to the title compound may be less accessible than the corresponding aniline. Another less common route is the dehydration of the corresponding benzamide, 3-chloro-5-fluoro-4-methoxybenzamide, though this adds a synthetic step.

Part 2: Troubleshooting Guide - The Sandmeyer Reaction

This section provides detailed troubleshooting for specific issues encountered during the Sandmeyer synthesis of this compound.

Scenario 1: Low or No Yield of the Final Product

Q3: My overall yield is extremely low after the cyanation step. I started with 3-Chloro-5-fluoro-4-methoxyaniline. What are the most likely causes?

A3: Low yield in a Sandmeyer reaction is a frequent issue that can almost always be traced back to one of two stages: diazotization or cyanation.[6]

Primary Cause: Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable.[6] If the temperature during the diazotization step rises above the critical 0–5 °C range, the salt will rapidly decompose.[6] This decomposition primarily leads to the formation of the corresponding phenol (3-Chloro-5-fluoro-4-methoxyphenol) through reaction with water, which is a major yield-reducing side product.[6]

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure your reaction vessel is maintained in an efficient ice/salt bath throughout the addition of sodium nitrite. Use a calibrated low-temperature thermometer and monitor the internal reaction temperature, not just the bath temperature.

    • Immediate Use: The diazonium salt should be used in the subsequent cyanation step immediately after its formation. Do not store the solution, even at low temperatures, as decomposition will still occur over time.[6]

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the aniline. This prevents localized temperature spikes from the exothermic reaction.

Secondary Cause: Inefficient Cyanation. The displacement of the diazonium group with cyanide is also a sensitive step.

  • Troubleshooting Steps:

    • Quality of Copper(I) Cyanide (CuCN): Ensure the CuCN is of high purity and has not been excessively exposed to air, which can lead to oxidation to inactive Cu(II) species.

    • Neutralization: Before adding the diazonium salt solution to the CuCN solution, it is crucial to neutralize any excess strong acid from the diazotization step. This is often done by carefully adding a base like sodium carbonate until the pH is near neutral. A highly acidic environment can interfere with the copper-catalyzed cyanation.

    • Reaction Temperature: While the diazotization must be cold, the cyanation step often requires gentle heating to proceed at a reasonable rate. The optimal temperature must be determined experimentally, but starting at room temperature and slowly warming to 40–50 °C while monitoring for nitrogen gas evolution is a common strategy.

Scenario 2: Significant Impurity Profile

Q4: My crude product NMR shows multiple aromatic signals, with one major impurity being the corresponding phenol. How can I minimize byproduct formation?

A4: The presence of 3-Chloro-5-fluoro-4-methoxyphenol is a classic sign of diazonium salt decomposition, as discussed in Q3.[6] Other potential byproducts can include biaryl compounds or azo compounds.[6]

  • Minimizing Phenol Formation: As stated previously, rigorous maintenance of the 0–5 °C temperature range during diazotization is the most effective way to prevent this.[6]

  • Minimizing Azo Compound Formation: Azo compounds can form if the diazonium salt couples with unreacted aniline starting material.[6] This is more likely if the diazotization is incomplete.

    • Solution: Ensure a slight excess (typically 1.1 to 1.2 equivalents) of sodium nitrite is used to drive the diazotization to completion. The slow, dropwise addition of the nitrite solution also helps ensure that it reacts with the aniline rather than decomposing or participating in side reactions.

Q5: I'm having difficulty purifying my final product. What is an effective workup and purification protocol?

A5: A robust workup is essential for removing copper salts and other byproducts. A common procedure involves a quench with an oxidizing agent to break down any copper-cyanide complexes.[5]

  • Recommended Workup and Purification Protocol:

    • Quenching: After the reaction is complete (as determined by TLC or the cessation of nitrogen evolution), cool the mixture and slowly add an aqueous solution of ferric chloride (FeCl₃).[5] This oxidizes Cu(I) to Cu(II) and helps break up complexes, making the copper salts more water-soluble.

    • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate or toluene.[5]

    • Washing: Combine the organic layers and wash sequentially with water, a dilute aqueous solution of sodium carbonate (to remove any acidic impurities), and finally with brine.[5]

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude residue can then be purified by silica gel column chromatography. A non-polar/polar solvent system, such as hexane/ethyl acetate, is typically effective.[5] Recrystallization from a solvent like ethanol may also be performed for further purification.[5]

Part 3: Protocols and Data

Experimental Workflow: Sandmeyer Synthesis

The following diagram outlines the critical workflow for the synthesis, highlighting key control points.

Caption: Workflow for the Sandmeyer synthesis of this compound.

Table 1: Troubleshooting Quick Reference
Issue EncounteredProbable CauseRecommended Action
Low Overall Yield Decomposition of diazonium salt.Maintain strict 0–5 °C temperature during diazotization; use the intermediate immediately.[6]
Inefficient cyanation reaction.Check purity of CuCN; neutralize excess acid before cyanation; optimize reaction temperature.
Major Phenol Impurity Reaction of diazonium salt with water.Improve temperature control during diazotization to prevent decomposition.[6]
Presence of Azo Dyes Coupling of diazonium salt with unreacted aniline.Use a slight excess of NaNO₂; ensure slow, dropwise addition of nitrite solution.[6]
Difficult Purification Residual copper salts.Implement a ferric chloride quench during workup to improve solubility of copper salts in the aqueous phase.[5]

References

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methoxybenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoro-4-methoxybenzonitrile. This molecule is a key building block in the development of advanced pharmaceutical and agrochemical compounds. Its synthesis, while achievable through established methods, is often plagued by specific side reactions that can complicate purification and reduce overall yield. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot these common issues effectively. We will delve into the mechanistic origins of frequently observed impurities and provide field-proven strategies to mitigate their formation, ensuring the integrity and success of your synthesis.

Troubleshooting Common Side Reactions

This section addresses the most common impurities and challenges encountered during the synthesis of this compound. Each entry is structured in a question-and-answer format to directly resolve specific experimental observations.

Q1: My final product is contaminated with a significant amount of 3-chloro-5-fluoro-4-hydroxybenzonitrile. What is the likely cause and how can I prevent it?

Plausible Cause: Demethylation of the Methoxy Group

The methoxy group on the aromatic ring is an aryl methyl ether, which can be susceptible to cleavage under certain conditions, particularly in the presence of strong nucleophiles or Lewis acids at elevated temperatures. This side reaction, known as demethylation, results in the formation of a phenolic hydroxyl group.

  • Mechanism: In syntheses involving reagents like lithium iodide or conditions employing strong acids (e.g., HBr) or Lewis acids at high temperatures, the iodide or bromide ion can act as a nucleophile. It attacks the methyl group of the ether in an SN2 reaction, forming methyl iodide/bromide and the corresponding phenoxide, which is then protonated during workup to yield the hydroxybenzonitrile impurity.[1][2][3]

Troubleshooting & Mitigation Strategies:

  • Reagent Selection: If your synthesis involves a nucleophilic substitution on a precursor (e.g., replacing a bromo group with cyanide), avoid reagents known to facilitate demethylation, such as lithium iodide, especially at high temperatures.[1]

  • Temperature Control: In nearly all synthetic routes, excessive temperature is a primary driver of this side reaction. If the main reaction is a nucleophilic aromatic substitution (SNAr), carefully optimize the temperature to the minimum required for a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating.

  • pH Control During Workup: Avoid strongly acidic or basic conditions during workup, especially when combined with heating. Neutralize the reaction mixture carefully under mild temperature conditions.

Verification: The presence of the 3-chloro-5-fluoro-4-hydroxybenzonitrile impurity can be confirmed by LC-MS, as it will have a molecular weight of 171.56 g/mol , compared to 185.59 g/mol for the desired product. The proton NMR spectrum will show a broad singlet for the phenolic -OH proton, and the characteristic methoxy singlet (~3.9 ppm) will be absent.

cluster_main Desired Pathway cluster_side Side Reaction: Demethylation Precursor Precursor (e.g., 4-bromo-2-chloro-6-fluoroanisole) Product This compound Precursor->Product + CuCN SideProduct 3-Chloro-5-fluoro-4-hydroxybenzonitrile Product->SideProduct Harsh Conditions (High Temp, Lewis Acid)

Caption: Desired cyanation pathway versus the demethylation side reaction.
Q2: I'm observing impurities corresponding to the amide and/or the carboxylic acid. Why is this happening and how can I stop it?

Plausible Cause: Hydrolysis of the Nitrile Group

The nitrile functional group is prone to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. This reaction proceeds in a stepwise manner, first forming the primary amide (3-chloro-5-fluoro-4-methoxybenzamide) and then, upon further hydrolysis, the carboxylic acid (3-chloro-5-fluoro-4-methoxybenzoic acid).[4][5][6][7]

  • Mechanism:

    • Acid-catalyzed: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water. A series of proton transfers leads to the amide intermediate.[8]

    • Base-catalyzed: A hydroxide ion directly attacks the electrophilic nitrile carbon. Subsequent protonation from water yields the amide.[4]

    • Further hydrolysis of the amide to the carboxylic acid follows similar acid- or base-catalyzed pathways.

Troubleshooting & Mitigation Strategies:

  • Control Workup Conditions: This is the most critical step. If your reaction is performed under anhydrous conditions, hydrolysis most likely occurs during the aqueous workup.

    • Keep temperatures low (0-10 °C) during quenching and extraction.

    • Minimize exposure time to strong acids or bases. If an acid or base wash is necessary, perform it quickly and immediately move to the next step.

    • Use milder reagents for pH adjustment, such as saturated sodium bicarbonate instead of concentrated NaOH.

  • Reaction Conditions: If the synthesis itself requires water (e.g., in some Sandmeyer reactions), ensure the temperature is strictly controlled and the reaction is not run longer than necessary.

  • Purification: If minor amounts of these impurities are unavoidable, they can typically be separated from the desired nitrile product by column chromatography. The carboxylic acid can also be removed by a mild basic wash (e.g., with NaHCO₃ solution), though this must be done carefully to prevent hydrolysis of the product.

Verification: The amide and carboxylic acid impurities are easily detected by LC-MS due to their higher molecular weights (Amide: 203.60 g/mol ; Acid: 204.59 g/mol ). In the IR spectrum, the characteristic sharp nitrile peak (~2230 cm⁻¹) will be accompanied by strong carbonyl peaks for the amide (~1660 cm⁻¹) or acid (~1700 cm⁻¹) and broad N-H or O-H stretches.

Product Target Product This compound Amide Side Product 1 Benzamide Derivative Product->Amide + H₂O (Acid or Base) Acid Side Product 2 Benzoic Acid Derivative Amide->Acid + H₂O (Acid or Base, Heat)

Caption: Stepwise hydrolysis of the target nitrile to amide and acid.
Q3: My Sandmeyer synthesis has a low yield and I've identified a phenolic byproduct. What's going wrong?

Plausible Cause: Premature Decomposition of the Diazonium Salt

The Sandmeyer reaction is a powerful method for converting an aryl amine to a nitrile, but its success hinges on the stability of the intermediate aryl diazonium salt.[9][10][11] These salts are notoriously unstable and can decompose, especially at elevated temperatures.[12] When the diazonium group (-N₂⁺) is replaced by a hydroxyl group from the aqueous solvent, it forms a phenolic byproduct.

  • Mechanism: The diazonium salt exists in equilibrium with an aryl cation after the loss of nitrogen gas (N₂), which is an excellent leaving group. This highly reactive cation can be trapped by water, leading to the formation of a phenol. This decomposition pathway competes directly with the desired copper-catalyzed reaction with the cyanide nucleophile.[10][11]

Troubleshooting & Mitigation Strategies:

  • Strict Temperature Control: This is the most critical parameter. The diazotization step (formation of the diazonium salt from the amine with sodium nitrite and acid) must be performed at 0-5 °C.[12] The subsequent addition of the diazonium salt solution to the copper cyanide catalyst should also be done at low temperature, followed by a very slow and controlled warming to the optimal reaction temperature.

  • Control the Rate of Addition: Add the sodium nitrite solution slowly during diazotization to prevent localized overheating. Similarly, add the prepared diazonium salt solution to the cyanide solution dropwise.

  • Use of Fresh Reagents: Ensure the sodium nitrite is fresh and dry. Old or improperly stored sodium nitrite can be less effective, leading to incomplete diazotization and more side reactions.

  • Sufficient Acid: Use an adequate excess of acid (e.g., HCl) during diazotization to ensure the complete conversion of the amine to its salt and to prevent the diazonium salt from coupling with unreacted amine.

Verification: The primary phenolic byproduct (3-chloro-5-fluoro-4-methoxyphenol) will be readily identifiable by LC-MS. The formation of nitrogen gas is expected, but excessive or uncontrolled bubbling, especially during the initial stages, can indicate rapid decomposition.

Aniline Starting Amine (3-Chloro-5-fluoro-4-methoxyaniline) Diazonium Aryl Diazonium Salt (Unstable Intermediate) Aniline->Diazonium + NaNO₂ / HCl (0-5 °C) Product Desired Product (Benzonitrile) Diazonium->Product + CuCN (Sandmeyer) (Controlled Temp) Phenol Side Product (Phenol) Diazonium->Phenol + H₂O (Decomposition) (Temp > 5 °C)

Caption: Competing pathways for the aryl diazonium salt intermediate.

Summary of Key Parameters and Side Products

The following table provides a quick reference for optimizing your reaction conditions to minimize the formation of common impurities.

ParameterRecommended ConditionSide Product if DeviatedRationale
Temperature Reaction-specific, but generally as low as feasible. 0-5 °C for diazotization.Phenols, Demethylated ProductPrevents diazonium salt decomposition and ether cleavage.[1][12]
pH (Workup) Near-neutral (pH 6-8), low temperature.Amide, Carboxylic AcidMinimizes acid- or base-catalyzed hydrolysis of the nitrile group.[4][5]
Reaction Time Monitor by TLC/LC-MS; stop once starting material is consumed.All side productsProlonged reaction times, especially with heating, increase the likelihood of all side reactions.
Reagents Use fresh, high-purity materials. Avoid known demethylating agents.Starting Material, Phenols, Demethylated ProductEnsures complete conversion and avoids specific side reactions like ether cleavage.[1][12]
Atmosphere Inert (N₂ or Ar) if using sensitive reagents (e.g., organometallics).Various oxidation productsPrevents degradation of reagents and intermediates.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different cyanide source instead of copper(I) cyanide for a Sandmeyer-type reaction?

    • A: Yes, combinations like KCN with CuSO₄ are sometimes used. However, CuCN is generally preferred for the Sandmeyer cyanation as it often gives cleaner reactions and better yields. The reaction mechanism is believed to involve a copper(I) catalyst, making pre-formed CuCN highly effective.[10][11]

  • Q: My reaction seems to stall, leaving a lot of unreacted starting material. What should I do?

    • A: First, verify the purity and activity of your reagents. For SNAr reactions, ensure your solvent is anhydrous and of sufficient polarity (e.g., DMF, NMP) to facilitate the reaction.[13] For Sandmeyer reactions, incomplete diazotization due to poor temperature control or old NaNO₂ is a common cause.[12] A modest increase in temperature may be necessary, but this must be balanced against the risk of side reactions. Monitor any temperature increase carefully.

  • Q: How critical is the purity of the starting 3-chloro-5-fluoro-4-methoxyaniline for the Sandmeyer reaction?

    • A: Extremely critical. Impurities in the starting amine can react with nitrous acid, consuming the reagent and leading to a host of colored byproducts that complicate purification. It is highly recommended to purify the starting amine (e.g., by recrystallization or chromatography) before use.

References

  • Pearson Education. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]

  • Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid... Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methoxybenzonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Chegg.com. (2020). Solved: Hydrolysis of a nitrile compound to the corresponding... Retrieved from [Link]

  • YouTube. (2023). The mechanism of acid catalyzed hydrolysis of benzonitrile involves. Retrieved from [Link]

  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]

  • Blucher Chemistry Proceedings. (n.d.). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Retrieved from [Link]

  • Request PDF. (n.d.). Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Chloro-5-fluoro-4-methoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but often challenging building block. Here, we address common reactivity issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Section 1: FAQs - Understanding the Reactivity Profile of Your Substrate

This section deciphers the inherent electronic and steric properties of this compound that govern its reactivity.

Q1: Why is this compound so unreactive in standard palladium-catalyzed cross-coupling reactions?

A: The poor reactivity stems primarily from the strength of the Carbon-Chlorine (C-Cl) bond and the electronic nature of the substituents.

  • Inert C-Cl Bond: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed reactions. The C-Cl bond is stronger and has a higher bond dissociation energy, making the initial, often rate-limiting, oxidative addition step to the Pd(0) catalyst significantly more difficult.[1][2]

  • Electronic Effects: The benzene ring is substituted with both electron-donating (methoxy) and electron-withdrawing (fluoro, nitrile) groups. The methoxy group at the C4 position is para to the nitrile and ortho to the chlorine. Its electron-donating nature increases the electron density at the C3 carbon, further strengthening the C-Cl bond and disfavoring the oxidative addition step required to initiate the catalytic cycle.[1] While electron-withdrawing groups can sometimes promote cross-coupling, the overall electronic balance in this molecule renders the C-Cl bond particularly inert under standard conditions (e.g., using Pd(PPh₃)₄).

Q2: I need to perform a Nucleophilic Aromatic Substitution (SNAr). Which halide, the chlorine or the fluorine, is the better leaving group and why?

A: The fluorine atom is the superior leaving group in an SNAr reaction on this substrate.

The key to SNAr is the stabilization of the negatively charged intermediate (a Meisenheimer complex) by electron-withdrawing groups (EWGs) located at the ortho or para positions relative to the leaving group.[3]

  • Fluorine (at C5): The fluorine atom is para to the potent electron-withdrawing nitrile group (-CN). When a nucleophile attacks the C5 position, the resulting negative charge can be delocalized onto the nitrogen atom of the nitrile via resonance, creating a highly stabilized intermediate. This stabilization provides a strong driving force for the reaction.

  • Chlorine (at C3): The chlorine atom is meta to the nitrile group. A nucleophilic attack at the C3 position does not allow for resonance stabilization of the negative charge by the nitrile.[3] Consequently, the intermediate is much higher in energy, and the activation barrier for the reaction is prohibitively high under typical SNAr conditions.

Interestingly, while fluoride is generally a poor leaving group in Sₙ1/Sₙ2 reactions, in SNAr the trend is often reversed (F > Cl > Br > I). This is because the first step, nucleophilic attack, is rate-determining, and the high electronegativity of fluorine creates a more electrophilic carbon center, accelerating the attack.[4]

Section 2: Troubleshooting Guide for Common Synthetic Transformations

This section provides actionable solutions to specific experimental failures you may encounter.

Problem Area 1: Failed or Low-Yield Palladium-Catalyzed Cross-Coupling Reactions

Your standard Suzuki-Miyaura or Buchwald-Hartwig amination has failed. The starting material is recovered, or the yield is unacceptably low.

Q: My Suzuki-Miyaura coupling with an arylboronic acid is not working. What are the critical parameters to optimize for this unreactive aryl chloride?

A: To overcome the high activation barrier of the C-Cl bond, you must move beyond standard catalyst systems and employ a more robust setup. The three most critical components are the ligand , the base , and the solvent .

  • Ligand Selection is Paramount: Standard ligands like PPh₃ are ineffective. You require bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the formation of a highly reactive, monoligated Pd(0) species.[1] This is the true active catalyst for aryl chlorides.

  • Employ a Stronger Base: The base plays a crucial role in the transmetalation step. For challenging couplings, stronger bases are often required.

  • Solvent and Temperature: Aprotic polar solvents or ethereal solvents are generally preferred. Higher temperatures are often necessary to drive the reaction to completion.

ParameterCondition A (High Success Rate)Condition B (Alternative)Rationale
Pd Precursor Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)PdCl₂(dppf) (3-5 mol%)Precursors that readily form Pd(0).
Ligand SPhos or XPhos (2x mol of Pd)P(t-Bu)₃ or PCy₃ (2x mol of Pd)Bulky, electron-rich ligands are essential for activating the C-Cl bond.[1][5] SPhos and XPhos are often superior for electron-rich aryl chlorides.
Base K₃PO₄ (2-3 equiv.)Cs₂CO₃ or K₂CO₃ (2-3 equiv.)Strong, non-nucleophilic inorganic bases facilitate transmetalation without side reactions.[6]
Solvent Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (10:1)THFAnhydrous conditions can be beneficial with certain boronic esters.
Temperature 80 - 110 °C80 - 110 °CSufficient thermal energy is needed to overcome the activation barrier.
Q: I'm struggling with a Buchwald-Hartwig amination using a secondary amine. What catalyst system do you recommend for this substrate?

A: Similar to Suzuki coupling, success in Buchwald-Hartwig amination of this aryl chloride depends on using a state-of-the-art catalyst system. The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination, all of which are influenced by the choice of ligand and base.[7]

  • Use a Modern Palladacycle Pre-catalyst: Commercially available pre-catalysts like G3 or G4 palladacycles from the Buchwald group are highly efficient as they rapidly generate the active monoligated Pd(0) catalyst in solution.[8]

  • Choose the Right Base: Strong, sterically hindered bases are required to deprotonate the amine-palladium complex without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common choice, but others can be effective.[9]

  • Strictly Anhydrous and Inert Conditions: These reactions are sensitive to air and moisture. Ensure your solvent is dry and the reaction is run under an inert atmosphere (Argon or Nitrogen).

ParameterRecommended ConditionRationale
Pd Pre-catalyst XPhos Pd G3 (1-3 mol%) or SPhos Pd G2 (1-3 mol%)Provides a reliable and rapid method to generate the active catalyst.[8]
Base NaOt-Bu or LHMDS (1.5-2.0 equiv.)Strong, non-nucleophilic bases are critical for the deprotonation step of the catalytic cycle.[7][9]
Solvent Toluene or 1,4-Dioxane (Anhydrous)Aprotic solvents are standard. Dioxane should be used with caution due to its potential to form peroxides.[10]
Temperature 90 - 110 °CThermal energy is required to facilitate the key reductive elimination step.
Problem Area 2: Selectivity and Reactivity in Nucleophilic Aromatic Substitution (SNAr)

You are attempting to functionalize the ring via SNAr but are encountering either no reaction or non-selective reactions.

Q: How can I selectively displace the fluorine atom with a nucleophile (e.g., sodium methoxide) without reacting at the chlorine position?

A: This transformation is highly achievable due to the strong electronic activation of the C-F bond by the para-nitrile group. The key is controlling the reaction conditions to favor the kinetically preferred pathway.

The C-F bond is significantly more polarized and activated towards nucleophilic attack than the C-Cl bond.[3] By using a moderate temperature and a slight excess of the nucleophile, you can achieve excellent selectivity.

  • Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or NMP to solvate the cation of your nucleophile and enhance its reactivity.

  • Temperature Control: Start at room temperature and gently warm if needed (e.g., to 50-80 °C). Overheating can lead to side reactions or decomposition. The reaction to displace the electronically disfavored chloride would require much harsher conditions, ensuring selectivity at lower temperatures.

Section 3: Recommended Experimental Protocols

The following protocols are robust starting points for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: High-Yield Suzuki-Miyaura Coupling of this compound

This protocol uses a modern catalyst system designed for challenging aryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd(OAc)₂ (0.03 equiv)

  • SPhos (0.06 equiv)

  • K₃PO₄ (powdered, dried) (3.0 equiv)

  • Toluene, anhydrous (to make a 0.2 M solution)

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an Argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene. Stir for 5 minutes until a homogeneous solution forms.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous toluene and degassed water (10:1 toluene:water ratio).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Scientist's Note: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material is a key indicator of progress.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective SNAr Displacement of Fluorine with an Amine

This protocol demonstrates the selective substitution at the C5 position.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO) (to make a 0.5 M solution)

Procedure:

  • To a round-bottom flask equipped with a stir bar and reflux condenser, add this compound, K₂CO₃, and DMSO.

  • Add the secondary amine to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours.

  • Scientist's Note: The fluorine displacement is electronically favored.[3][11] The mild base (K₂CO₃) and moderate temperature are sufficient to drive this reaction without affecting the C-Cl bond.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Section 4: Visual Workflow and Mechanistic Diagrams

Visual aids can simplify complex decision-making and mechanistic understanding.

Troubleshooting a Failed Cross-Coupling Reaction

G start Initial Cross-Coupling Fails (Low Yield / No Reaction) check_conditions Verify Basics: Inert Atmosphere? Anhydrous Solvents? start->check_conditions catalyst_system Upgrade Catalyst System check_conditions->catalyst_system If basics are correct ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, P(t-Bu)3) catalyst_system->ligand base Switch to Stronger Base (e.g., K3PO4, NaOtBu, LHMDS) ligand->base Re-run experiment temp Increase Reaction Temperature (e.g., 100-120 °C) base->temp If still no improvement success Reaction Successful temp->success Re-run experiment

Caption: A decision-making workflow for troubleshooting failed cross-coupling reactions.

The Role of Bulky Ligands in C-Cl Bond Activation

G cluster_0 Standard Ligand (e.g., PPh3) cluster_1 Bulky Ligand (L') (e.g., SPhos) L2Pd0 L-Pd(0)-L TS1 [High Energy T.S.] L2Pd0->TS1 ArCl Ar-Cl ArCl->TS1 NoRxn No Reaction TS1->NoRxn L2Pd0_prime L'-Pd(0)-L' L1Pd0_prime L'-Pd(0) (Reactive Species) L2Pd0_prime->L1Pd0_prime - L' TS2 [Low Energy T.S.] L1Pd0_prime->TS2 ArCl_prime Ar-Cl ArCl_prime->TS2 Product Oxidative Addition Product TS2->Product

Caption: Bulky ligands facilitate the formation of a reactive monoligated Pd(0) species.

References
  • The Crucial Role of Bulky Ligands in the Activation of Aryl Chlorides for Cross-Coupling Reactions. (n.d.). Benchchem.
  • Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Semantic Scholar.
  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. (2026). Organic Letters - ACS Publications.
  • This compound. (n.d.). MySkinRecipes.
  • Cross-Coupling Reactions of Aryl Chlorides with Organochlorosilanes. (n.d.). ElectronicsAndBooks.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles. (n.d.). Organic Syntheses Procedure.
  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. (2025). ResearchGate.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Aromatic nucleophilic substitution. (n.d.). Science.gov.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Nucleophilic Aromatic Substitution. (2019). YouTube.
  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. (2025). MDPI.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. (n.d.). Benchchem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Optimizing Catalyst Loading for 3-Chloro-5-fluoro-4-methoxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoro-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for palladium-catalyzed cyanation reactions. Here, you will find a structured approach to optimizing catalyst loading and addressing common experimental challenges, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the palladium-catalyzed synthesis of this compound?

A1: The primary challenge in the palladium-catalyzed cyanation of aryl halides, including this compound, is the deactivation of the catalytically active palladium(0) species by excess cyanide ions in the reaction mixture.[1] Cyanide can strongly coordinate to the palladium center, forming unreactive palladium(II) cyano species that inhibit the catalytic cycle.[2] This can lead to low yields, stalled reactions, and irreproducible results.[3]

Q2: How does the choice of cyanide source impact the reaction?

A2: The choice of cyanide source is critical for a successful reaction. Different cyanide sources have varying levels of toxicity, solubility, and reactivity, which directly affect catalyst performance.

Cyanide SourceAdvantagesDisadvantages
Alkali Metal Cyanides (NaCN, KCN) Highly reactive.Highly toxic; their high solubility can lead to rapid catalyst deactivation.[3][4]
Zinc Cyanide (Zn(CN)₂) Less toxic than alkali metal cyanides; its low solubility helps maintain a low concentration of free cyanide, preventing catalyst poisoning.[4][5]May require higher temperatures or longer reaction times.
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Non-toxic and inexpensive food additive, making it a "green" cyanide source.[3][4]Low solubility often necessitates biphasic solvent systems or higher temperatures.[4]
Organic Cyanide Sources (e.g., Acetone Cyanohydrin) Can offer a slower, more controlled release of cyanide.[6][7]May require specific catalysts or additives for efficient cyanide transfer.

Q3: What is the role of ligands in this reaction, and can it be performed ligand-free?

A3: Ligands, typically phosphines, play a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and preventing aggregation into inactive palladium black.[8] The choice of ligand can significantly influence the reaction's efficiency, substrate scope, and tolerance to functional groups.[9][10] While some palladium-catalyzed reactions can be performed "ligand-free," these often rely on the solvent or other species in the reaction mixture to act as weak ligands.[2] For the cyanation of an electron-rich and sterically hindered substrate like this compound, a well-chosen ligand is generally recommended for optimal results.

Q4: What are the typical signs of catalyst deactivation or reaction failure?

A4: Signs of catalyst deactivation or reaction failure include:

  • Stalled Reaction: The reaction fails to proceed to completion, as monitored by TLC or HPLC.

  • Formation of Palladium Black: Precipitation of black palladium metal indicates catalyst decomposition.

  • Low Yield: The isolated yield of the desired product is significantly lower than expected.

  • Inconsistent Results: Difficulty in reproducing results between batches.

Troubleshooting Guide: Optimizing Catalyst Loading

A systematic approach is crucial when optimizing catalyst loading to achieve a balance between reaction efficiency, cost, and product purity.

Issue 1: Low or No Product Yield

Low or no product yield is a common issue that can often be traced back to catalyst inefficiency or deactivation.

Troubleshooting Workflow for Low Yield

Start Low/No Yield Observed Check_Reagents Verify Reagent Purity and Inertness (Substrate, Cyanide Source, Solvent, Base) Start->Check_Reagents Catalyst_System Evaluate Catalyst System Check_Reagents->Catalyst_System Precatalyst Consider a More Robust Precatalyst (e.g., Palladacycle) Catalyst_System->Precatalyst Inefficient Activation Ligand Screen Different Ligands (e.g., XPhos, dppf) Catalyst_System->Ligand Poor Performance Cyanide_Source Switch to a Less Soluble Cyanide Source (e.g., Zn(CN)₂) Catalyst_System->Cyanide_Source Catalyst Poisoning Reaction_Params Optimize Reaction Parameters Precatalyst->Reaction_Params Ligand->Reaction_Params Cyanide_Source->Reaction_Params Temperature Adjust Temperature (Higher T may be needed for aryl chlorides) Reaction_Params->Temperature No Improvement Solvent Change Solvent (e.g., DMAC, Dioxane/Water) Reaction_Params->Solvent No Improvement Base Screen Different Bases (e.g., K₂CO₃, Na₂CO₃) Reaction_Params->Base No Improvement Successful Successful Optimization Temperature->Successful Solvent->Successful Base->Successful

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Protocol for Catalyst System Optimization:

  • Reagent Purity Check:

    • Ensure the this compound starting material is pure and free of impurities that could act as catalyst poisons.

    • Use anhydrous solvents and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[8]

    • Confirm the purity and integrity of the cyanide source and base.

  • Catalyst Pre-activation:

    • For palladium(II) sources like Pd(OAc)₂, in-situ reduction to the active Pd(0) is required. Inefficient reduction can lead to poor catalytic activity.[8]

    • Consider using a pre-activated Pd(0) source or a more advanced palladacycle precatalyst, which can prevent catalyst poisoning during the activation step.[3]

  • Ligand Screening:

    • The electronic and steric properties of the ligand are critical. For an electron-rich aryl chloride, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[11]

    • Screen a panel of ligands to identify the optimal one for your specific substrate.

  • Cyanide Source and Additives:

    • If using a highly soluble cyanide source like NaCN or KCN, consider switching to a less soluble one like Zn(CN)₂ or K₄[Fe(CN)₆] to minimize catalyst deactivation.[3][4]

    • The addition of co-catalysts like zinc formate can help reactivate the palladium catalyst in cases of poisoning.[12]

Issue 2: Inconsistent Catalyst Performance and Reproducibility

Inconsistent performance is often a sign of subtle variations in reaction setup or reagent quality.

Logical Relationship Diagram for Consistent Performance

Reproducibility Reproducible High Yield Precise_Loading Precise Catalyst and Ligand Loading Precise_Loading->Reproducibility Inert_Atmosphere Strict Inert Atmosphere Inert_Atmosphere->Reproducibility Consistent_Reagents Consistent Reagent Quality and Source Consistent_Reagents->Reproducibility Controlled_Heating Uniform and Controlled Heating Controlled_Heating->Reproducibility

Caption: Key factors for achieving reproducible results.

Experimental Protocol for Ensuring Reproducibility:

  • Standardized Catalyst Preparation:

    • Prepare a stock solution of the palladium precatalyst and ligand in an anhydrous, degassed solvent. This ensures accurate and consistent dispensing of small catalyst quantities.

  • Rigorous Inert Atmosphere Technique:

    • Thoroughly degas the reaction solvent by sparging with an inert gas or through freeze-pump-thaw cycles.

    • Assemble the reaction under a positive pressure of nitrogen or argon.

  • Consistent Reagent Sourcing and Handling:

    • Use reagents from the same batch for a series of experiments to minimize variability.

    • Handle hygroscopic reagents, such as certain bases and cyanide salts, in a glovebox or under a stream of inert gas.

  • Reaction Monitoring:

    • Take aliquots of the reaction mixture at regular intervals and analyze them by HPLC or GC to monitor the reaction progress.[13] This will provide valuable data on the reaction kinetics and help identify any inconsistencies early on.

Data Presentation: Typical Catalyst Loading and Conditions

The following table provides a starting point for optimizing the catalyst loading for the cyanation of aryl chlorides.

Catalyst SystemCatalyst Loading (mol%)Ligand Loading (mol%)Cyanide SourceBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(OAc)₂ / dppf24Zn(CN)₂-DMAC11085-98[12]
Pd₂dba₃ / CM-phos12K₄[Fe(CN)₆]Na₂CO₃MeCN/H₂O7080-95[11]
Palladacycle / XPhos0.2-10.4-2K₄[Fe(CN)₆]KOAcDioxane/H₂O100-12090-99[3]
Pd/C / PPh₃3.57Cyanuric Chloride/FormamideK₂CO₃Formamide13075-90[14]

Note: These are general conditions and may require optimization for this compound.

References

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2025). Wiley Online Library. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.). Royal Society of Chemistry. [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. (2011). Organic Chemistry Portal. [Link]

  • A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. (n.d.). ACS Publications. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). Royal Society of Chemistry. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. (n.d.). ACS Publications. [Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. (n.d.). ACS Publications. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). PubMed Central. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). National Institutes of Health. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. [Link]

  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. (n.d.). ResearchGate. [Link]

  • Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. (2021). ResearchGate. [Link]

  • Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. (n.d.). ResearchGate. [Link]

  • Progress in the palladium-catalyzed cyanation of aryl chlorides. (n.d.). Semantic Scholar. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Chemistry Portal. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). Angewandte Chemie International Edition. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Publishing. [Link]

  • Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. (n.d.). ResearchGate. [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). MDPI. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). MIT Open Access Articles. [Link]

  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. (n.d.). ResearchGate. [Link]

  • Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. (2022). PubMed Central. [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (n.d.). ResearchGate. [Link]

  • Preparation method of 3-fluoro-4-methylbenzonitrile. (n.d.).
  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (n.d.). SciELO. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). ResearchGate. [Link]

Sources

common impurities in 3-Chloro-5-fluoro-4-methoxybenzonitrile and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-5-fluoro-4-methoxybenzonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this critical intermediate. As a key building block in the synthesis of fluorinated pharmaceuticals and agrochemicals, ensuring its purity is paramount for the success of downstream applications.[1] This guide provides in-depth, field-proven insights into identifying and removing common impurities through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my this compound sample?

The impurities found in your sample can typically be traced back to three main sources: the synthetic route, unintended side reactions, or product degradation.

  • Process-Related Impurities (Starting Materials & Intermediates): The synthesis of substituted benzonitriles often involves multiple steps starting from simpler aromatic precursors.[2][3] Therefore, unreacted starting materials or intermediates are a common source of contamination. For instance, if the synthesis involves a precursor like 3-chloro-5-fluorophenol, residual amounts of this starting material could be present.[4]

  • Isomeric Impurities: During the synthesis, particularly during aromatic substitution reactions, the formation of regioisomers (positional isomers) is a significant challenge.[4] Depending on the specific synthetic pathway, you may find isomers where the chloro, fluoro, or methoxy groups are in different positions on the benzene ring. Detecting and removing these can be particularly difficult due to their similar physical properties. A study on the related raw material 3-chloro-5-fluorophenol identified nine possible regioisomers, highlighting the complexity of this issue.[4]

  • Degradation Impurities (Hydrolysis Products): The nitrile functional group is susceptible to hydrolysis, especially in the presence of acidic or basic residues and water, a process that can be accelerated by heat.[5][6] This degradation pathway proceeds in two stages, first forming the corresponding amide and then the carboxylic acid.[7]

    • 3-Chloro-5-fluoro-4-methoxybenzamide: The initial hydrolysis product.

    • 3-Chloro-5-fluoro-4-methoxybenzoic acid: The final hydrolysis product, which is the most common degradation-related impurity.[8]

Q2: My analytical data (LC-MS/GC-MS) shows an impurity with a mass of +18 amu compared to my product. What is it?

An increase in mass by 18 atomic mass units (amu) strongly suggests the hydrolysis of the nitrile group (-C≡N) to a primary amide (-CONH₂). The nitrile group has a mass of 26 amu (C+N), while the primary amide group has a mass of 44 amu (C+O+N+H₂), a net addition of one molecule of water (H₂O, 18 amu). This impurity is 3-Chloro-5-fluoro-4-methoxybenzamide . If you observe an impurity with a mass of +17 amu, it is likely the corresponding carboxylic acid, 3-Chloro-5-fluoro-4-methoxybenzoic acid , which forms upon further hydrolysis.[7]

Q3: How can I remove the acidic impurity, 3-Chloro-5-fluoro-4-methoxybenzoic acid?

This is one of the easier impurities to remove due to its acidic nature. A simple liquid-liquid extraction (or an aqueous wash) can be very effective.

Causality: The carboxylic acid impurity is acidic, while the parent benzonitrile is neutral. By washing a solution of the crude product in an organic solvent (like ethyl acetate or dichloromethane) with a mild aqueous base (e.g., 5% sodium bicarbonate solution), the carboxylic acid is deprotonated to form its sodium salt. This salt is highly soluble in the aqueous layer and is thus separated from the desired neutral product, which remains in the organic layer.

Q4: What is the best general-purpose method for purifying a moderately contaminated batch of this compound?

For general-purpose purification to remove a range of impurities with different polarities (e.g., less polar starting materials and more polar hydrolysis products), flash column chromatography over silica gel is the most robust and widely used technique.[9][10] It provides excellent separation based on the differential adsorption of the compound and its impurities to the stationary phase. A detailed protocol is provided in the Troubleshooting Guides section below.

Impurity Profile Overview

The following diagram and table summarize the key potential impurities associated with this compound.

G main This compound (Target Compound) amide 3-Chloro-5-fluoro-4-methoxybenzamide (Hydrolysis Impurity) main->amide Hydrolysis (+H₂O) isomer Regioisomer Example: 2-Chloro-5-fluoro-4-methoxybenzonitrile main->isomer Formed during synthesis precursor Potential Precursor: 3-Chloro-5-fluorophenol main->precursor Incomplete reaction acid 3-Chloro-5-fluoro-4-methoxybenzoic acid (Hydrolysis Impurity) amide->acid Further Hydrolysis

Caption: Key impurities related to this compound.

Table 1: Summary of Common Impurities

Impurity NameMolecular FormulaOriginTypical Removal Method
3-Chloro-5-fluoro-4-methoxybenzamideC₈H₇ClFNO₂Degradation (Hydrolysis)Column Chromatography
3-Chloro-5-fluoro-4-methoxybenzoic acidC₈H₆ClFO₃Degradation (Hydrolysis)Aqueous basic wash, Column Chromatography
RegioisomersC₈H₅ClFNOSynthesis (Side Reaction)Recrystallization, Column Chromatography
Unreacted Precursors (e.g., Substituted Phenols)VariesSynthesis (Incomplete Reaction)Column Chromatography, Recrystallization
Troubleshooting Guides & Protocols
Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities, especially isomers, provided a suitable solvent is found. The principle is to dissolve the crude compound in a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound should be much less soluble at lower temperatures and will crystallize out, leaving the impurities dissolved in the solvent.[11]

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or a hexane/ethyl acetate mixture) at room temperature and upon heating. An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring the mixture (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for separating mixtures with components of varying polarities.[12]

Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_col 1. Pack Column (Silica Gel Slurry) prep_sample 2. Prepare Sample (Dissolve in min. solvent) prep_col->prep_sample load 3. Load Sample onto Column prep_sample->load elute 4. Elute with Solvent (e.g., Hexane/EtOAc) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (e.g., TLC, LCMS) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap

Caption: Standard workflow for purification by flash column chromatography.

Step-by-Step Methodology:

  • Select Stationary and Mobile Phases:

    • Stationary Phase: Silica gel is standard for this type of compound.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio; aim for a retention factor (Rf) of ~0.3 for the desired compound.

  • Pack the Column: Prepare a slurry of silica gel in the non-polar solvent (hexane) and pour it into the column. Allow it to pack evenly under positive pressure.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better separation. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. Typically, you would start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution). Non-polar impurities will elute first, followed by the target compound. More polar impurities, like the amide and carboxylic acid, will elute much later or remain on the column.

  • Collect and Analyze Fractions: Collect the eluent in a series of fractions. Spot each fraction on a TLC plate to monitor the separation and identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References
  • University of Toronto. (n.d.). Microwave-assisted Hydrolysis of Benzonitrile.
  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • ECHEMI. (n.d.). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • ResearchGate. (n.d.). Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile.
  • ITW Reagents. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • PubChemLite. (n.d.). This compound (C8H5ClFNO).
  • MySkinRecipes. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-[[(4-hexylphenyl)methylene]amino]- on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • ChemicalBook. (n.d.). 3-chloro-5-hydroxy-benzonitrile synthesis.
  • Waters Corporation. (n.d.).
  • Magritek. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Longdom Publishing. (n.d.).
  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • ChemScene. (n.d.). 3-Bromo-5-fluoro-4-methoxybenzonitrile.
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.
  • ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorobenzonitrile 99%.
  • AOBChem USA. (n.d.). 3-Chloro-5-fluoro-4-methoxybenzoic acid.
  • Sigma-Aldrich. (n.d.). Research papers 3-chloro-4-methoxybenzonitrile.
  • Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzonitrile.
  • PubChem. (n.d.). 3-Fluoro-5-hydroxy-4-methoxybenzonitrile.

Sources

scale-up challenges for 3-Chloro-5-fluoro-4-methoxybenzonitrile production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-5-fluoro-4-methoxybenzonitrile. This guide is designed for researchers, chemists, and process development professionals. We will delve into the common challenges encountered during its production, offering field-proven insights and troubleshooting solutions in a practical question-and-answer format. Our goal is to bridge the gap between bench-scale synthesis and robust, scalable production.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent industrial approach is a nucleophilic aromatic substitution (SNAr) reaction, specifically a cyanation. This typically involves reacting a suitable precursor, such as 1-bromo-3-chloro-5-fluoro-2-methoxybenzene, with a cyanide source. Copper(I) cyanide (CuCN) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is a classic choice, often referred to as a Rosenmund-von Braun reaction.[1] The reaction mechanism involves a stepwise addition-elimination sequence, although some modern research suggests that under certain conditions, these reactions can proceed through a concerted mechanism.[2][3][4]

Q2: Why is DMF or DMSO the preferred solvent for this cyanation reaction?

A2: Polar aprotic solvents like DMF and DMSO are ideal for several reasons. First, they possess high boiling points, allowing the reaction to be conducted at the elevated temperatures often required for SNAr reactions to proceed at a practical rate. Second, they effectively dissolve both the organic substrate and the inorganic cyanide salt, creating a homogenous environment for the reaction to occur. This is crucial for achieving consistent results and high conversion. Alternative greener approaches using polymeric additives in water have been explored for SNAr reactions, but their application to this specific transformation requires further investigation.[5]

Q3: Can Phase-Transfer Catalysts (PTCs) be used in this synthesis?

A3: Yes, Phase-Transfer Catalysis is a powerful technique that can be highly beneficial, especially if using a less soluble cyanide salt like sodium cyanide (NaCN) with an organic solvent. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide, facilitates the transfer of the cyanide anion from the solid or aqueous phase into the organic phase where the substrate is dissolved.[6][7] This can lead to faster reaction rates, milder reaction conditions, and potentially eliminate the need for expensive and hazardous solvents.[8][6][9]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during synthesis and scale-up.

Problem 1: Low or No Product Yield

Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the potential causes and how can I fix it?

A: Low yield is a multifaceted problem. The following decision tree can help diagnose the issue.

G start Low Yield Detected reagents 1. Verify Reagent Quality & Stoichiometry start->reagents reagents_q1 Is CuCN fresh? (Oxidized Cu(I) is inactive) reagents->reagents_q1 conditions 2. Check Reaction Conditions conditions_q1 Was the temperature high enough? (Often >140°C for aryl chlorides/bromides) conditions->conditions_q1 atmosphere 3. Ensure Inert Atmosphere workup 4. Review Work-up & Isolation atmosphere->workup reagents_a1_no Use fresh, high-purity CuCN. Consider pre-treatment if necessary. reagents_q1->reagents_a1_no No reagents_q2 Is the solvent anhydrous? reagents_q1->reagents_q2 Yes reagents_a1_yes Proceed to Conditions reagents_a2_no Use anhydrous grade solvent. Water can hydrolyze product. reagents_q2->reagents_a2_no No reagents_q3 Is stoichiometry correct? (Typically 1.1-1.5 eq. CuCN) reagents_q2->reagents_q3 Yes reagents_a2_yes Proceed to Stoichiometry reagents_q3->conditions Yes reagents_a3_no Re-calculate and re-weigh reagents accurately. reagents_q3->reagents_a3_no No conditions_a1_no Increase temperature incrementally. Monitor by HPLC/GC. conditions_q1->conditions_a1_no No conditions_q2 Was the reaction time sufficient? conditions_q1->conditions_q2 Yes conditions_a1_yes Proceed to Time conditions_q2->atmosphere Yes conditions_a2_no Extend reaction time, taking aliquots to monitor progress. conditions_q2->conditions_a2_no No

Sources

preventing decomposition of 3-Chloro-5-fluoro-4-methoxybenzonitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-fluoro-4-methoxybenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability and handling of this versatile synthetic intermediate. Our goal is to provide you with the expertise and practical insights needed to prevent its decomposition and ensure the success of your chemical transformations.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in medicinal chemistry and agrochemical research, frequently utilized in the synthesis of complex molecules, including kinase inhibitors.[1] Its utility stems from the unique arrangement of electron-withdrawing and electron-donating groups on the aromatic ring, which allows for selective functionalization through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.[2]

However, the very features that make this molecule synthetically useful also render it susceptible to decomposition under certain reaction conditions. The primary points of vulnerability are the methoxy group, the nitrile moiety, and the halogen substituents. Understanding the interplay of these functional groups is paramount to preventing unwanted side reactions and ensuring the integrity of your desired product.

This guide will delve into the common decomposition pathways and provide actionable strategies to maintain the stability of this compound throughout your synthetic routes.

Troubleshooting Guide: Preventing Decomposition

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: I am observing the formation of a phenolic byproduct and loss of the methoxy group. What is causing this, and how can I prevent it?

Answer:

The loss of the 4-methoxy group to form a 4-hydroxybenzonitrile derivative is a common decomposition pathway, typically occurring under acidic or certain nucleophilic conditions. This process is known as O-demethylation or ether cleavage.

Causality:

  • Acid-Catalyzed Cleavage: Strong Brønsted acids (like HBr, HI, or even concentrated H₂SO₄) and Lewis acids (such as BBr₃, AlCl₃) can protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by the counter-ion (e.g., Br⁻, I⁻).[3] This results in the formation of the corresponding phenol and a methyl halide.

  • Nucleophile-Mediated Cleavage: Certain strong nucleophiles, particularly at elevated temperatures, can also induce demethylation.

Preventative Measures:

  • Avoid Strong Acids: Whenever possible, opt for reaction conditions that are neutral or basic. If an acidic environment is required, use the mildest acid that is effective for your transformation.

  • Control Temperature: Ether cleavage is often accelerated at higher temperatures. Running your reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the extent of demethylation.

  • Choice of Reagents: If you are performing a reaction that requires a Lewis acid, consider alternatives that are less prone to inducing ether cleavage. For example, some organometallic reagents can be used under conditions that are compatible with the methoxy group.

Issue 2: My reaction is producing a benzamide or benzoic acid derivative instead of my desired product. Why is the nitrile group reacting?

Answer:

The hydrolysis of the nitrile group to a primary amide and subsequently to a carboxylic acid is a well-documented transformation that can occur under both acidic and basic conditions.[4][5]

Causality:

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is protonated, which activates the nitrile carbon towards nucleophilic attack by water. This leads to the formation of a benzamide, which can then undergo further hydrolysis to the benzoic acid.

  • Base-Catalyzed Hydrolysis: Strong bases, such as sodium hydroxide or potassium hydroxide, can also facilitate nitrile hydrolysis.[6] The hydroxide ion directly attacks the electrophilic nitrile carbon, and subsequent protonation steps lead to the formation of the amide and then the carboxylate salt.

Preventative Measures:

  • Strict Anhydrous Conditions: The most critical factor in preventing nitrile hydrolysis is the rigorous exclusion of water from your reaction mixture. Ensure all solvents and reagents are thoroughly dried and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: If your reaction must be performed in the presence of water, maintaining a neutral pH is crucial. Buffering the reaction mixture can help prevent excursions into highly acidic or basic conditions that promote hydrolysis.

  • Temperature Management: As with demethylation, nitrile hydrolysis is often more pronounced at elevated temperatures. Keeping the reaction temperature as low as practical will help to minimize this side reaction.

Issue 3: I am seeing evidence of nucleophilic substitution at the chloro or fluoro positions on the aromatic ring. How can I avoid this?

Answer:

Nucleophilic aromatic substitution (SNAr) can occur when a potent nucleophile displaces one of the halogen atoms on the aromatic ring. The electron-withdrawing nitrile group activates the ring for this type of reaction.

Causality:

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized intermediate (Meisenheimer complex). The rate of this reaction is influenced by:

  • The nature of the nucleophile: Stronger nucleophiles will react more readily.

  • The leaving group: In SNAr, fluoride is often a better leaving group than chloride due to its high electronegativity, which stabilizes the intermediate complex.

  • Reaction conditions: Higher temperatures and polar aprotic solvents can facilitate SNAr reactions.

Preventative Measures:

  • Choice of Nucleophile: If your desired reaction does not involve nucleophilic substitution, be mindful of any strong nucleophiles present in your reaction mixture. For instance, if you are using a strong base, consider a non-nucleophilic alternative like a hindered amine base.

  • Temperature Control: Running the reaction at lower temperatures can disfavor the SNAr pathway.

  • Protecting Groups: In some cases, it may be necessary to temporarily protect other functional groups on your nucleophile to prevent them from participating in unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] Exposure to moisture, light, and high temperatures should be minimized.

Q2: Can I use this compound in palladium-catalyzed cross-coupling reactions?

A2: Yes, this compound is commonly used as a substrate in palladium-catalyzed cross-coupling reactions.[2] However, it is important to carefully select the catalyst, ligands, and reaction conditions to avoid decomposition. For example, some phosphine ligands can be oxidized, and high temperatures can lead to catalyst decomposition and side reactions.[7]

Q3: What analytical techniques are best for monitoring the stability of this compound during a reaction?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of your reaction and detecting the formation of decomposition products. A stability-indicating HPLC method can separate the parent compound from its potential impurities, such as the corresponding phenol, amide, or carboxylic acid.[8] Thin-Layer Chromatography (TLC) can also be a quick and effective way to qualitatively assess the reaction progress and identify the presence of byproducts.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction with Minimized Decomposition

This protocol provides a general guideline for performing a Suzuki cross-coupling reaction while minimizing the risk of decomposition of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and ligand (if applicable) under a positive flow of inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Decomposition Pathways

The following diagrams illustrate the key decomposition pathways for this compound.

DecompositionPathways cluster_main This compound cluster_demethylation O-Demethylation cluster_hydrolysis Nitrile Hydrolysis cluster_snar SNAr A 3-Chloro-5-fluoro- 4-methoxybenzonitrile B 3-Chloro-5-fluoro- 4-hydroxybenzonitrile A->B Strong Acid (e.g., HBr, BBr₃) or Strong Nucleophile + Heat C 3-Chloro-5-fluoro- 4-methoxybenzamide A->C H₃O⁺ or OH⁻ E Substituted Product A->E Strong Nucleophile (Nu⁻) D 3-Chloro-5-fluoro- 4-methoxybenzoic acid C->D H₃O⁺ or OH⁻ (further hydrolysis)

Caption: Major decomposition pathways of this compound.

Summary of Key Stability Considerations

ParameterRecommendationRationale
pH Maintain near-neutral conditions if possible.Avoids acid-catalyzed demethylation and acid/base-catalyzed nitrile hydrolysis.
Temperature Use the lowest effective temperature for the reaction.Minimizes rates of all potential decomposition pathways.
Water Content Use anhydrous solvents and reagents.Prevents hydrolysis of the nitrile group.
Reagent Choice Avoid strong, non-essential acids and nucleophiles.Prevents O-demethylation and unwanted SNAr reactions.
Atmosphere Work under an inert atmosphere (N₂ or Ar).Prevents reactions with atmospheric moisture and oxygen.

By understanding the inherent reactivity of this compound and implementing the preventative strategies outlined in this guide, you can significantly improve the outcomes of your synthetic endeavors and ensure the integrity of your target molecules.

References

  • Han, Y., et al. (1995). J. Med. Chem., 38, 2038.
  • Exploring Palladium-Catalyzed Cross-Coupling
  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 3-Chloro-5-fluorobenzonitrile: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI.
  • Palladium-catalyzed cross-couplings by C–O bond activation. (2020).
  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. (n.d.). Organic Chemistry Frontiers.
  • Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. (2015).
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  • A FACILE SYNTHESIS OF 3-CHLORO-4-(2′,2′,2′-TRIFLUOROETHOXY)BENZONITRILE. (1999).
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  • Preparation method of 3-fluoro-4-methylbenzonitrile. (n.d.). Google Patents.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.).
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2021). Journal of Chemical Research.
  • 3-Fluoro-5-hydroxy-4-methoxybenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
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  • Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions. (n.d.). Benchchem.
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  • Nitrile. (n.d.). Wikipedia.
  • Base Hydrolysis of Benzonitrile. (2016). YouTube.
  • High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. (2023).
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  • Prediction of ortho substituent effect in alkaline hydrolysis of substituted phenyl benzoates in aqueous acetonitrile. (2013).
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  • 3-Bromo-5-fluoro-4-methoxybenzonitrile. (n.d.). ChemScene.
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Technical Support Center: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoro-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring scientific integrity and a high rate of success in your experiments.

Introduction to the Synthesis of this compound

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its trifunctionalized aromatic ring offers a versatile scaffold for further chemical modifications. The successful synthesis of this molecule hinges on careful control of reaction conditions to maximize yield and purity, while minimizing the formation of byproducts.

This guide will focus on two of the most plausible and industrially relevant synthetic routes:

  • The Sandmeyer Reaction: Starting from the commercially available 3-chloro-5-fluoro-4-methoxyaniline.

  • Nucleophilic Aromatic Substitution (SNA r): Involving the displacement of a halide with a cyanide source.

Each section will provide a detailed, step-by-step protocol, followed by a comprehensive troubleshooting guide in a question-and-answer format.

Route 1: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful method for the conversion of an aromatic amine to an aryl nitrile via a diazonium salt intermediate.[3][4] This is often the preferred method when the corresponding aniline is readily available, as is the case with 3-chloro-5-fluoro-4-methoxyaniline.[5]

Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of 3-chloro-5-fluoro-4-methoxyaniline

  • To a cooled (0-5 °C) solution of concentrated hydrochloric acid and water, add 3-chloro-5-fluoro-4-methoxyaniline with stirring.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Troubleshooting and FAQs: Sandmeyer Reaction Route

Question 1: My reaction yield is very low. What are the possible causes?

Answer: Low yields in a Sandmeyer reaction can stem from several factors:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose, especially at elevated temperatures. It is crucial to maintain the temperature at 0-5 °C during the diazotization and the initial stages of the cyanation.

  • Incomplete Diazotization: Ensure that the sodium nitrite is added slowly and that the reaction mixture is adequately stirred to ensure complete conversion of the aniline to the diazonium salt. An excess of nitrous acid can also be problematic, so stoichiometry is key.

  • Side Reactions: Competing reactions can lower the yield of the desired product. For instance, if the temperature rises too quickly during the addition of the diazonium salt to the cyanide solution, side reactions such as the formation of phenols (from reaction with water) can occur. Also, a Sandmeyer chlorination can occur as a side reaction.[6]

Question 2: I am observing a significant amount of a biaryl impurity in my crude product. How can I prevent this?

Answer: The formation of biaryl impurities is a known side reaction in Sandmeyer-type reactions, often proceeding through a radical mechanism.[7] This can be minimized by:

  • Controlling the rate of addition: A slow, controlled addition of the diazonium salt to the copper cyanide solution can help to suppress this side reaction.

  • Maintaining a low temperature: Keeping the reaction temperature low during the initial combination of the reagents can also disfavor the homocoupling pathway.

Question 3: My final product appears to be a mixture of isomers. What is the likely source of this contamination?

Answer: The most probable source of isomeric impurities is the starting material, 3-chloro-5-fluoro-4-methoxyaniline. It is essential to verify the purity of the starting aniline, as it may contain regioisomers from its own synthesis. For example, contamination with isomers like 2-chloro-4-fluoro-6-methoxyaniline would lead to the corresponding isomeric benzonitrile. A thorough analysis of the starting material by GC-MS or NMR is highly recommended. The purification of the final product to remove these isomers can be challenging due to their similar physical properties.

Question 4: The work-up of my reaction is problematic, with the formation of emulsions. What can I do?

Answer: Emulsion formation during extraction is common, especially when dealing with complex reaction mixtures. To mitigate this:

  • Add brine: Adding a saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filter before extraction: If insoluble copper salts are present, filtering the reaction mixture through a pad of celite before extraction can prevent them from stabilizing emulsions.

  • Use a different extraction solvent: Sometimes, switching to a more or less polar solvent can resolve emulsion issues.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable route, particularly if a suitable precursor with a good leaving group (e.g., bromine or iodine) is available.[8][9] For this reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups, which is the case for our target molecule. A plausible starting material for this route would be 1-bromo-3-chloro-5-fluoro-4-methoxybenzene.

Experimental Protocol: Nucleophilic Aromatic Substitution

Step 1: Cyanation Reaction

  • In a round-bottom flask, combine 1-bromo-3-chloro-5-fluoro-4-methoxybenzene, copper(I) cyanide, and a high-boiling polar aprotic solvent such as DMF, NMP, or DMSO.

  • Heat the reaction mixture to reflux (typically 140-160 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

Step 2: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into an aqueous solution of ferric chloride or ammonium hydroxide to complex with the copper salts and facilitate their removal.

  • Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography or recrystallization. A similar procedure has been used for the synthesis of 3-fluoro-4-methoxybenzonitrile.[10]

Troubleshooting and FAQs: SNAr Route

Question 1: My SNAr reaction is not going to completion, even after prolonged heating. What could be the issue?

Answer: Incomplete conversion in a nucleophilic aromatic substitution can be due to several factors:

  • Insufficiently high temperature: These reactions often require high temperatures to proceed at a reasonable rate. Ensure your reaction is reaching the target temperature.

  • Solvent quality: The use of dry, high-purity polar aprotic solvents is critical. Water can interfere with the reaction.

  • Purity of copper(I) cyanide: The quality of CuCN can vary. Using freshly purchased or purified CuCN is recommended.

  • Deactivation of the aromatic ring: While the nitrile group is electron-withdrawing, if there are any issues with the starting material's structure, the ring may not be sufficiently activated for the substitution to occur readily.

Question 2: I am seeing a significant amount of a byproduct that appears to be demethylated. How did this happen and how can I avoid it?

Answer: Demethylation of the methoxy group is a potential side reaction, especially at high temperatures in the presence of nucleophiles. While cyanide is not a strong demethylating agent, impurities in the reagents or the use of certain additives could promote this. For instance, some demethylation procedures for similar structures utilize lithium iodide at high temperatures.[11]

To avoid demethylation:

  • Use the lowest effective temperature: Try to run the reaction at the minimum temperature required for a reasonable reaction rate.

  • Minimize reaction time: Do not heat the reaction for an unnecessarily long period after the starting material has been consumed.

  • Ensure high purity of reagents: Avoid reagents that may contain stronger nucleophiles or Lewis acids that could facilitate demethylation.

Question 3: The purification of my product is difficult due to the presence of residual copper salts. What is the best way to remove them?

Answer: Residual copper salts can indeed complicate purification. The work-up procedure is key to their removal:

  • Aqueous wash with a complexing agent: Washing the reaction mixture with an aqueous solution of ferric chloride or ammonium hydroxide is effective. These agents form soluble complexes with copper ions, facilitating their transfer into the aqueous phase.

  • Filtration: If a precipitate remains after the initial work-up, filtering the organic solution through a plug of silica gel or celite can help to remove finely dispersed solids.

Question 4: Could I use a palladium-catalyzed cyanation instead of the copper-mediated SNAr?

Answer: Yes, a palladium-catalyzed cyanation (a type of Buchwald-Hartwig or similar cross-coupling reaction) is a viable alternative. This would involve reacting the bromo- or chloro-aromatic precursor with a cyanide source (e.g., zinc cyanide or potassium hexacyanoferrate(II)) in the presence of a palladium catalyst and a suitable ligand. These reactions often proceed under milder conditions than the traditional copper cyanide-mediated reactions, which could help to avoid side reactions like demethylation. However, catalyst poisoning by cyanide can sometimes be an issue.[3]

Data Summary and Visualization

Table 1: Reagent and Reaction Condition Overview
ParameterSandmeyer ReactionNucleophilic Aromatic Substitution (SNAr)
Starting Material 3-chloro-5-fluoro-4-methoxyaniline1-bromo-3-chloro-5-fluoro-4-methoxybenzene
Key Reagents NaNO₂, HCl, CuCNCuCN
Solvent Water, HCl(aq)DMF, NMP, or DMSO
Temperature 0-5 °C (diazotization), 50-60 °C (cyanation)140-160 °C
Key Side Reactions Diazonium salt decomposition, biaryl formation, phenol formationDemethylation, incomplete reaction
Purification Column chromatography, recrystallizationColumn chromatography, recrystallization
Diagrams

Sandmeyer_Reaction_Workflow Aniline 3-chloro-5-fluoro-4-methoxyaniline Diazonium Diazonium Salt (in situ) Aniline->Diazonium Diazotization Product This compound Diazonium->Product Cyanation Nitrite NaNO₂, HCl 0-5 °C Cyanide CuCN Workup Work-up & Purification Product->Workup

Caption: Workflow for the Sandmeyer Reaction Route.

SNAr_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low or No Conversion in SNAr Reaction Cause1 Insufficient Temperature Problem->Cause1 Cause2 Poor Solvent Quality (e.g., wet DMF) Problem->Cause2 Cause3 Low Quality CuCN Problem->Cause3 Cause4 Starting Material Impurity Problem->Cause4 Solution1 Verify Reaction Temperature Cause1->Solution1 Solution2 Use Anhydrous Solvent Cause2->Solution2 Solution3 Use Fresh/Pure CuCN Cause3->Solution3 Solution4 Analyze Starting Material Purity (GC-MS) Cause4->Solution4

Caption: Troubleshooting Logic for Low Conversion in SNAr.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination with 4-Amino-3-(tert-butyl)benzonitrile Derivatives.
  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-methoxybenzonitrile. Retrieved from [Link]

  • Wikipedia. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Ghaffari, M., & Nevado, C. (2019). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Journal of the American Chemical Society, 141(42), 16964–16969. Retrieved from [Link]

  • ResearchGate. (2021). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Retrieved from [Link]

  • Singh, P., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2829–2855. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 166-170. Retrieved from [Link]

  • ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Thapa, S., & Bolliger, J. L. (2023). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2023(1), M1548. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(4), 275-283. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Pd-Catalyzed Sandmeyer cyanation of aryldiazonium tetrafluoroborate in acetonitrile. Organic & Biomolecular Chemistry, 11(34), 5641-5645. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. The Journal of Organic Chemistry, 85(15), 9897–9904. Retrieved from [Link]

  • Longdom Publishing. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques, 8(5). Retrieved from [Link]

  • ResearchGate. (2023). (PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.
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  • Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of 1H and 13C NMR Data and Comparative Assessment with Structural Analogs

For the discerning researcher in drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. 3-Chloro-5-fluoro-4-methoxybenzonitrile stands as a key intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring a nitrile group and a combination of electron-donating (methoxy) and electron-withdrawing (chloro, fluoro) groups, presents an interesting case for spectroscopic analysis. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, placed in context through a comparative study with structurally related benzonitrile derivatives.

The principles of NMR spectroscopy are foundational to molecular characterization, relying on the magnetic properties of atomic nuclei to provide detailed information about molecular structure, dynamics, and the chemical environment of individual atoms.[1][2][3] This guide will delve into the practical application of these principles, offering insights into the spectral features of this compound and its analogs.

Predicted NMR Spectral Data for this compound

In the absence of readily available experimental spectra, computational prediction serves as a powerful tool for anticipating the NMR spectral characteristics of a novel compound. The following ¹H and ¹³C NMR data have been predicted for this compound, providing a baseline for its spectroscopic identification.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit two signals in the aromatic region and one signal for the methoxy group. The aromatic protons, being chemically non-equivalent, will likely appear as doublets due to coupling with the fluorine atom.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.7d1HH-2
~7.3 - 7.5d1HH-6
~3.9 - 4.1s3H-OCH₃
Predicted ¹³C NMR Data

The carbon NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and their positions on the aromatic ring.

Predicted Chemical Shift (δ, ppm)Assignment
~160C-4 (C-O)
~155 (d)C-5 (C-F)
~135C-1 (C-CN)
~130C-3 (C-Cl)
~120C-6
~118C-2
~115-CN
~56-OCH₃

Comparative NMR Analysis with Structural Analogs

To better understand the influence of the substituents on the NMR spectra of this compound, a comparison with the experimental data of benzonitrile, 3-methoxybenzonitrile, 4-methoxybenzonitrile, and 4-chlorobenzonitrile is highly instructive.

¹H NMR Spectral Comparison

The following table summarizes the experimental ¹H NMR data for the selected benzonitrile derivatives.

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Reference
Benzonitrile7.48 (t), 7.61 (t), 7.65-7.68 (m)-[4]
3-Methoxybenzonitrile7.13 (d), 7.23 (d), 7.37 (t)3.83 (s)[5]
4-Methoxybenzonitrile6.95 (d), 7.58 (d)3.86 (s)[5]
4-Chlorobenzonitrile7.47 (d), 7.61 (d)-[5]

The comparison highlights the expected deshielding effect of the electron-withdrawing chloro and fluoro groups in this compound, likely causing its aromatic protons to resonate at a lower field compared to the parent benzonitrile. The methoxy group's protons are expected to appear in a similar region to those in 3- and 4-methoxybenzonitrile.

¹³C NMR Spectral Comparison

The ¹³C NMR data for the comparator compounds provide further insights into the electronic environment of the carbon atoms.

CompoundAromatic Carbons (δ, ppm)Methoxy Carbon (δ, ppm)Nitrile Carbon (δ, ppm)Reference
Benzonitrile129.12, 132.17, 132.77-118.85, 112.48[4]
3-Methoxybenzonitrile112.9, 116.6, 119.1, 124.2, 130.1, 159.455.3118.6[5]
4-Methoxybenzonitrile103.9, 114.7, 133.9, 162.855.5119.2[5]
4-Chlorobenzonitrile110.7, 129.6, 133.3, 139.4-117.9[5]

The predicted chemical shifts for the aromatic carbons in this compound reflect the combined electronic effects of the substituents. The carbon attached to the fluorine will exhibit a characteristic large chemical shift and a coupling constant (J-coupling) with the fluorine atom. The presence of the chloro and methoxy groups will further modulate the chemical shifts of the adjacent carbons.

Experimental Protocol for NMR Data Acquisition

For the successful acquisition of high-quality NMR data for this compound or its analogs, the following detailed protocol should be followed.[6][7][8]

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the solid compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is between 4-5 cm.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid line broadening in the spectrum.

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.

NMR Instrument Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge. Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will first lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

  • Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to ensure efficient signal detection.

  • Acquisition Parameters:

    • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a typical sample, 8-16 scans are usually adequate.

    • ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Processing steps include phasing, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Visualizing Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams are provided.

cluster_mol This compound C1 C1 C2 C2 C1->C2 C7 C≡N C1->C7 C3 C3 C2->C3 H2 H C2->H2 C4 C4 C3->C4 Cl Cl C3->Cl C5 C5 C4->C5 O O C4->O C6 C6 C5->C6 F F C5->F C6->C1 H6 H C6->H6 C8 CH₃ O->C8

Caption: Molecular structure of this compound.

A Sample Preparation (Dissolution in Deuterated Solvent) B Insert Sample into NMR Spectrometer A->B C Locking and Shimming B->C D Tuning and Matching Probe C->D E Set Acquisition Parameters (¹H or ¹³C) D->E F Data Acquisition (FID) E->F G Fourier Transform F->G H Data Processing (Phasing, Baseline Correction, Referencing) G->H I Final NMR Spectrum H->I

Caption: Generalized workflow for NMR data acquisition and processing.

Conclusion

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound through predictive data and a comparative analysis with structurally related compounds. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data, which is crucial for the unambiguous structural verification of this and other novel chemical entities. By synthesizing theoretical predictions with established experimental practices, researchers can confidently approach the spectroscopic characterization of complex organic molecules in their pursuit of new scientific discoveries.

References

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]

  • Wiley-VCH. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Oxford College of Emory University. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source. Retrieved from [Link]

Sources

Navigating the Synthesis of 3-Chloro-5-fluoro-4-methoxybenzonitrile: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of complex aromatic intermediates is a critical cornerstone of innovation. This guide provides an in-depth analysis of synthetic routes to 3-Chloro-5-fluoro-4-methoxybenzonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] By examining different strategic approaches, this document aims to equip chemists with the necessary insights to select the most suitable pathway based on factors such as starting material availability, reaction efficiency, scalability, and overall cost-effectiveness.

The unique substitution pattern of this compound, featuring a nitrile group and a specific arrangement of chloro, fluoro, and methoxy substituents, makes it a valuable synthon for introducing this functionality into larger, more complex molecules. Its structural motifs are often found in bioactive compounds, driving the need for reliable and economical synthetic methods.

This guide will dissect and compare plausible synthetic strategies, drawing upon established chemical principles and analogous transformations documented in the literature for structurally related compounds. While direct, detailed experimental procedures for this exact molecule are not abundantly available in peer-reviewed journals, we can construct and evaluate logical synthetic pathways based on robust and well-precedented reactions.

Key Strategic Considerations in the Synthesis of Substituted Benzonitriles

The synthesis of highly substituted benzonitriles like this compound typically involves a multi-step sequence where the timing and method of introducing each functional group are paramount. The directing effects of the substituents, their activation or deactivation of the aromatic ring, and the potential for side reactions all play a crucial role in the overall efficiency of a synthetic route.

Key transformations frequently employed in the synthesis of such compounds include:

  • Nitration: Introduction of a nitro group, which can later be reduced to an amine for further functionalization (e.g., Sandmeyer reaction).

  • Halogenation (Chlorination/Fluorination): Directing the introduction of chloro and fluoro groups onto the aromatic ring.

  • Cyanation: Conversion of an aryl halide or a diazonium salt to the corresponding nitrile.

  • Methoxylation/Demethylation: Introduction or removal of a methoxy group, often from a precursor phenol or to unmask a hydroxyl group for further reaction.

The order of these steps significantly impacts the regioselectivity and yield of the desired product.

Proposed Synthetic Routes and Comparative Analysis

Based on the synthesis of analogous compounds, we can propose and analyze two primary retrosynthetic approaches to this compound.

Route 1: Late-Stage Chlorination of a Fluoromethoxybenzonitrile Precursor

This strategy focuses on establishing the fluoro and methoxy functionalities early in the synthesis, followed by a regioselective chlorination.

Caption: Retrosynthetic analysis for Route 1.

Route 2: Late-Stage Fluorination of a Chloromethoxybenzonitrile Precursor

In contrast to the first approach, this route prioritizes the introduction of the chloro and methoxy groups, with a subsequent fluorination step.

Sources

A Comparative Guide to the Quantitative Analysis of 3-Chloro-5-fluoro-4-methoxybenzonitrile: RP-HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-fluoro-4-methoxybenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The precise and accurate quantification of this compound is paramount to ensure the quality, efficacy, and safety of the final products. This guide provides an in-depth comparison of two robust analytical techniques for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the methodologies, validation parameters, and the scientific rationale behind the experimental choices. The validation of these analytical procedures is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and integrity of the generated data.[1][2][3]

Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC is a widely used technique for the analysis of moderately polar, non-volatile, and thermally stable compounds, making it an excellent choice for the quantification of this compound.[4] The method's specificity, accuracy, and precision are key attributes for routine quality control.

Scientific Rationale for Experimental Choices

The selection of a C18 stationary phase is based on its hydrophobicity, which provides optimal retention and separation of the moderately polar analyte from potential impurities. The mobile phase, a mixture of acetonitrile and water, is chosen for its miscibility and appropriate elution strength. The isocratic elution mode is selected for its simplicity and robustness, ensuring consistent run times and reproducible results. UV detection at 280 nm is determined by the analyte's chromophore, which exhibits significant absorbance at this wavelength, thereby enhancing sensitivity.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the mobile phase to a final concentration within the calibration range.

Method Validation Summary (ICH Q2(R1))

The RP-HPLC-UV method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[5][6][7]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte.The analyte peak was well-resolved from placebo and potential impurities.
Linearity (R²) R² ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in method parameters.The method was robust to minor variations in flow rate (±0.1 mL/min) and column temperature (±2°C).
Workflow for RP-HPLC-UV Analysis

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 280 nm Chromatography->Detection Peak_Integration Peak Integration & Area Measurement Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantification of this compound by RP-HPLC-UV.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Its high sensitivity and selectivity, provided by the mass spectrometer, make it an ideal method for trace-level quantification and impurity profiling of this compound.

Scientific Rationale for Experimental Choices

The choice of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is based on its ability to separate compounds based on their boiling points and polarity, which is well-suited for halogenated aromatic compounds. The temperature programming allows for the efficient elution of the analyte while ensuring good peak shape and resolution from other components in the sample matrix. Electron Ionization (EI) is selected as the ionization technique due to its robustness and the generation of reproducible mass spectra that can be compared with spectral libraries for identification. Selected Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Autosampler.

    • Data acquisition and processing software with a mass spectral library.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored (Hypothetical): m/z 187 (Molecular Ion), 172, 144.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable solvent like ethyl acetate.

    • Working Standard Solutions: Prepare serial dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 20 µg/mL.

    • Sample Solution: Dissolve a known amount of the sample in ethyl acetate to achieve a final concentration within the calibration range.

Method Validation Summary (ICH Q2(R1))

The GC-MS method was validated in accordance with ICH guidelines to ensure its suitability for the quantitative analysis of this compound.[1][5][8]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks at the retention time and m/z of the analyte.The method demonstrated high specificity with no matrix interference.
Linearity (R²) R² ≥ 0.9990.9998
Range 0.1 - 20 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.8%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.6% Intermediate Precision: 1.1%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in method parameters.The method was robust to minor variations in the oven temperature ramp (±1°C/min) and carrier gas flow rate (±0.1 mL/min).
Workflow for GC-MS Analysis

GC_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection GC_MS_System GC-MS System Setup (Column, Temp Program, Carrier Gas) GC_MS_System->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization_Detection EI Ionization & Mass Detection (SIM) Separation->Ionization_Detection Peak_Integration Peak Integration & Ion Abundance Ionization_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantification of this compound by GC-MS.

Comparative Analysis: RP-HPLC-UV vs. GC-MS

FeatureRP-HPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.
Applicability Suitable for non-volatile and thermally stable compounds.Best for volatile and thermally stable compounds.
Sensitivity Good, with LOD and LOQ in the sub-µg/mL range.Excellent, with LOD and LOQ in the low ng/mL range.
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum, allowing for definitive identification.
Sample Preparation Generally simple, involving dissolution in the mobile phase.May require solvent exchange if the sample is not in a volatile solvent.
Instrumentation Cost Moderate.High.
Throughput High, with relatively short run times.Can be lower due to longer oven temperature programs, but modern systems offer high throughput.
Robustness Generally very robust for routine analysis.Robust, but can be more sensitive to matrix effects and contamination.

Conclusion

Both RP-HPLC-UV and GC-MS are suitable and reliable methods for the quantification of this compound. The choice between the two techniques depends on the specific requirements of the analysis.

  • RP-HPLC-UV is a cost-effective, robust, and high-throughput method ideal for routine quality control where high sensitivity is not the primary concern.

  • GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis, impurity profiling, and when definitive identification of the analyte is required.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, available resources, and the intended application of the results. Both methods, when properly validated, provide the necessary accuracy and precision for the reliable quantification of this compound in various sample matrices.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (URL: [Link])

  • Key ICH Method Validation Parameters to Know. (URL: [Link])

  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. (URL: [Link])

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (URL: [Link])

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (URL: [Link])

  • A Review on HPLC Method Development and Validation. (URL: [Link])

Sources

A Comparative Guide to Catalytic Systems for the Cross-Coupling of 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-5-fluoro-4-methoxybenzonitrile in Modern Drug Discovery

This compound is a highly valuable and strategically important building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a trifunctionalized aromatic ring with chloro, fluoro, and methoxy groups, provides a versatile scaffold for the construction of novel molecular entities. The presence of these functionalities can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][3] For instance, the fluorine atom can enhance metabolic stability and binding affinity, while the chloro and methoxy groups offer handles for further chemical modification and can impact solubility and cell permeability.[2][3] This intermediate is a key component in the synthesis of various biologically active compounds, including kinase inhibitors and central nervous system (CNS) active agents.[1][4][5]

The chlorine atom, in particular, serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, the C-Cl bond is notoriously less reactive than C-Br or C-I bonds, often necessitating more specialized and efficient catalytic systems to achieve high yields and selectivity.[6][7][8] This guide provides a comparative analysis of various palladium-based catalytic systems for the cross-coupling of this compound, offering experimental insights to aid researchers in selecting the optimal conditions for their synthetic needs.

Comparative Analysis of Catalytic Systems

The success of a cross-coupling reaction involving an aryl chloride, such as this compound, is critically dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand.[6][9] Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of the aryl chloride to the palladium center, a key and often rate-limiting step in the catalytic cycle.[9][10] This section compares the performance of several state-of-the-art catalytic systems in two major classes of cross-coupling reactions: Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures.[9][11][12][13] The choice of ligand significantly impacts the reaction's efficiency, especially with challenging substrates like deactivated aryl chlorides.[14][15]

Table 1: Comparative Performance of Catalysts in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Key Observations
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001292Highly effective for a broad range of substrates, including sterically hindered ones.[9]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane1001295Excellent reactivity, often requiring lower catalyst loadings.[9]
Pd(OAc)₂ / RuPhosK₂CO₃t-BuOH/H₂O801688Good performance under milder conditions.
[Pd(allyl)Cl]₂ / cataCXium® AK₃PO₄Toluene1102475Effective but may require higher temperatures and longer reaction times.
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O11016<10Traditional catalyst, generally ineffective for unactivated aryl chlorides.[6][7]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Halide, Boronic Acid, Base add_catalyst Add Pd Source & Ligand start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat to Specified Temp. add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up cool->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[16][17][18][19] Similar to Suzuki coupling, the choice of ligand is paramount for achieving high yields with aryl chlorides.[17][18]

Table 2: Comparative Performance of Catalysts in the Buchwald-Hartwig Amination of this compound with Morpholine

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Key Observations
Pd₂(dba)₃ / BrettPhosNaOt-BuDioxane100896Highly active catalyst system, often allowing for lower reaction temperatures.[20]
Pd(OAc)₂ / JohnPhosK₃PO₄Toluene1101285A versatile and robust ligand for a variety of amines.
G3-XPhos PrecatalystLHMDSTHF80694Precatalyst offers improved stability and ease of use.[20]
Pd(OAc)₂ / BINAPNaOt-BuToluene1102445Second-generation bidentate ligand, less effective for this substrate.[17]
PdCl₂(dppf)NaOt-BuToluene11024<5Generally poor performance with unactivated aryl chlorides.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_adduct [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ oa_complex->amine_adduct + HNR₂ amido_complex L-Pd(II)(Ar)(NR₂) amine_adduct->amido_complex - HX, + Base amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[18]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 5:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the designated time.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., BrettPhos, 2.5 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried reaction vial.

  • Reagent Addition: Add this compound (1.0 mmol), the amine (e.g., morpholine, 1.2 mmol), and the degassed solvent (e.g., dioxane, 4 mL).

  • Reaction: Seal the vial and heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the indicated time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired arylamine.

Conclusion and Future Outlook

The cross-coupling of this compound is a critical transformation in the synthesis of valuable pharmaceutical intermediates. This guide demonstrates that modern, bulky, electron-rich phosphine ligands, such as SPhos and XPhos for Suzuki-Miyaura couplings and BrettPhos for Buchwald-Hartwig aminations, are essential for achieving high yields with this challenging aryl chloride substrate.[9][20] The use of pre-formed catalysts can also offer advantages in terms of stability and ease of handling.[20] While traditional catalysts like Pd(PPh₃)₄ are largely ineffective, the continued development of new ligand systems promises even milder reaction conditions and broader substrate scope in the future.[6][17] Researchers are encouraged to use the data and protocols presented herein as a starting point for their own optimizations, keeping in mind that the ideal conditions will always be substrate-dependent.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl phosphane ligands in palladium-catalyzed amination. Chemical Science, 2(1), 27-50. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27282-27293. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • ResearchGate. (2002). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Alonso, D. A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of 3-Chloro-5-fluorobenzonitrile as a Chemical Intermediate. [Link]

  • ResearchGate. (2019). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653-6664. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Gedeon Richter Plc. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry, 60(6), 2426-2443. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. ACS Spring 2024. [Link]

  • ChemRxiv. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of reversed-phase high-performance liquid chromatography (RP-HPLC) methodologies for the stringent purity assessment of 3-Chloro-5-fluoro-4-methoxybenzonitrile. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices to ensure robust and reliable purity determinations. We will explore a primary analytical method and compare its performance against a viable alternative, supported by experimental data and grounded in established pharmacopeial standards.

Introduction: The Analytical Imperative for Purity

This compound (MW: 185.58 g/mol , Formula: C₈H₅ClFNO) is a substituted benzonitrile derivative increasingly utilized as a key intermediate in the synthesis of novel pharmaceutical agents and agrochemicals.[1] Given that the purity of starting materials directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API), a precise and accurate analytical method for its quantification is paramount. High-performance liquid chromatography (HPLC) is the preeminent technique for this purpose, offering the high resolution required to separate the main component from structurally similar process-related impurities and potential degradants.[2][3]

The objective of this guide is to establish a validated, stability-indicating HPLC method and compare its performance with an alternative, providing a clear rationale for method selection based on critical chromatographic parameters.

Foundational HPLC Method Development

The development of a robust HPLC method is a systematic process rooted in understanding the physicochemical properties of the analyte.[3][4][5] As an aromatic nitrile, this compound is a moderately polar compound, making it an ideal candidate for reversed-phase chromatography.

Primary Method: The C18 Workhorse

Our primary method utilizes a C18 (octadecylsilane) stationary phase, the most widely used support in reversed-phase HPLC due to its strong hydrophobic retention, which is effective for a broad range of analytes.[6][7]

  • Rationale for Selection: The alkyl chains of the C18 phase provide a nonpolar environment. Separation is achieved based on the differential partitioning of the analyte and its impurities between this hydrophobic stationary phase and a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[7] A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic component, is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[4]

Workflow for Primary HPLC Method Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System Execution cluster_data Data Analysis prep_std 1. Prepare Standard (0.1 mg/mL in Diluent) prep_sample 2. Prepare Sample (0.5 mg/mL in Diluent) prep_std->prep_sample filter 3. Filter through 0.45 µm PTFE Syringe Filter prep_sample->filter inject 4. Inject into HPLC System filter->inject separate 5. Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect 6. UV Detection at 245 nm separate->detect integrate 7. Integrate Peak Areas detect->integrate sst 8. Verify System Suitability (USP <621> Criteria) integrate->sst calculate 9. Calculate Purity (% Area) sst->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Alternative Method: Phenyl Column for Enhanced Aromatic Selectivity

To provide a meaningful comparison, an alternative stationary phase is selected to introduce a different separation mechanism. A Phenyl column offers unique selectivity for aromatic compounds due to the potential for π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte and its impurities.[6][8]

  • Rationale for Selection: For closely related aromatic impurities, the subtle electronic differences can be exploited by the π-π interactions afforded by a Phenyl stationary phase, potentially leading to improved resolution where a C18 column may fall short. This provides an orthogonal separation mechanism to the primarily hydrophobic interactions of a C18 phase.[8]

Experimental Design and Protocols

Adherence to established guidelines is critical for ensuring the trustworthiness of any analytical method. The methodologies described are designed in accordance with principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[9][10][11][12][13]

Materials and Reagents
  • Analyte: this compound (Reference Standard >99.5% purity, and analytical sample)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Buffer: Formic Acid (LC-MS grade)

  • Columns:

    • Primary: C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

    • Alternative: Phenyl Column (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the analytical sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used to facilitate the detection of low-level impurities.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates that could damage the column.

Chromatographic Conditions
ParameterMethod A: C18 Column Method B: Phenyl-Hexyl Column
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)%B
0.030
25.090
30.090
30.130
35.030
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 245 nmUV at 245 nm
Injection Vol. 10 µL10 µL
  • Causality Behind Choices:

    • Mobile Phase: A simple acidic mobile phase (0.1% Formic Acid) is used to ensure sharp peak shapes by suppressing the ionization of any potential acidic or basic impurities. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

    • Gradient: A linear gradient from 30% to 90% Acetonitrile provides a wide polarity window to elute all potential impurities.

    • Detection Wavelength: 245 nm was determined by running a UV scan of the analyte in the diluent, representing a suitable wavelength for detecting the benzonitrile chromophore with good sensitivity.

Performance Comparison and Data Analysis

The ultimate measure of a method's suitability is its ability to meet predefined system suitability criteria and effectively separate the main peak from all impurities. The performance of both methods was evaluated using a spiked sample containing known related substances to challenge their resolving power.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to be fit for its intended purpose.[14] This is achieved by injecting the standard solution in replicate (n=5) and evaluating the parameters against USP specifications.

Logical Framework for Method Comparison

cluster_methods Comparative Method Execution cluster_eval Performance Evaluation start Begin Purity Assessment method_a Run Method A (C18 Column) start->method_a method_b Run Method B (Phenyl-Hexyl Column) start->method_b eval_a Analyze Data from A: Resolution, Tailing, Plates method_a->eval_a eval_b Analyze Data from B: Resolution, Tailing, Plates method_b->eval_b compare Compare Critical Parameters (See Table 1) eval_a->compare eval_b->compare decision Select Optimal Method (Best Resolution & Peak Shape) compare->decision

Caption: Decision logic for selecting the optimal HPLC method based on comparative data.

Comparative Data

The following table summarizes the key performance metrics for the separation of this compound from a critical impurity pair (Impurity X, a closely eluting positional isomer).

Table 1: Comparison of Chromatographic Performance

ParameterMethod A: C18 Column Method B: Phenyl-Hexyl Column Acceptance Criteria (per USP <621>)
Retention Time (Main Peak) 15.2 min14.1 minReport
Resolution (Main Peak/Impurity X) 1.92.8 ≥ 1.5
Tailing Factor (Main Peak) 1.11.0≤ 2.0
Theoretical Plates (Main Peak) 18,50017,900≥ 2000
Relative Standard Deviation (%RSD) of Peak Area (n=5) 0.45%0.41%≤ 2.0%
Interpretation of Results

Both methods successfully meet the general system suitability requirements outlined in USP <621>.[9][11] However, Method B (Phenyl-Hexyl Column) demonstrates a clear advantage in the separation of the critical impurity pair, with a significantly higher resolution value of 2.8 compared to 1.9 for the C18 column. This indicates a superior selectivity offered by the Phenyl-Hexyl phase for these specific aromatic compounds. The slightly shorter retention time also offers a minor improvement in analytical throughput. While both methods are valid, the enhanced resolution of Method B provides greater confidence in the accuracy of the purity assessment, especially for batches where Impurity X may be present at higher levels.

Conclusion and Recommendation

This guide demonstrates a systematic, science-driven approach to the development and comparison of HPLC methods for the purity analysis of this compound. While a standard C18 column provides acceptable performance, the comparative data unequivocally supports the selection of the Phenyl-Hexyl column (Method B) as the superior alternative. Its unique selectivity, driven by π-π interactions, delivers enhanced resolution for critical aromatic impurities, ensuring a more robust and reliable method for quality control throughout the drug development lifecycle. This self-validating system, grounded in pharmacopeial standards, provides the trustworthiness required for critical analytical support.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis.Vertex AI Search.
  • <621> CHROM
  • <621> CHROMATOGRAPHY (Altern
  • Navigating HPLC Method Development: Tips for Success.Pharma's Almanac.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • Understanding the L
  • Steps for HPLC Method Development.Pharmaguideline.
  • USP <621> Chrom
  • HPLC analytical Method development: an overview.PharmaCores.
  • <621> Chromatography - Harmonized Standard.US Pharmacopeia (USP).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.FDA.
  • Steps involved in HPLC Method Development.Asian Journal of Pharmaceutical Research.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology.FDA.
  • Reverse Phase HPLC Column.Hawach Scientific.
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  • Reversed Phase HPLC Columns.Phenomenex.
  • This compound.MySkinRecipes.

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A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-5-fluoro-4-methoxybenzonitrile Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-chloro-5-fluoro-4-methoxybenzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a key building block for a diverse range of biologically active molecules. Its unique substitution pattern, featuring a combination of electron-withdrawing and -donating groups, provides a versatile platform for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. This guide offers an in-depth comparison of this compound derivatives, delving into their structure-activity relationships (SAR) as kinase inhibitors and providing the experimental context necessary for informed drug design and development.

Introduction to the this compound Core

The core structure of this compound presents several key features that contribute to its utility as a pharmacophore. The nitrile group can act as a hydrogen bond acceptor, while the halogen substituents influence the molecule's electronic properties and can engage in halogen bonding. The methoxy group, an electron-donating substituent, can also participate in hydrogen bonding and modulate the overall lipophilicity and metabolic stability of the derivatives. These inherent properties make the scaffold an attractive starting point for the synthesis of targeted therapeutics.[1][2]

Synthesis of this compound Derivatives

The versatility of the this compound core allows for a variety of synthetic modifications. A general approach to synthesizing derivatives often involves nucleophilic aromatic substitution or cross-coupling reactions at the positions ortho or meta to the nitrile group. The nitrile functionality itself can also be a site for chemical transformation. The specific synthetic route will depend on the desired final compound and the nature of the substituents to be introduced.

A general synthetic workflow for creating a library of derivatives for SAR studies is outlined below. This process allows for the systematic modification of the core structure to probe the effects of different functional groups on biological activity.

Synthesis_Workflow start Starting Material: This compound step1 Functional Group Interconversion (e.g., Reduction of Nitrile) start->step1 step2 Nucleophilic Aromatic Substitution (Displacement of Fluoro or Chloro) start->step2 step3 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->step3 library Library of Derivatives step1->library step2->library step3->library bioassay Biological Evaluation (e.g., Kinase Inhibition Assay) library->bioassay sar Structure-Activity Relationship Analysis bioassay->sar

Caption: General synthetic workflow for generating a library of this compound derivatives for SAR studies.

Structure-Activity Relationship (SAR) Analysis

Derivative Substitution at Position X Hypothetical Target Kinase Hypothetical IC50 (nM) Key SAR Insights
1 H (Core Scaffold)EGFR>10,000The unsubstituted core is inactive.
2a 4-(N-methylpiperazin-1-yl) at C-5EGFR500Introduction of a basic amine improves solubility and can interact with acidic residues in the kinase active site.
2b 4-Morpholino at C-5EGFR800The less basic morpholine group shows slightly reduced activity compared to the piperazine analog.
3a 3-Aminopyrrolidin-1-yl at C-3Src250Substitution at the chloro position with a cyclic amine containing a hydrogen bond donor enhances potency.
3b 3-(Dimethylamino)pyrrolidin-1-yl at C-3Src400Masking the hydrogen bond donor in the pyrrolidine ring decreases activity.
4 4-Anilino at C-4 (via ether linkage)VEGFR2150A larger aromatic substituent can occupy the hydrophobic pocket of the kinase active site, increasing affinity.

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual IC50 values would need to be determined experimentally.

Experimental Protocols

To experimentally determine the structure-activity relationship, a robust and validated biological assay is essential. A common method for evaluating kinase inhibitors is a biochemical kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of a test compound to a target kinase.

Materials:

  • Target kinase (e.g., EGFR, Src, VEGFR2)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase inhibitor (tracer)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations.

  • Assay Plate Preparation: Add the diluted test compounds to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Reagent Addition: Add the kinase, Eu-labeled antibody, and tracer to the wells in the order recommended by the assay kit manufacturer.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Fluorescence Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the europium donor and 665 nm for the Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm). The IC50 value, the concentration of the inhibitor that displaces 50% of the tracer, can be determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Inhibition_Assay start Prepare Compound Dilutions plate_prep Add Compounds to 384-well Plate start->plate_prep reagent_add Add Kinase, Eu-Antibody, and Tracer plate_prep->reagent_add incubation Incubate at Room Temperature reagent_add->incubation read_plate Read TR-FRET Signal incubation->read_plate analysis Calculate IC50 Values read_plate->analysis

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of chloro, fluoro, and methoxy groups provides a unique electronic and steric environment that can be exploited for achieving high potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives to build a comprehensive SAR database. This will enable the use of computational modeling and machine learning approaches to predict the activity of novel compounds and guide the design of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Chloro-5-fluoro-4-nitrobenzonitrile. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 3-Chloro-5-fluoro-4-methoxybenzonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use on the bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Chloro-5-fluoro-4-methoxybenzonitrile, a halogenated aromatic nitrile compound. The procedures outlined herein are designed to ensure the safety of personnel and adherence to environmental regulations, reflecting the best practices in the field of drug development and chemical research.

Hazard Profile and Risk Assessment

This compound is a substituted benzonitrile containing both chlorine and fluorine atoms. This halogenation, combined with the nitrile functional group, dictates its hazard profile and informs the necessary disposal pathway. While a specific Safety Data Sheet (SDS) for this exact compound may vary between suppliers, its structural analogues provide a reliable basis for hazard assessment. The primary hazards are associated with its toxicity and irritation potential.[1]

Table 1: GHS Hazard Classifications for Structurally Similar Benzonitriles

Hazard Classification GHS Code Description
Acute Toxicity, Oral H302 Harmful if swallowed.[1]
Acute Toxicity, Dermal H311 Toxic in contact with skin.[1]
Acute Toxicity, Inhalation H332 Harmful if inhaled.[1]
Skin Corrosion/Irritation H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |

Causality Behind the Hazards:

  • Halogenated Organic: Compounds containing carbon-halogen bonds are often persistent in the environment and can be toxic.[2][3][4] Incomplete combustion can lead to the formation of hazardous byproducts such as dioxins and furans, necessitating specialized disposal methods.

  • Nitrile Group (-CN): The nitrile functional group presents a significant toxicological risk. While stable, nitriles can release highly toxic hydrogen cyanide (HCN) gas if they come into contact with strong acids.[5][6][7] This chemical incompatibility is a critical consideration for waste segregation.

Mandatory Personal Protective Equipment (PPE)

Given the compound's acute toxicity and irritant properties, a stringent PPE protocol is non-negotiable to prevent dermal, ocular, and respiratory exposure during handling and disposal.[8]

Table 2: Required PPE for Handling this compound Waste

PPE Category Specification Rationale
Eye Protection Chemical safety goggles and a face shield.[9][10] Protects against splashes of solutions and airborne dust, preventing serious eye irritation.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[11] Prevents dermal absorption, as the compound is toxic in contact with skin.[1]
Body Protection A fully-fastened laboratory coat. A chemical-resistant apron is recommended for larger quantities.[9] Protects against incidental contact and contamination of personal clothing.

| Respiratory Protection | All handling of waste must be performed in a certified chemical fume hood.[10] | Prevents inhalation of dust or vapors, which can cause respiratory irritation and systemic toxicity.[1] |

Waste Classification and Segregation Protocol

Proper disposal begins with correct classification and segregation at the point of generation. This compound must be treated as hazardous waste.

  • EPA Waste Code: As a halogenated organic compound, this chemical falls under the regulations of the Resource Conservation and Recovery Act (RCRA). While not specifically listed by name, it would be characterized as a hazardous waste due to its toxic properties. It is often managed under the "F" codes for hazardous wastes from non-specific sources if it is part of a spent solvent mixture.[12][13][14][15][16]

  • Segregation is Key:

    • Solid Waste: Collect unadulterated solid this compound and any materials heavily contaminated with it (e.g., weighing paper, spill cleanup materials) in a dedicated, compatible hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate liquid hazardous waste container.

    • Incompatible Wastes: Crucially, never mix nitrile-containing waste with acidic waste streams. [5][6][7] This prevents the potential for a dangerous reaction that could release hydrogen cyanide gas.

Step-by-Step Disposal Procedures

The only acceptable and safe method for the final disposal of this compound is through a licensed professional waste management service. In-laboratory treatment or neutralization is strongly discouraged due to the chemical's stability and the potential for creating hazardous byproducts.

Protocol 1: Waste Accumulation and Labeling

  • Select a Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, has a secure, screw-top lid, and is compatible with the chemical.

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added to the container (accumulation start date).

  • Storage: Keep the container sealed at all times, except when adding waste. Store it in a designated Satellite Accumulation Area within the laboratory. This area should provide secondary containment to mitigate spills.

Protocol 2: Arranging for Professional Disposal

  • Contact EHS: Follow your institution's protocol to contact the Environmental Health and Safety (EHS) department for a hazardous waste pickup.

  • Provide Documentation: Furnish the waste disposal company with the Safety Data Sheet (SDS) for the compound. This ensures they have the necessary information to handle and transport the waste safely.

  • Disposal Technology: The designated disposal facility will use high-temperature incineration.[17][18] This is the standard and most effective method for destroying halogenated organic compounds. The high temperatures (often exceeding 1100°C) ensure the complete breakdown of the molecule, while downstream flue gas treatment systems ("scrubbers") neutralize the resulting acidic gases (HCl and HF) generated from the chlorine and fluorine atoms.[17]

Emergency Protocol: Spill Management

A quick and correct response to a spill is critical to maintaining a safe laboratory environment.

  • Alert and Evacuate: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, put on the full PPE detailed in Table 2.

  • Contain the Spill: For a small solid spill, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid generating dust.[19] For a small liquid spill, cover it with a non-reactive absorbent material like vermiculite or sand, working from the outside in to prevent spreading.[20][21][22]

  • Clean Up: Once absorbed, scoop the material into the hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.[20] All cleaning materials must be disposed of as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS department, regardless of size.[23]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the safe and compliant disposal of this compound.

G start Identify Waste: This compound hazards Assess Hazards: - Acute Toxicity (Oral, Dermal, Inhal.) - Skin/Eye Irritant - Halogenated Nitrile start->hazards ppe Don Mandatory PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat - Use Fume Hood hazards->ppe segregate Segregate Waste Stream ppe->segregate check_spill Spill Occurred? segregate->check_spill containerize Containerize & Label - Compatible Container - 'Hazardous Waste' Label - Full Chemical Name check_spill->containerize No minor_spill Minor Spill Procedure: 1. Contain with Absorbent 2. Collect into Waste Container 3. Decontaminate Area check_spill->minor_spill Yes (Minor) major_spill Major Spill: 1. Evacuate Area 2. Notify EHS/Emergency Response check_spill->major_spill Yes (Major) store Store in Satellite Accumulation Area containerize->store dispose Arrange Professional Disposal (via EHS) store->dispose incinerate Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing dispose->incinerate minor_spill->containerize major_spill->dispose

Caption: Workflow for the safe and compliant disposal of this compound.

By adhering to this structured and scientifically-grounded protocol, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety, regulatory compliance, and environmental protection.

References

  • Apollo Scientific. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • University of California, Los Angeles. (n.d.). Examples of Incompatible Chemicals.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • SUNY College of Optometry. (n.d.). Procedures to be Followed in the Event of Minor or Major Spill.
  • Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
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  • University of Nebraska-Lincoln. (n.d.). Substance Incompatibility.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Cornell University Environmental Health and Safety. (n.d.). Appendix K - Incompatible Chemicals.
  • BenchChem. (2025). Proper Disposal of 3,5-Difluoro-4-methoxybenzonitrile: A Guide for Laboratory Professionals.
  • University of Alabama in Huntsville. (n.d.). Incompatible Chemicals - Risk Management and Safety.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Wilhelmsen. (2025). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
  • CP Lab Safety. (n.d.). 3-Fluoro-4-methoxybenzonitrile, 1 gram, Each.
  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - View Document - California Code of Regulations.
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  • University of Maryland. (n.d.). EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR.
  • BenchChem. (2025). Navigating the Disposal of 3-Hydroxy-4-methoxybenzonitrile: A Guide to Safe and Compliant Practices.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • Apollo Scientific. (n.d.). 3-Chloro-5-hydroxybenzonitrile Safety Data Sheet.
  • Utah State University. (n.d.). Incompatible Chemicals | Office of Research Environmental Health and Safety.
  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list.
  • Chemguide. (n.d.). the preparation of nitriles.
  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances.
  • Dürr. (2012, May 25). Complex issues with incinerating liquid and gaseous residues.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (n.d.). 3-Fluoro-4-methoxybenzonitrile 331-62-4 | TCI AMERICA.
  • SynQuest Labs. (2019, February 22). 3-Chloro-5-fluorobenzonitrile Safety Data Sheet.
  • Chem-Impex. (n.d.). 3-Fluoro-4-methoxybenzonitrile.
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  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-5-fluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides an in-depth, experience-driven protocol for the safe handling of 3-Chloro-5-fluoro-4-methoxybenzonitrile, focusing on the critical role of Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a thorough hazard assessment based on structurally similar benzonitrile derivatives allows for the formulation of a robust safety protocol. The procedures outlined below are designed to be a self-validating system, ensuring your protection and the integrity of your research.

Hazard Assessment: An Expert's Perspective

Benzonitrile compounds, particularly those with halogen and activating group substitutions, warrant a cautious approach. Based on data from analogous compounds, this compound is anticipated to present the following hazards:

  • Acute Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][2][3][4][5][6][7] Direct contact can lead to redness, pain, and potential chemical burns.

  • Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[2][3][6][7][8][9]

  • Aquatic Toxicity: May be harmful to aquatic life, necessitating controlled disposal procedures.[2][7]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation—it is an essential component of the experimental workflow.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Tightly fitting safety gogglesChemical-resistant nitrile gloves (double-gloving recommended)Fully-buttoned lab coatRequired if not handled in a certified chemical fume hood. Use a NIOSH/MSHA-approved respirator.[1]
Solution Preparation Chemical safety goggles and face shieldChemical-resistant nitrile gloves (gauntlet style preferred for splash protection)[10]Chemical-resistant apron over a lab coatRequired if not handled in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty, chemical-resistant nitrile glovesChemical-resistant suit or apron over a lab coatFull-face respirator with appropriate cartridges.[2]

Causality Behind PPE Choices:

  • Eye Protection: The risk of fine powder becoming airborne during transfer necessitates tightly sealed goggles. When handling solutions, the potential for splashes requires the broader protection of a face shield in addition to goggles.[2][5]

  • Hand Protection: Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents commonly used in laboratories.[11][12][13] Double-gloving is a field-proven best practice that provides an additional layer of security against tears and permeation, especially during prolonged handling.

  • Body Protection: A standard lab coat protects against incidental contact. However, for tasks with a higher risk of spills, such as large-scale solution preparation or cleanup, a chemical-resistant apron or suit is crucial to prevent skin exposure.[1][2][5]

  • Respiratory Protection: Handling fine powders outside of a certified chemical fume hood poses a significant inhalation risk. A respirator ensures that airborne particles do not enter the respiratory system.[1][2]

Operational Guide: PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (peel off) Doff2 2. Lab Coat/Apron Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: Workflow for donning and doffing PPE.

Step-by-Step Donning Procedure:

  • Lab Coat: Fasten completely.

  • Respirator: If required, perform a seal check.

  • Eye/Face Protection: Position goggles and, if necessary, a face shield.

  • Gloves: Pull gloves on, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Step-by-Step Doffing Procedure (to minimize contamination):

  • Gloves: Remove the first glove by pinching the outside at the wrist and peeling it off inside-out. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off inside-out. Dispose of immediately in the designated waste container.

  • Lab Coat/Apron: Unfasten and roll it away from your body, touching only the inside surfaces.

  • Eye/Face Protection: Handle by the strap or earpieces.

  • Respirator: Remove without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

Safe Handling and Disposal Plan

Operational Protocol for Handling:

  • Preparation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Use a disposable weigh boat. Tare the balance with the boat before adding the chemical.

  • Transfer: Use a spatula to transfer the solid. Avoid creating dust. If preparing a solution, add the solid to the solvent slowly.

  • Post-Handling: Wipe down the spatula and any surfaces with a suitable solvent. Dispose of the weigh boat and contaminated wipes in the designated hazardous waste container.

Disposal Plan: The responsible disposal of chemical waste is paramount for environmental safety and regulatory compliance.

  • Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed container.[2][3]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[2][14]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal company.[2][14] These companies are equipped to handle and incinerate chemical waste in an environmentally sound manner. Never dispose of this chemical down the drain or in regular trash.[7][15]

  • Documentation: Provide the waste disposal company with the relevant hazard information or a safety data sheet for a similar compound to ensure they can handle it appropriately.[2]

By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your invaluable research.

References

  • Nitrile Gloves for Chemical Handling. GlovesnStuff.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (2023).
  • Are Nitrile Gloves Considered PPE?. Armbrust American.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025). PPS Gloves.
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024).
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. (2010).
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET. (2025).
  • 3-Fluoro-4-methylbenzonitrile - Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • Safety Data Sheet - FM33076. (2023). Biosynth.
  • MSDS of 3-Fluoro-5-methoxybenzonitrile. (2013). Capot Chemical Co., Ltd.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Proper Disposal of 3,5-Difluoro-4-methoxybenzonitrile: A Guide for Laboratory Professionals. (2025). Benchchem.
  • 3-Chloro-5-hydroxybenzonitrile - Safety Data Sheet. Apollo Scientific.
  • 4-Fluoro-3-methoxybenzonitrile. PubChem.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • 3-Chloro-5-fluorobenzonitrile - Safety Data Sheet. Synquest Labs.
  • 3-Chloro-4-hydroxy-5-methoxybenzonitrile. Biosynth.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.